1,5,9-CYCLODODECATRIENE
描述
Structure
3D Structure
属性
CAS 编号 |
676-22-2 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
(5E,9E)-cyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |
InChI 键 |
ZOLLIQAKMYWTBR-MBKAWSJDSA-N |
SMILES |
C1CC=CCCC=CCCC=C1 |
手性 SMILES |
C1C=CCC/C=C/CC/C=C/C1 |
规范 SMILES |
C1CC=CCCC=CCCC=C1 |
沸点 |
447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |
颜色/形态 |
Colorless Liquid |
密度 |
0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |
闪点 |
160 °F (USCG, 1999) 71 °C 88 °C closed cup |
熔点 |
-0.4 °F (USCG, 1999) -17 °C |
物理描述 |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |
Pictograms |
Corrosive |
蒸汽压力 |
0.08 [mmHg] |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 1,5,9-Cyclododecatriene Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of the isomers of 1,5,9-cyclododecatriene. The information is curated for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document summarizes key quantitative data, details experimental protocols for significant reactions, and provides visualizations of relevant chemical pathways.
Physical Properties
The isomers of this compound are colorless liquids or low-melting solids with a characteristic terpene-like odor.[1] Their physical properties, such as melting and boiling points, are significantly influenced by their stereochemistry. The all-trans isomer, (E,E,E)-1,5,9-cyclododecatriene, is a solid at room temperature, while the other major isomers are liquids.[1] All isomers are non-polar and are generally soluble in non-polar organic solvents.
Below is a summary of the key physical properties for the most common isomers of this compound.
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| (E,E,E)- | (1E,5E,9E)-cyclododeca-1,5,9-triene | 676-22-2 | 33-35 | 237-238 | Not available |
| (E,E,Z)- | (1E,5E,9Z)-cyclododeca-1,5,9-triene | 706-31-0 | -18[2] | 231[2] | 0.89 at 25°C[2] |
| (E,Z,Z)- | (1E,5Z,9Z)-cyclododeca-1,5,9-triene | 2765-29-9 | -18[3] | 237-239[3] | 0.904 at 20°C[3] |
| (Z,Z,Z)- | (1Z,5Z,9Z)-cyclododeca-1,5,9-triene | 4736-48-5 | Data not available | Data not available | Data not available |
Chemical Properties and Reactions
The chemical reactivity of this compound isomers is characteristic of cyclic olefins. They readily undergo a variety of reactions, including hydrogenation, epoxidation, isomerization, and polymerization. These reactions are fundamental to the industrial applications of these compounds, particularly in the synthesis of polymers like Nylon-12 and flame retardants.[1]
Synthesis of this compound Isomers
The industrial synthesis of this compound involves the cyclotrimerization of butadiene. The stereochemistry of the resulting isomer is highly dependent on the catalyst system employed.[4]
-
Titanium-based catalysts , such as a combination of titanium tetrachloride and an organoaluminum co-catalyst, predominantly yield the (E,E,Z)- isomer.[1]
-
Nickel and chromium-based catalysts favor the formation of the all-trans or (E,E,E)- isomer.[4]
Key Chemical Reactions
The double bonds in the this compound ring are susceptible to a range of addition and transformation reactions.
Experimental Protocols
Hydrogenation of this compound
The selective hydrogenation of this compound to cyclododecene (B75492) is a critical step in the production of various industrial chemicals. The following is a generalized protocol based on common laboratory practices.
Objective: To selectively hydrogenate this compound to cyclododecene.
Materials:
-
This compound (CDT)
-
Palladium on alumina (B75360) (Pd/Al2O3) catalyst[5]
-
Solvent (e.g., n-decane)
-
High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls
-
Hydrogen gas source
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reactor Setup: The high-pressure reactor is charged with a solution of this compound in a suitable solvent and the Pd/Al2O3 catalyst.
-
Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 70-140°C) and pressurized with hydrogen to the target pressure (e.g., up to 12 atm).[5] The reaction mixture is stirred vigorously to ensure good mass transfer.
-
Monitoring: The progress of the reaction is monitored by taking samples at regular intervals through the sampling port and analyzing them by gas chromatography to determine the conversion of CDT and the selectivity to cyclododecene and cyclododecane.[5]
-
Termination and Workup: Once the desired conversion is achieved, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The catalyst is removed by filtration, and the product mixture is purified by distillation.
Epoxidation of this compound
The epoxidation of this compound yields 1,2-epoxy-5,9-cyclododecadiene, a valuable intermediate for the synthesis of polymers and other fine chemicals.
Objective: To synthesize 1,2-epoxy-5,9-cyclododecadiene from this compound.
Materials:
-
This compound (CDT)
-
Hydrogen peroxide (H2O2)
-
Titanium-containing catalyst (e.g., Ti-MCM-41)[6]
-
Solvent (e.g., isopropanol (B130326) or acetonitrile)[6]
-
Glass reactor with a magnetic stirrer, condenser, and temperature control (e.g., oil bath)
-
Internal standard for GC analysis (e.g., ethylbenzene)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: A glass reactor is charged with this compound, the solvent, and an internal standard.[6]
-
Catalyst and Reagent Addition: The catalyst is added to the mixture, followed by the dropwise addition of hydrogen peroxide. The molar ratio of CDT to H2O2 is a critical parameter and is typically varied to optimize the reaction.[6]
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 60-90°C) and stirred.[6]
-
Monitoring: The reaction is monitored by taking aliquots at different time points, quenching the reaction, and analyzing the samples by GC to determine the conversion of CDT and the yield of the desired epoxide.[6]
-
Workup: After the reaction is complete, the catalyst is removed by filtration or centrifugation. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Ring-Opening Metathesis Polymerization (ROMP) of this compound
ROMP is a powerful technique for the polymerization of cyclic olefins, leading to polymers with unique properties.
Objective: To polymerize this compound via Ring-Opening Metathesis Polymerization.
Materials:
-
This compound (CDT)
-
Grubbs' catalyst (e.g., first, second, or third generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Polymer precipitation solvent (e.g., methanol)
Procedure:
-
Monomer and Solvent Preparation: The this compound monomer and the solvent are purified and degassed to remove any impurities and oxygen that could deactivate the catalyst.
-
Reaction Setup: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask or a glovebox.
-
Initiation: A solution of the Grubbs' catalyst in the solvent is prepared and added to the monomer solution. The reaction is typically initiated at room temperature or slightly elevated temperatures.
-
Polymerization: The polymerization is allowed to proceed for a specific time, during which the viscosity of the solution increases.
-
Termination: The polymerization is terminated by adding a quenching agent, such as ethyl vinyl ether.
-
Isolation: The polymer is isolated by precipitating it in a non-solvent like methanol. The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
References
- 1. Cyclododecatriene - Wikipedia [en.wikipedia.org]
- 2. TRANS,TRANS,CIS-1,5,9-CYCLODODECATRIENE | 706-31-0 [chemicalbook.com]
- 3. TRANS,CIS,CIS-1,5,9-CYCLODODECATRIENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
A Comprehensive Spectroscopic and Methodological Guide to trans,trans,cis-1,5,9-Cyclododecatriene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of trans,trans,cis-1,5,9-cyclododecatriene (ttc-CDT), a significant intermediate in industrial chemistry, notably as a precursor in the production of Nylon-12.[1] This document collates quantitative spectroscopic data, details the experimental protocols for its characterization, and illustrates key chemical processes through structured diagrams.
Spectroscopic Data
The following sections summarize the key spectroscopic data for trans,trans,cis-1,5,9-cyclododecatriene, presented in tabular format for clarity and comparative ease.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The data below was obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[2]
Table 1: ¹H NMR Spectroscopic Data for trans,trans,cis-1,5,9-Cyclododecatriene
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.25 - 5.45 | m | 6H | Olefinic protons (-CH=CH-) |
| 2.00 - 2.15 | m | 12H | Allylic protons (-CH₂-CH=) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum for ttc-CDT is characterized by absorptions corresponding to its alkene and alkane moieties.
Table 2: Key Infrared (IR) Absorption Bands for trans,trans,cis-1,5,9-Cyclododecatriene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3020 | Medium | =C-H stretch (alkene) |
| 2925, 2850 | Strong | C-H stretch (alkane) |
| ~1670 | Medium | C=C stretch (alkene) |
| ~970 | Strong | C-H out-of-plane bend (trans C=C)[3] |
| ~720 | Strong | C-H out-of-plane bend (cis C=C)[3] |
Note: Specific peak positions can vary slightly based on the sampling method (e.g., liquid film, KBr pellet).[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of ttc-CDT results in fragmentation patterns that are characteristic of its cyclic hydrocarbon structure.
Table 3: Major Mass Spectrometry Fragments (EI-MS) for trans,trans,cis-1,5,9-Cyclododecatriene
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 162 | ~30 | Molecular Ion [M]⁺ |
| 107 | ~40 | [C₈H₁₁]⁺ |
| 93 | ~55 | [C₇H₉]⁺ |
| 81 | ~100 | [C₆H₉]⁺ (Base Peak) |
| 67 | ~85 | [C₅H₇]⁺ |
| 54 | ~70 | [C₄H₆]⁺ |
Source: Data compiled from the NIST Mass Spectrometry Data Center.[5]
Experimental Protocols
Detailed and reproducible methodologies are critical in scientific research. The following protocols outline standard procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is designed for the structural characterization of ttc-CDT using high-resolution NMR.
-
Sample Preparation : Dissolve approximately 10-20 mg of purified trans,trans,cis-1,5,9-cyclododecatriene in 0.6-0.7 mL of deuterated chloroform (CDCl₃). For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) may be added.
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
Data Acquisition :
-
Tune and shim the instrument to ensure high magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Use a spectral width appropriate for observing both olefinic and aliphatic protons (e.g., 0-10 ppm).
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a greater number of scans are required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
This procedure details the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.
-
Sample Preparation : Place a single drop of neat trans,trans,cis-1,5,9-cyclododecatriene directly onto the crystal surface of the ATR accessory. Ensure the crystal is clean before application.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate ttc-CDT from impurities and to obtain its mass spectrum.[6]
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation : Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer). A non-polar capillary column (e.g., DB-5ms) is typically used for hydrocarbon separation.
-
Data Acquisition :
-
GC Method : Inject a small volume (e.g., 1 µL) of the sample solution. Use a temperature program to separate the components, for example, starting at 50°C and ramping to 250°C at a rate of 10°C/min.
-
MS Method : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
-
Data Processing : The resulting chromatogram will show peaks corresponding to the separated compounds. The mass spectrum of the peak corresponding to ttc-CDT can be extracted and analyzed for its molecular weight and fragmentation pattern.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of key processes related to trans,trans,cis-1,5,9-cyclododecatriene.
Synthesis Pathway
The industrial synthesis of ttc-CDT is achieved through the cyclotrimerization of butadiene, a process catalyzed by titanium-based systems.[1] This reaction is highly selective for the trans,trans,cis isomer.[7]
Caption: Synthesis of ttc-CDT via catalytic cyclotrimerization of butadiene.
Spectroscopic Characterization Workflow
The structural confirmation of a chemical entity like ttc-CDT follows a logical workflow, integrating multiple spectroscopic techniques to build a complete picture of its molecular identity.
Caption: General workflow for the spectroscopic characterization of ttc-CDT.
References
- 1. Cyclododecatriene - Wikipedia [en.wikipedia.org]
- 2. TRANS,TRANS,CIS-1,5,9-CYCLODODECATRIENE(706-31-0) 1H NMR spectrum [chemicalbook.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. 1,5,9-Cyclododecatriene [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. TRANS, TRANS, CIS-1,5,9-cyclododecatriene - analysis - Analytice [analytice.com]
- 7. pubs.acs.org [pubs.acs.org]
The Core Mechanism of Butadiene Cyclotrimerization to 1,5,9-Cyclododecatriene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclotrimerization of 1,3-butadiene (B125203) to 1,5,9-cyclododecatriene (CDT) is a cornerstone of industrial chemistry, providing a key intermediate for the synthesis of polymers like Nylon-12, as well as fragrances and flame retardants.[1][2] This technical guide delves into the core mechanisms of this catalytic process, with a particular focus on the well-established titanium- and nickel-based catalyst systems. It provides a comprehensive overview of the catalytic cycles, quantitative data on catalyst performance, and detailed experimental protocols for key synthetic procedures. The intricate signaling pathways of the catalytic mechanisms are visualized through detailed diagrams to facilitate a deeper understanding of the molecular transformations.
Introduction
The selective trimerization of butadiene to form the 12-membered ring of this compound is a remarkable feat of catalysis, overcoming the entropic challenge of bringing three monomer units together in a specific orientation. The stereochemistry of the resulting CDT isomers, namely the cis,trans,trans-(ctt), all-trans-(ttt), and cis,cis,trans-(cct) forms, is highly dependent on the choice of catalyst.[3][4] Titanium-based catalysts, typically involving TiCl₄ and an organoaluminum co-catalyst, are renowned for producing the cis,trans,trans-isomer with high selectivity.[2][4][5] In contrast, nickel-based systems tend to yield the all-trans-isomer.[3] Understanding the underlying mechanisms of these catalyst systems is crucial for optimizing reaction conditions, improving catalyst efficiency, and developing novel catalytic processes.
Catalytic Mechanisms
The cyclotrimerization of butadiene is generally understood to proceed via a series of coordination, oxidative coupling, insertion, and reductive elimination steps around a central transition metal. The nature of the metal and its ligand sphere dictates the stereochemical outcome of the reaction.
Titanium-Based Catalysis
The active species in titanium-catalyzed cyclotrimerization is a low-valent titanium complex, typically Ti(II), which is generated in situ by the reduction of a Ti(IV) precursor, such as TiCl₄, by an organoaluminum compound like ethylaluminum sesquichloride (EASC).[1][2] The proposed catalytic cycle is initiated by the coordination of butadiene molecules to the titanium center.
The generally accepted mechanism involves the following key steps:
-
Catalyst Activation: Reduction of the Ti(IV) precursor to the active Ti(II) species by the organoaluminum co-catalyst.
-
Butadiene Coordination: Sequential coordination of three butadiene molecules to the Ti(II) center.
-
Oxidative Coupling and Ring Formation: The coordinated butadiene molecules undergo a series of coupling reactions to form a C12 intermediate metallacycle.
-
Reductive Elimination: The this compound product is released from the titanium center through reductive elimination, regenerating the active Ti(II) catalyst for the next cycle.[1][2]
Nickel-Based Catalysis
In the case of nickel-catalyzed cyclotrimerization, the active species is typically a Ni(0) complex. The reaction is believed to proceed through the formation of a bis(allyl)nickel intermediate.
A plausible mechanism involves these steps:
-
Ligand Exchange: Butadiene molecules displace other ligands on a Ni(0) precursor.
-
Oxidative Coupling: Two butadiene molecules oxidatively couple on the nickel center to form a C8-bis(π-allyl)nickel complex.
-
Butadiene Insertion: A third butadiene molecule inserts into one of the nickel-allyl bonds, forming a C12-bis(π-allyl)nickel intermediate.
-
Reductive Elimination: The C12 chain undergoes reductive elimination to release this compound (typically the all-trans isomer) and regenerate the Ni(0) catalyst.
Quantitative Data Presentation
The performance of various catalyst systems for butadiene cyclotrimerization is summarized in the following tables.
Table 1: Performance of Titanium-Based Catalysts
| Catalyst System | Co-catalyst | Al/Ti Ratio | Temp. (°C) | Butadiene Conversion (%) | CDT Selectivity (%) | Major Isomer | Reference |
| TiCl₄ | Et₂AlCl | - | 40 | - | 80-90 | ctt | [2] |
| TiCl₄ | Et₃Al₂Cl₃ | - | - | >95 | 87.2 | ctt | [6] |
| Titanium Complex 1c | Et₃Al₂Cl₃ | - | 45 | 99.8 | 95.0 | - | [7] |
| Titanium Complex 1f | Et₃Al₂Cl₃ | - | 45 | 99.8 | 93.2 | - | [7] |
| Cat. 2 | EASC | 50 | 50 | 91 | 93 (Yield) | ctt | [2][5] |
Table 2: Performance of Nickel-Based Catalysts
| Catalyst System | Ligand/Additive | Temp. (°C) | Butadiene Conversion (%) | CDT Selectivity (%) | Major Isomer | Reference |
| Ni(0) | - | - | - | - | ttt | [3] |
| Ni(acac)₂/Et₂Al(OEt) | P(O-o-tolyl)₃ | 80 | >90 | >90 | ttt | [4] |
| Ni(cod)₂ | IPr | 40 | - | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound.
General Procedure for Titanium-Catalyzed Cyclotrimerization
This protocol is a representative example based on literature procedures.[2][7]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Ethylaluminum sesquichloride (Et₃Al₂Cl₃ or EASC)
-
1,3-Butadiene
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (B129727)/sodium methoxide (B1231860) solution (quenching agent)
-
High-purity nitrogen or argon
Equipment:
-
Schlenk-type glassware or a pressure reactor
-
Magnetic stirrer and heating mantle/oil bath
-
Syringes and cannulas for inert atmosphere transfers
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Preparation: A 250 mL pressure reactor is thoroughly dried and purged with high-purity nitrogen.
-
Solvent and Catalyst Addition: 20 mL of anhydrous toluene is added to the reactor. Under a nitrogen atmosphere, the titanium complex catalyst (e.g., 1.5 mmol) and the co-catalyst, ethylaluminum sesquichloride (e.g., 24 mmol), are successively added.
-
Reaction Initiation: The reactor is heated to the desired temperature (e.g., 60°C) with stirring (e.g., 500 rpm). Liquid 1,3-butadiene (e.g., 3 mol) is then introduced, and the internal pressure is maintained at a specific level (e.g., 1 atm).
-
Reaction Monitoring: The reaction is allowed to proceed for a set time (e.g., 5 hours). The progress can be monitored by taking aliquots and analyzing them by GC.
-
Quenching: After the reaction is complete, the catalyst is deactivated by adding a quenching agent, such as 4 mL of a 28% sodium methoxide in methanol solution.
-
Product Analysis: The composition of the gas phase and the reaction mixture is analyzed by gas chromatography to determine the conversion of 1,3-butadiene and the selectivity for this compound and other byproducts like 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH).[7]
-
Product Isolation: The product mixture is filtered, and the filtrate is concentrated under vacuum to yield the crude this compound. Further purification can be achieved by distillation.
Product Characterization
The synthesized this compound and byproducts are typically characterized by the following analytical techniques:
-
Gas Chromatography (GC): Used to determine the purity of the product and the relative amounts of different isomers and byproducts.[3][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the molecular weight and fragmentation patterns of the products, confirming their identity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the different CDT isomers.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the product molecules.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8168841B2 - Process for preparing cyclododecatriene - Google Patents [patents.google.com]
- 7. CN105693455A - Synthetic method for this compound - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Conformational Analysis of 1,5,9-Cyclododecatriene Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of the four primary stereoisomers of 1,5,9-cyclododecatriene: trans,trans,trans (ttt), cis,trans,trans (ctt), cis,cis,trans (cct), and cis,cis,cis (ccc). These medium-sized ring compounds are of significant interest in synthetic chemistry and drug development due to their flexible yet constrained structures. Understanding their conformational preferences is crucial for predicting their reactivity, designing derivatives with specific three-dimensional orientations, and elucidating their interactions with biological targets.
Stereoisomers of this compound
This compound (CDT) is a cyclic triene with the chemical formula C₁₂H₁₈. The arrangement of the double bonds gives rise to four distinct stereoisomers, each with unique conformational properties.
| Stereoisomer | Common Name | CAS Number | Key Features |
| (E,E,E)-1,5,9-Cyclododecatriene | trans,trans,trans-CDT (ttt-CDT) | 676-22-2 | Highest symmetry; exists as a stable crystalline solid at room temperature. |
| (Z,E,E)-1,5,9-Cyclododecatriene | cis,trans,trans-CDT (ctt-CDT) | 706-31-0 | A key industrial intermediate, particularly in the synthesis of polymers. |
| (Z,Z,E)-1,5,9-Cyclododecatriene | cis,cis,trans-CDT (cct-CDT) | 2765-29-9 | Less common isomer; its conformational landscape is influenced by the presence of two cis double bonds. |
| (Z,Z,Z)-1,5,9-Cyclododecatriene | cis,cis,cis-CDT (ccc-CDT) | 4904-61-4 | Possesses a highly flexible and dynamic ring system. |
Conformational Analysis of Stereoisomers
The conformational landscapes of the CDT stereoisomers have been investigated using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational methods.
cis,cis,cis-1,5,9-Cyclododecatriene (ccc-CDT)
The conformational properties of ccc-CDT have been elucidated through dynamic NMR spectroscopy and empirical force field calculations. The molecule exists as a mixture of rapidly interconverting conformers.
Quantitative Data:
| Parameter | Value | Method |
| Free Energy of Activation (ΔG‡) for Ring Inversion | ~7.5 kcal/mol | Dynamic ¹H NMR |
| Predominant Conformation | Twisted crown-like | Empirical Force Field Calculations |
cis,trans,trans-1,5,9-Cyclododecatriene (ctt-CDT)
The conformational analysis of ctt-CDT has been indirectly studied through the structural determination of its bromination products.[1] X-ray crystallography and advanced NMR techniques have been employed to determine the solution and solid-state conformations of these derivatives, providing insights into the preferred conformations of the parent triene.[1]
Inferred Conformational Preferences:
The ctt-CDT ring system demonstrates significant flexibility, adopting conformations that minimize transannular strain. The presence of both cis and trans double bonds leads to a complex potential energy surface with multiple low-energy conformers.
Experimental Protocols
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
DNMR is a powerful technique for studying the kinetics of conformational changes in flexible molecules like the CDT isomers.
General Protocol for ccc-CDT Analysis:
-
Sample Preparation: A solution of ccc-CDT is prepared in a suitable deuterated solvent (e.g., CDCl₃ or toluene-d₈) in a 5 mm NMR tube.
-
Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired over a range of temperatures, typically from room temperature down to the solvent's freezing point.
-
Data Analysis: Changes in the lineshapes of the NMR signals with temperature are analyzed to determine the rates of conformational exchange. Coalescence temperatures (the temperature at which two exchanging signals merge into a single broad peak) are used to calculate the free energy of activation (ΔG‡) for the conformational process using the Eyring equation.
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information about the solid-state conformation of a molecule. While challenging for the often-liquid CDT isomers themselves, this technique is invaluable for their crystalline derivatives.
General Protocol for Analysis of ctt-CDT Derivatives:
-
Crystallization: Single crystals of the CDT derivative are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the crystal, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Computational Methods
Computational chemistry plays a vital role in exploring the conformational space of CDT isomers and complementing experimental data.
Typical Workflow for Conformational Search:
-
Initial Structure Generation: A 3D model of the CDT isomer is built.
-
Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics force fields (e.g., MMFF, AMBER) to identify low-energy conformers.
-
Geometry Optimization and Energy Calculation: The identified conformers are then optimized at a higher level of theory (e.g., density functional theory - DFT) to obtain more accurate geometries and relative energies.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
References
The Genesis of a Macrocycle: An In-depth Technical Guide to the Discovery and Synthesis of 1,5,9-Cyclododecatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5,9-Cyclododecatriene (CDT), a 12-membered carbocyclic triene, stands as a cornerstone in industrial organic synthesis, primarily serving as a precursor to high-performance polymers like Nylon-12. Its discovery and the subsequent development of efficient synthetic routes represent a significant chapter in the history of organometallic catalysis. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for this compound, with a focus on the core catalytic processes.
Historical Perspective: From Serendipity to Industrial Marvel
The story of this compound begins not with a targeted synthesis, but with a serendipitous discovery. In the early 1950s, while investigating the oligomerization of butadiene with nickel-based catalysts, H. W. B. Reed observed the formation of a C12 hydrocarbon as a minor byproduct.[1] However, it was the seminal work of Günther Wilke in the early 1960s that transformed this curiosity into a viable industrial process. Wilke's breakthrough was the application of a Ziegler-Natta type catalyst, specifically a combination of titanium tetrachloride (TiCl₄) and an organoaluminum compound, to the cyclotrimerization of butadiene.[1] This discovery paved the way for the selective and high-yield synthesis of this compound, which has been in commercial production since 1965.[1][2]
The Catalytic Core: Ziegler-Natta Systems
The synthesis of this compound is dominated by the use of Ziegler-Natta catalysts. These systems typically consist of a transition metal halide from Group IV-VIII and an organometallic co-catalyst from Groups I-III. For CDT synthesis, titanium-based catalysts are the most extensively studied and commercially employed.
Catalyst Composition and Isomer Control
The choice of the transition metal and the organoaluminum co-catalyst profoundly influences the yield and, critically, the isomeric distribution of the resulting this compound. Three primary isomers are of industrial interest: trans,trans,cis- (ttc), trans,trans,trans- (ttt), and cis,cis,trans- (cct).
-
Titanium-based catalysts , particularly the classic TiCl₄/organoaluminum system, are highly effective and can be tuned to favor the commercially valuable trans,trans,cis-1,5,9-cyclododecatriene.[3]
-
Nickel-based systems tend to produce the trans,trans,trans-isomer.[3]
-
Chromium-based catalysts have been shown to yield predominantly trans,trans,cis-1,5,9-cyclododecatriene.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound using different Ziegler-Natta catalyst systems.
| Catalyst System | Co-catalyst | Temperature (°C) | Butadiene Conversion (%) | CDT Yield (%) | Isomer Distribution (ttc:ttt:cct) | Reference |
| TiCl₄ | Et₂AlCl | 40 | >90 | 80-90 | Predominantly ttc | [3] |
| TiCl₄ | Et₃Al₂Cl₃ | 54.6 | - | up to 100 (selectivity) | - | [1][4] |
| Nitrogen-Ligand Supported Ti | Sesquiethylaluminum chloride | 50 | >95 | 93 | Predominantly ctt | [3] |
| Nickel-based | - | - | - | - | Predominantly ttt | [3] |
| Chromium-based | - | - | - | - | Predominantly ttc | [3] |
Note: Data is compiled from various sources and represents typical or optimized conditions. Actual results may vary based on specific experimental parameters.
Experimental Protocols
The following provides a generalized experimental protocol for the synthesis of trans,trans,cis-1,5,9-cyclododecatriene using a titanium-based Ziegler-Natta catalyst.
Materials and Equipment:
-
Anhydrous toluene (B28343) (or other suitable inert solvent)
-
Titanium tetrachloride (TiCl₄)
-
Ethylaluminum sesquichloride (Et₃Al₂Cl₃) or other organoaluminum co-catalyst
-
High-purity 1,3-butadiene (B125203)
-
A pressure reactor equipped with a stirrer, temperature control, and inert gas inlet/outlet
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Catalyst Preparation (in situ):
-
Under a dry, inert atmosphere (e.g., nitrogen or argon), charge the reactor with anhydrous toluene.
-
Introduce the calculated amount of the organoaluminum co-catalyst (e.g., ethylaluminum sesquichloride) to the solvent.
-
Slowly add the titanium tetrachloride to the stirred solution at a controlled temperature (typically below 20°C) to form the active catalyst complex. The molar ratio of Al to Ti is a critical parameter and should be carefully controlled.[4]
Cyclotrimerization Reaction:
-
Pressurize the reactor with 1,3-butadiene to the desired pressure.
-
Maintain the reaction temperature within the optimal range (e.g., 40-80°C). The reaction is exothermic and may require cooling to maintain a stable temperature.[4]
-
Monitor the reaction progress by measuring butadiene consumption or product formation via gas chromatography (GC).
-
Upon completion, terminate the reaction by adding a quenching agent, such as a short-chain alcohol (e.g., methanol) or a dilute aqueous acid solution, to deactivate the catalyst.
Product Isolation and Purification:
-
Wash the reaction mixture with water to remove catalyst residues.
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent by distillation.
-
Fractionally distill the crude product under reduced pressure to isolate the this compound isomers. Further purification can be achieved by recrystallization (for the ttt-isomer) or preparative chromatography.
Reaction Mechanism and Signaling Pathway
The precise mechanism of butadiene cyclotrimerization with Ziegler-Natta catalysts is complex and still a subject of some debate.[1][2] However, a generally accepted pathway involves the formation of a low-valent titanium species as the active catalytic center.[3]
The proposed mechanism can be visualized as a catalytic cycle:
Figure 1: Proposed catalytic cycle for the synthesis of this compound.
The cycle begins with the reduction of the Ti(IV) precursor by the organoaluminum co-catalyst to generate a coordinatively unsaturated Ti(II) active species. Three molecules of butadiene then sequentially coordinate to the titanium center. This is followed by a key oxidative coupling and cyclization step, where the three butadiene units are linked to form the 12-membered ring, and the titanium is formally oxidized back to Ti(IV). Finally, the this compound product is released, regenerating the active Ti(II) catalyst for the next cycle.[3]
Experimental and Logical Workflow
The overall process for the synthesis and analysis of this compound can be summarized in the following workflow:
Figure 2: General experimental workflow for this compound synthesis.
Conclusion
The discovery and development of the synthesis of this compound is a testament to the power of organometallic catalysis. From its origins as an unexpected byproduct to its current status as a key industrial chemical, the journey of CDT has been driven by fundamental research into the reactivity of transition metal complexes. The Ziegler-Natta catalyst systems, particularly those based on titanium, provide a versatile and efficient means for the cyclotrimerization of butadiene, allowing for a degree of control over the isomeric composition of the final product. A thorough understanding of the historical context, the catalytic principles, and the experimental methodologies is crucial for researchers and professionals seeking to utilize and innovate upon this important chemical transformation.
References
Health and Safety Considerations for Handling 1,5,9-Cyclododecatriene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 1,5,9-cyclododecatriene. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks associated with the use of this compound in a laboratory and industrial setting.
Chemical and Physical Properties
This compound is a cyclic triene with several isomers, the most common being the cis,trans,trans-isomer and the all-trans-isomer.[1] These isomers are colorless liquids with a characteristic terpene-like odor.[2][3] Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₈ | [2] |
| Molecular Weight | 162.27 g/mol | [2] |
| Appearance | Colorless liquid | [2][3] |
| Odor | Terpene-like | [2][3] |
| Boiling Point | 237-240 °C at 760 mmHg | [3][4] |
| Melting Point | -17 °C (trans,trans,cis) to 34 °C (all-trans) | [2][5] |
| Flash Point | 87 °C / 188.6 °F (closed cup) | [6] |
| Density | 0.89 g/mL at 20 °C | [3] |
| Vapor Density | 5.60 (Air = 1) | |
| Autoignition Temperature | 244 °C | [2][3] |
| Water Solubility | Insoluble (0.47 mg/L at 25 °C, estimated) | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is a combustible liquid and can cause irritation to the skin, eyes, and respiratory tract.[7] Some sources also indicate that it may be fatal if swallowed and enters the airways.[3][8]
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement | References |
| Flammable Liquids | 4 | H227: Combustible liquid | [6] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | [6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [8] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [9] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways | [3][8] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | [2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | [2] |
Toxicological Data
Exposure to this compound can occur through inhalation, ingestion, and dermal contact.[2] The toxicological properties have not been fully investigated, but available data indicates moderate acute toxicity.[4]
| Test | Species | Route | Value | References |
| LD50 | Rat | Oral | 1780-2300 mg/kg | [1][2][3] |
| LD50 | Rat | Dermal | >3,600 mg/kg | [2] |
| LC50 | Rat | Inhalation | 7.5-8.9 mg/L for 6 hours | [1][2][3] |
Studies on guinea pig skin have shown that undiluted this compound is a strong irritant, causing significant erythema and edema.[2] In a study on rats, repeated inhalation exposure to 260 ppm caused minimal and reversible degeneration of the nasal olfactory epithelium.[10] No specific neurotoxicity was detected.[10] The no-observed-adverse-effect level (NOAEL) was determined to be 5 ppm based on a reduced rate of body weight gain at 50 ppm.[10]
Occupational Exposure Limits
Currently, no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have been established for this compound.[11] In the absence of specific limits, it is crucial to adhere to the principles of good industrial hygiene and to minimize exposure to the lowest reasonably practicable level.[11]
Experimental Protocols for Safe Handling and Emergency Response
Safe Handling Protocol
Adherence to a strict handling protocol is paramount to ensure the safety of laboratory personnel.
Emergency Response Protocol: Spill Cleanup
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and environmental contamination.
Spill Cleanup Methodology:
-
Evacuate and Alert: Immediately evacuate all personnel from the spill area and inform others of the situation.[11]
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, a lab coat or chemical-resistant suit, and a respirator if vapors are present.[8]
-
Eliminate Ignition Sources: Remove all sources of ignition from the area, as this compound is a combustible liquid.[11]
-
Ventilate: Ensure adequate ventilation in the area of the spill.[11]
-
Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[11]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
-
Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
First-Aid Protocols:
-
Inhalation: If inhaled, move the individual to fresh air immediately.[4] If breathing has stopped, provide artificial respiration.[7] Seek medical attention.[4]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing.[11] Flush the affected skin with large amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4]
-
Eye Contact: If the substance enters the eyes, immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4] Seek immediate medical attention.[11]
-
Ingestion: If ingested, do NOT induce vomiting as there is a risk of aspiration.[3] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.[3]
Fire and Explosion Hazards
This compound is a combustible liquid.[7] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3][7]
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7] Water may be used to cool fire-exposed containers.[7]
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Hazardous Combustion Products: Burning may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[3][7]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep away from heat, sparks, open flames, and other ignition sources.[11] It is incompatible with strong oxidizing agents.[11]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations.[3][11]
Conclusion
While this compound is a valuable compound in research and industry, it presents several health and safety hazards that must be managed with care. A thorough understanding of its properties, potential health effects, and proper handling procedures is essential for all personnel working with this chemical. By implementing the protocols outlined in this guide, researchers and professionals can significantly minimize the risks and ensure a safe working environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. westliberty.edu [westliberty.edu]
- 5. Cyclododecatriene - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4904-61-4 Name: Cyclododeca-1,5,9-triene [xixisys.com]
- 9. This compound, (1E,5E,9Z)- | C12H18 | CID 6262774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Inhalation toxicity of cyclododecatriene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nj.gov [nj.gov]
A Technical Guide to the Solubility of 1,5,9-Cyclododecatriene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5,9-cyclododecatriene, a significant cyclic hydrocarbon in organic synthesis and material science. This document details its solubility in various common organic solvents, provides an experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Concepts: Solubility of this compound
This compound (CDT) is a non-polar hydrocarbon, a characteristic that fundamentally governs its solubility.[1] Based on the principle of "like dissolves like," CDT is readily soluble in non-polar organic solvents while exhibiting very low solubility in polar solvents such as water.[1] Its large, twelve-carbon ring structure contributes significantly to its non-polar nature.
While specific quantitative solubility data in many organic solvents is not extensively documented in publicly available literature, its behavior can be reliably predicted based on its chemical properties. It is known to be soluble in benzene (B151609) and chloroform.[2]
Data Presentation: Quantitative and Qualitative Solubility
| Solvent | Chemical Formula | Polarity | Solubility at 20°C | Notes |
| Water | H₂O | High | 280 µg/L[2][3] | Very slightly soluble, consistent with its non-polar nature. |
| Hexane | C₆H₁₄ | Non-polar | Soluble/Miscible[1] | Expected to be highly soluble due to similar non-polar characteristics. |
| Toluene | C₇H₈ | Non-polar | Soluble/Miscible | Expected to be highly soluble. |
| Chloroform | CHCl₃ | Non-polar | Soluble/Miscible[1][2] | A commonly used solvent for non-polar compounds. |
| Benzene | C₆H₆ | Non-polar | Soluble[1][2] | Expected to be highly soluble. |
| Dichloromethane | CH₂Cl₂ | Low | Soluble/Miscible | Expected to be a good solvent for CDT. |
| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble | Lower solubility is expected compared to non-polar solvents. |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Sparingly Soluble | The presence of a polar hydroxyl group limits solubility. |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Higher polarity than ethanol further reduces solubility. |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Moderately Soluble | Expected to have some solvating power but less than non-polar solvents. |
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The following protocol outlines a standard and reliable method for determining the solubility of this compound in an organic solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker bath or incubator
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated UV-Vis spectrophotometer.
-
Appropriate personal protective equipment (safety glasses, gloves, lab coat)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid/liquid phase should be clearly visible.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 24 hours to allow for the separation of the undissolved solute.
-
-
Sampling:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
-
Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high solubility measurements.
-
-
Analysis:
-
Accurately dilute the filtered aliquot with a known volume of the solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as GC-FID.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.
-
-
Data Reporting:
-
Report the solubility in appropriate units, such as g/100 mL, mol/L, or mg/mL, along with the temperature of the measurement.
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
An In-depth Technical Guide to the Stability and Storage of 1,5,9-Cyclododecatriene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5,9-Cyclododecatriene (CDT), a cyclic triene, is a versatile intermediate in the synthesis of various commercially important chemicals, including flame retardants, polyamides like Nylon-12, and dodecanedioic acid. The stability of CDT is a critical factor that influences its handling, storage, and utility in synthetic processes. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, with a focus on preventing degradation through oxidation and isomerization.
General Stability Profile
This compound is a colorless liquid that is generally stable under recommended storage conditions.[1] However, its unsaturated nature makes it susceptible to degradation over time, primarily through oxidation and isomerization.[2][3] Key factors influencing its stability include exposure to air (oxygen), heat, light, and incompatible materials.
Key Stability Concerns:
-
Oxidation: Exposure to air can lead to the formation of peroxides and other oxidation products, such as epoxycyclododecadiene and cyclododecatryl hydroperoxide.[1] This process can be autocatalytic, meaning the degradation products can accelerate further degradation.[1]
-
Isomerization: The different isomers of this compound can undergo rearrangement, particularly under the influence of heat or catalysts.[2][3]
-
Polymerization: In the presence of certain catalysts or initiators, exothermic addition polymerization can occur.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on safety data sheets and industry best practices:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] | Minimizes the rate of potential degradation reactions, including oxidation and isomerization. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[2] | Prevents contact with atmospheric oxygen, thereby inhibiting oxidation and peroxide formation. |
| Container | Tightly closed containers made of stainless steel or aluminum. | Prevents contamination and exposure to air and moisture. Stainless steel and aluminum are non-reactive materials. |
| Light Exposure | Protect from light. | Light can promote photochemical degradation reactions. |
| Ignition Sources | Keep away from heat, sparks, and open flames.[1] | This compound is a flammable liquid.[4] |
| Additives | Addition of an inhibitor, such as p-tert-butylcatechol (30-50 mg/L), is recommended if the material is not for immediate use.[2] | Inhibitors are added to prevent the formation of peroxides during storage. |
Degradation Pathways and Mechanisms
The primary degradation pathways for this compound are autoxidation and isomerization.
Autoxidation
Autoxidation is a free-radical chain reaction involving the reaction of the olefin with atmospheric oxygen. The process can be initiated by heat, light, or the presence of metal ions. The general mechanism involves three stages: initiation, propagation, and termination. For this compound, this leads to the formation of hydroperoxides, which can further react to form epoxides and other oxygenated derivatives.[1]
A study on the uncatalyzed oxidation of this compound with molecular oxygen demonstrated that the reaction is strongly autocatalytic, yielding epoxycyclododecadiene and cyclododecatryl hydroperoxide as the main oxidation products.[1] The kinetics of this process were found to follow a first-order autocatalytic rate equation.[1]
Below is a simplified logical flow for the handling of this compound to minimize autoxidation.
Caption: Logical workflow for handling this compound to prevent oxidation.
Isomerization
The following diagram illustrates the potential for isomerization between the different forms of this compound.
Caption: Potential isomerization pathways of this compound isomers.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound involves monitoring its purity and the formation of degradation products over time under various conditions.
Accelerated Stability Testing
Accelerated stability testing exposes the substance to elevated stress conditions to predict its shelf-life more quickly.[5]
Protocol Outline:
-
Sample Preparation: Place aliquots of this compound (with and without a stabilizer) in sealed vials made of the intended storage material (e.g., stainless steel or aluminum).
-
Storage Conditions: Store the vials at elevated temperatures (e.g., 40 °C, 50 °C, 60 °C) and controlled humidity (e.g., 75% RH).[6] Include a condition with exposure to a standardized light source to assess photostability.
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).[6]
-
Analysis: Analyze the samples at each time point for:
-
Purity: Using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Degradation Products: Identification and quantification of impurities using GC-MS.
-
Peroxide Value: Titrimetric or colorimetric methods to determine the concentration of peroxides.
-
Appearance: Visual inspection for any changes in color or clarity.
-
-
Data Analysis: Use the data to determine the degradation kinetics and extrapolate the shelf-life under recommended storage conditions using the Arrhenius equation.[5]
Long-Term Stability Testing
Long-term stability studies are conducted under the recommended storage conditions to establish the re-test period or shelf life.[6]
Protocol Outline:
-
Sample Preparation: Prepare samples as described for accelerated stability testing.
-
Storage Conditions: Store the samples at the recommended long-term storage conditions (e.g., 25 °C/60% RH or 30 °C/65% RH).[6]
-
Time Points: Test samples at regular intervals, such as every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]
-
Analysis: Perform the same analyses as described for accelerated stability testing.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing the purity of this compound and identifying and quantifying any volatile degradation products or isomers.[2] A typical method would involve a non-polar capillary column and a temperature program to separate the components, followed by mass spectrometric detection for identification.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for the separation of different isomers. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.[7]
Conclusion
The stability of this compound is crucial for its successful application in research and industry. By understanding its degradation pathways, particularly oxidation and isomerization, and implementing appropriate storage and handling procedures, its quality and purity can be maintained. The use of an inert atmosphere, appropriate container materials, and the addition of stabilizers are key to preventing degradation. Regular monitoring of purity and peroxide formation through established analytical methods is recommended to ensure the material remains fit for its intended purpose.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Technical Synthesis of this compound Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Laurolactam from 1,5,9-Cyclododecatriene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Laurolactam (B145868) is the monomeric precursor for the engineering plastic Polyamide 12 (Nylon-12), a high-performance polymer valued for its excellent mechanical properties, chemical resistance, and low moisture absorption. The industrial synthesis of laurolactam is a multi-step process that begins with the cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (CDT). This document provides detailed protocols for the subsequent conversion of CDT into laurolactam, a critical pathway in polymer chemistry.[1][2][3] The process involves hydrogenation, oxidation, oximation, and a final Beckmann rearrangement.[1][4]
Overall Synthesis Pathway
The transformation of this compound to laurolactam proceeds through several key intermediates. The sequence involves the saturation of the triene, introduction of a carbonyl group, conversion to an oxime, and finally, a ring-expansion rearrangement.
Figure 1: Overall reaction scheme for laurolactam synthesis.
Hydrogenation of this compound to Cyclododecane
The initial step involves the complete saturation of the three double bonds in the this compound ring to yield cyclododecane. This is typically achieved through catalytic hydrogenation.
Experimental Protocol:
-
Reactor Setup: Charge a high-pressure batch reactor (autoclave) with this compound and the hydrogenation catalyst. A common catalyst is palladium supported on activated carbon (Pd/C).
-
Reaction Conditions: Seal the reactor and purge it with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 10 atm.[5]
-
Heating Profile: Begin stirring and gradually heat the mixture. The temperature is typically increased incrementally from 70°C to 220°C to control the highly exothermic reaction and ensure complete conversion.[5]
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the solid catalyst. The resulting clear liquid is high-purity cyclododecane.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Catalyst | Palladium on Activated Carbon (Pd/C) | [5] |
| Pressure | 10 atm (H₂) | [5] |
| Temperature | 70°C to 220°C (gradual increase) | [5] |
| Yield | up to 99.9% | [5] |
Oxidation of Cyclododecane
Cyclododecane is oxidized to a mixture of cyclododecanol and cyclododecanone. Industrial processes often utilize air or oxygen in the presence of boric acid, which forms borate (B1201080) esters with the produced cyclododecanol, protecting it from over-oxidation and thereby increasing selectivity.[1][6]
Experimental Protocol:
-
Reactor Setup: Charge a reactor equipped with a gas inlet and a stirrer with high-purity cyclododecane and 2.0-6.5 wt.% boric acid or boric oxide (based on cyclododecane).[6]
-
Reaction Conditions: Heat the mixture to 155-170°C.[6] Introduce a stream of an oxygen-containing gas (e.g., air, or 7-21 mol% oxygen in an inert gas).[6]
-
Conversion Control: Continue the reaction until a cyclododecane conversion of 5-25% is achieved. Limiting the conversion is critical for maintaining high selectivity.[6]
-
Hydrolysis: After cooling, hydrolyze the resulting borate esters by washing the reaction mixture with hot water. This regenerates the cyclododecanol and allows for the separation of the aqueous boric acid solution.
-
Separation: Separate the organic phase, which contains unreacted cyclododecane, cyclododecanol, and cyclododecanone. The unreacted cyclododecane can be recovered by distillation and recycled.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Cyclododecane (<0.3 wt.% cyclododecanone) | [6] |
| Oxidant | Air or O₂-containing gas (7-21 mol% O₂) | [6] |
| Catalyst | Boric Acid or Boric Oxide (2.0-6.5 wt.%) | [6] |
| Temperature | 155-170°C | [6] |
| Conversion (Batch) | 5-25% | [6] |
| Selectivity (to CDOL + CDON) | ≥ 90% | [6] |
Dehydrogenation of Cyclododecanol
To maximize the yield of the desired ketone, the mixture from the oxidation step is subjected to a dehydrogenation process. This quantitatively converts the cyclododecanol into cyclododecanone over a copper-based catalyst.[1][4]
Experimental Protocol:
-
Reactor Setup: Pass the vaporized mixture of cyclododecanol and cyclododecanone over a fixed-bed reactor containing a copper contact catalyst.
-
Reaction Conditions: Maintain the reactor at an elevated temperature suitable for catalytic dehydrogenation.
-
Product Collection: Condense the product stream leaving the reactor. The resulting liquid is primarily cyclododecanone.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Mixture of Cyclododecanol & Cyclododecanone | [1] |
| Catalyst | Copper Contact Catalyst | [1] |
| Conversion | Quantitative | [1] |
Oximation of Cyclododecanone
The cyclododecanone is converted to cyclododecanone oxime through a condensation reaction with a hydroxylamine (B1172632) salt. The oxime is a stable, crystalline solid that can be easily isolated and purified.
Figure 2: Experimental workflow for the oximation of cyclododecanone.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[7]
-
Reagent Addition: To this solution, add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water.[7] Finally, add 15 mL of a 10% by weight aqueous solution of sodium hydroxide.[7]
-
Reaction: Attach a reflux condenser and heat the solution to reflux (100°C) using a heating mantle.[7] The reaction is typically complete within an hour.
-
Isolation: Chill the reaction mixture in an ice/water bath to precipitate the product.[7] Recover the white crystals of cyclododecanone oxime by vacuum filtration using a Büchner funnel.[7]
-
Purification: The crude product can be further purified by recrystallization. Dissolve the crystals in hot 95% ethanol (approx. 10 mL per gram of oxime), then cool the solution in an ice bath to induce crystallization.[7]
-
Drying: Dry the purified crystals on filter paper and determine their mass and melting point.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Cyclododecanone | [7] |
| Reagents | Hydroxylamine Hydrochloride, NaOH | [7] |
| Solvent | 95% Ethanol / Water | [7] |
| Temperature | 100°C (Reflux) | [7] |
| Yield | ~95% | [7] |
| Melting Point | 132-133°C | [7] |
Beckmann Rearrangement to Laurolactam
The final step is the acid-catalyzed Beckmann rearrangement of cyclododecanone oxime, which results in a ring expansion to form the 13-membered ring of laurolactam. While traditionally performed with strong acids like oleum (B3057394), milder methods have been developed.[1][8]
Experimental Protocol (Cyanuric Chloride / Zinc Chloride Method):
-
Catalyst Solution: Prepare a solution of the catalyst system by dissolving 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile.[7]
-
Reaction Setup: In a round-bottom flask, add the recrystallized cyclododecanone oxime from the previous step. Add the prepared catalyst solution.[7]
-
Reaction: Attach a reflux condenser and heat the solution to reflux (approx. 82°C) for about 60 minutes.[7]
-
Extraction: After cooling, quantitatively transfer the reaction mixture to a separatory funnel. Extract the product using three 15 mL portions of ethyl acetate.[7] Collect and combine the organic layers.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate (B86663) (approx. 0.5 g), stir for ten minutes, and then filter to remove the drying agent.[7]
-
Isolation: Concentrate the filtrate under vacuum (rotary evaporator) to obtain the crude laurolactam.[7]
-
Purification: Purify the crude product by crystallization. Dissolve the crude lactam in 95% ethanol (approx. 7 mL per gram). The product will crystallize upon the addition of two parts of deionized water.[7] Filter the crystals, dry them, and determine the mass and melting point.
Data Presentation:
| Parameter | Value | Reference |
| Substrate | Cyclododecanone Oxime | [7] |
| Catalyst | Cyanuric Chloride, Anhydrous Zinc Chloride | [7] |
| Solvent | Acetonitrile | [7] |
| Temperature | 82°C (Reflux) | [7] |
| Reaction Time | ~60 minutes | [7] |
| Yield | ~90% | [7] |
| Melting Point | 148-149°C | [7] |
Note on Industrial Beckmann Rearrangement: The industrial production of laurolactam often employs concentrated sulfuric acid or oleum as the rearrangement catalyst.[9] This highly efficient process requires specialized equipment to handle the corrosive reagents and manage the reaction exotherm. The work-up involves neutralization and extraction steps to isolate the final product.[9]
References
- 1. Laurolactam - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.intratec.us [cdn.intratec.us]
- 5. researchgate.net [researchgate.net]
- 6. US3419615A - Production of cyclododecanol and cyclododecanone - Google Patents [patents.google.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. US8163899B2 - Process for producing laurolactam - Google Patents [patents.google.com]
Application of 1,5,9-Cyclododecatriene in the Synthesis of Macrocyclic Musks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,9-Cyclododecatriene (CDT), a readily available industrial chemical derived from the trimerization of butadiene, serves as a crucial starting material for the synthesis of various macrocyclic musks. These large-ring ketones, such as Exaltone® (cyclopentadecanone) and Muscone, are highly valued in the fragrance industry for their persistent and characteristic musk odor. This document provides detailed application notes and experimental protocols for the multi-step synthesis of these macrocyclic musks, commencing from this compound. The synthesis primarily involves the transformation of CDT to cyclododecanone (B146445) (CDON), which then undergoes ring expansion to yield the desired larger macrocycles.
Overview of the Synthetic Strategy
The conversion of this compound to macrocyclic musks is a multi-stage process. The initial key intermediate is cyclododecanone. Subsequently, ring expansion methodologies are employed to synthesize larger ring structures characteristic of macrocyclic musks.
Caption: General synthetic workflow from this compound to macrocyclic musks.
Synthesis of Cyclododecanone (CDON) from this compound (CDT)
Several industrial and laboratory-scale methods exist for the production of cyclododecanone from this compound. The classical industrial route involves complete hydrogenation of CDT followed by oxidation. More modern and "eco-friendly" methods utilize a three-step process involving epoxidation, hydrogenation, and subsequent oxidation.
Eco-Friendly Three-Step Synthesis of Cyclododecanone
This method provides a greener alternative to traditional industrial processes, utilizing hydrogen peroxide as a key oxidant.[1][2]
Caption: Eco-friendly synthesis of cyclododecanone from this compound.
2.1.1. Experimental Protocol: Selective Epoxidation of this compound
-
Materials:
-
cis,trans,trans-1,5,9-Cyclododecatriene (CDT)
-
30% Hydrogen Peroxide (H₂O₂)
-
Hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate (HAHPT) catalyst
-
Water
-
-
Procedure:
-
In a reaction vessel, combine CDT, water, and the HAHPT catalyst.
-
Stir the mixture vigorously.
-
Slowly add 30% H₂O₂ to the reaction mixture while maintaining the desired temperature.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, separate the organic layer. The unreacted CDT can be recovered by distillation.
-
2.1.2. Experimental Protocol: Hydrogenation of Epoxycyclododecadiene (ECDD)
-
Materials:
-
Epoxycyclododecadiene (ECDD) from the previous step
-
Raney Nickel catalyst
-
Ethanol
-
-
Procedure:
-
In a high-pressure autoclave, dissolve ECDD in ethanol.
-
Add the Raney Nickel catalyst to the solution.
-
Pressurize the autoclave with hydrogen gas.
-
Heat the reaction mixture with stirring.
-
After the reaction is complete, cool the autoclave, release the pressure, and filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain crude cyclododecanol (CDOL).
-
2.1.3. Experimental Protocol: Oxidation of Cyclododecanol (CDOL) to Cyclododecanone (CDON)
-
Materials:
-
Cyclododecanol (CDOL)
-
HAHPT catalyst
-
t-Butanol
-
Water
-
30% Hydrogen Peroxide (H₂O₂)
-
-
Procedure:
-
Combine CDOL, HAHPT catalyst, t-butanol, and water in a reaction flask.
-
Heat the mixture to the desired temperature with stirring.
-
Add 30% H₂O₂ dropwise to the reaction mixture.
-
Monitor the reaction by GC until the starting material is consumed.
-
After completion, cool the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude CDON.
-
Purify the crude product by distillation or recrystallization.
-
Table 1: Quantitative Data for the Eco-Friendly Synthesis of Cyclododecanone [1][2]
| Step | Key Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Overall Yield (%) |
| Epoxidation | CDT, H₂O₂ | HAHPT | Water | 35 | 2 | 42.0 | 92.2 (for ECDD) | - |
| Hydrogenation | ECDD, H₂ | Raney Ni | Ethanol | - | - | - | - | - |
| Oxidation | CDOL, H₂O₂ | HAHPT | Water/t-Butanol | - | - | - | - | - |
| Overall | 53.4 |
Synthesis of Macrocyclic Musks from Cyclododecanone
Cyclododecanone serves as a versatile precursor for the synthesis of larger macrocyclic ketones like Exaltone® (cyclopentadecanone) and Muscone.
Synthesis of Exaltone® (Cyclopentadecanone) via Bicyclic Ketone Intermediate
This synthetic route involves the formation of a bicyclo[9.4.1]hexadecan-16-one intermediate, which undergoes photochemical rearrangement to expand the ring.[3]
Caption: Synthesis of Exaltone® from cyclododecanone via a bicyclic intermediate.
3.1.1. Experimental Protocol: Synthesis of Bicyclo[9.4.1]hexadecan-16-one
-
Materials:
-
Cyclododecanone
-
Diethyl carbonate
-
Sodium hydride
-
1,4-Dibromobutane
-
Sulfuric acid
-
Acetic acid
-
Water
-
-
Procedure:
-
Ethoxycarbonylation: React cyclododecanone with diethyl carbonate in the presence of sodium hydride to form 2-ethoxycarbonylcyclododecanone.
-
Condensation: Treat the resulting ketoester with sodium hydride and 1,4-dibromobutane in toluene (B28343) to yield the cyclized ketoester.
-
Saponification and Decarboxylation: Heat the cyclized ketoester with a mixture of sulfuric acid, acetic acid, and water to effect saponification and decarboxylation, affording the bicyclic ketone. Purify by vacuum distillation.
-
3.1.2. Experimental Protocol: Photolysis and Conversion to Exaltone®
-
Materials:
-
Bicyclo[9.4.1]hexadecan-16-one
-
Methanol
-
-
Procedure:
-
Photolysis: Irradiate a solution of the bicyclic ketone in a suitable solvent to generate a ketene intermediate.
-
Trapping: Trap the ketene in situ with methanol to form methyl cyclopentadecanecarboxylate.
-
Conversion to Exaltone®: Convert the resulting ester to Exaltone® through a multi-step sequence which may include hydrolysis, reduction, and oxidation.
-
Table 2: Quantitative Data for the Synthesis of Exaltone® via Bicyclic Ketone [3]
| Step | Product | Yield (%) |
| Ethoxycarbonylation, Condensation, Saponification & Decarboxylation | Bicyclo[9.4.1]hexadecan-16-one | 72 (from 2-ethoxycarbonylcyclododecanone) |
| Photolysis and Trapping | Methyl cyclopentadecanecarboxylate | - |
| Overall Conversion | Exaltone® | 44 (based on the bicyclic ketone) |
Synthesis of (±)-Muscone via Eschenmoser Fragmentation
The Eschenmoser fragmentation provides a powerful method for the synthesis of macrocyclic alkynones, which can be subsequently hydrogenated to the corresponding macrocyclic ketones. This approach has been successfully applied to the synthesis of (±)-Muscone from cyclododecanone.[1][4]
Caption: Synthesis of (±)-Muscone from cyclododecanone via Eschenmoser fragmentation.
3.2.1. Experimental Protocol: Synthesis of (±)-Muscone
-
Materials:
-
Cyclododecanone
-
Methyl methacrylate (B99206)
-
Polyphosphoric acid (PPA)
-
m-Chloroperbenzoic acid (m-CPBA)
-
p-Toluenesulfonylhydrazide
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst
-
-
Procedure:
-
Acylation and Michael Addition: Acylate cyclododecanone and perform a Michael addition with methyl methacrylate to form a keto ester intermediate.
-
Reduction and Annulation: Reduce the keto group and perform an annulation reaction under acidic conditions (e.g., with PPA) to generate a bicyclic enone.
-
Epoxidation: Epoxidize the enone, for instance, by reducing the ketone to an allylic alcohol, performing epoxidation, and then re-oxidizing to the α,β-epoxyketone.
-
Eschenmoser Fragmentation: Treat the epoxyketone with p-toluenesulfonylhydrazide to induce fragmentation and form the 15-membered macrocyclic alkynone.
-
Hydrogenation: Hydrogenate the alkynone using a palladium on carbon catalyst to yield (±)-Muscone.
-
Table 3: Quantitative Data for the Synthesis of (±)-Muscone [4]
| Step | Product | Yield (%) |
| Fragmentation and Hydrazone Cleavage | Macrocyclic Alkynone | 70 (over 2 steps from epoxyketone) |
| Hydrogenation | (±)-Muscone | High |
Conclusion
This compound is a versatile and economically important platform chemical for the synthesis of valuable macrocyclic musks. The conversion to cyclododecanone, followed by various ring-expansion strategies, provides access to a range of large-ring ketones used extensively in the fragrance industry. The methodologies presented herein offer detailed protocols and quantitative data to guide researchers in the synthesis of these important compounds. The development of more sustainable and efficient synthetic routes remains an active area of research.
References
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of 1,5,9-Cyclododecatriene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of 1,5,9-cyclododecatriene (CDT) and its derivatives. This document is intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing and utilizing poly(cyclododecatriene)s.
Introduction
Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition metal carbene catalysts to polymerize cyclic olefins.[1] The process is driven by the relief of ring strain in the monomer, leading to the formation of unsaturated polymers with a high degree of functional group tolerance.[2] this compound, a readily available cyclic triene, is an interesting monomer for ROMP, yielding polybutadienes with a unique microstructure. The resulting polymers can be further modified through their backbone unsaturation, making them attractive for a variety of applications, including the development of novel biomaterials and drug delivery systems.
This document focuses on the practical aspects of performing ROMP with this compound and its functionalized derivatives, providing detailed experimental protocols and summarizing key quantitative data.
General Principles of ROMP
The fundamental mechanism of ROMP involves the reaction of a cyclic olefin with a metal alkylidene catalyst, typically based on ruthenium or molybdenum. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, leading to the formation of a growing polymer chain.
Key Components:
-
Monomers: Strained cyclic olefins are ideal for ROMP. While this compound has less ring strain than monomers like norbornene, its polymerization is feasible.[3] The purity of the monomer is crucial, as acyclic olefin impurities can act as chain transfer agents, leading to linear polymer contaminants instead of the desired cyclic polymers.[3]
-
Catalysts: Grubbs' catalysts (first, second, and third generation) are the most commonly used due to their high activity, functional group tolerance, and stability.[4][5] The choice of catalyst can influence the polymerization kinetics and the stereochemistry of the resulting polymer.
-
Solvents: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Dichloromethane (B109758) (DCM) and toluene (B28343) are commonly used.
Experimental Protocols
General Considerations for ROMP Reactions
-
All polymerization reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
All glassware should be oven-dried and cooled under vacuum prior to use.
-
Solvents should be purified by passing them through a solvent purification system or by distillation from appropriate drying agents.
-
Monomers should be purified to remove any inhibitors and acyclic impurities. This can be achieved by distillation, passing through a column of activated alumina, or by sparging with an inert gas.
Protocol 1: Ring-Opening Metathesis Polymerization of (1Z,5E,9E)-1,5,9-Cyclododecatriene
This protocol is based on established procedures for the ROMP of cyclic olefins and is adapted for this compound.
Materials:
-
(1Z,5E,9E)-1,5,9-Cyclododecatriene (CDT)
-
Grubbs' Second Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Monomer Preparation: Purify (1Z,5E,9E)-1,5,9-cyclododecatriene by vacuum distillation and subsequent sparging with argon for 30 minutes to remove any dissolved oxygen.
-
Reaction Setup: In a glovebox, dissolve the desired amount of Grubbs' second-generation catalyst in a minimal amount of anhydrous DCM in a Schlenk flask equipped with a magnetic stir bar.
-
Polymerization:
-
In a separate vial, prepare a stock solution of the purified CDT in anhydrous DCM. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Rapidly inject the monomer solution into the stirring catalyst solution at room temperature.
-
Allow the reaction to proceed for the desired time (typically 1-4 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
-
Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents relative to the catalyst) and stir for an additional 20 minutes.
-
Polymer Isolation:
-
Remove the flask from the glovebox and pour the polymer solution into a large volume of rapidly stirring methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting poly(cyclododecatriene) can be determined by gel permeation chromatography (GPC).
-
The microstructure of the polymer can be characterized by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Proposed Ring-Opening Metathesis Polymerization of 1,2-Epoxy-5,9-cyclododecadiene
This is a proposed protocol based on the successful ROMP of other epoxy-functionalized cycloolefins.[6] The presence of the epoxy group may require milder reaction conditions or specific catalyst choices to avoid side reactions.
Materials:
-
1,2-Epoxy-5,9-cyclododecadiene (ECDD) - Note: The synthesis of this monomer from this compound has been reported.
-
Grubbs' Third Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-bromopyridine)(phenylmethylene)ruthenium)
-
Anhydrous, deoxygenated toluene
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
Monomer Preparation: Purify the synthesized 1,2-epoxy-5,9-cyclododecadiene by column chromatography and degas with argon.
-
Reaction Setup: In a glovebox, dissolve Grubbs' third-generation catalyst in anhydrous toluene in a Schlenk flask. The third-generation catalyst is often preferred for more functionalized or challenging monomers.
-
Polymerization:
-
Prepare a solution of ECDD in anhydrous toluene.
-
Add the monomer solution to the catalyst solution and stir at a controlled temperature (e.g., 40-60 °C) to facilitate the polymerization of the potentially less strained monomer.
-
Monitor the reaction by ¹H NMR or by observing the viscosity change.
-
-
Termination and Isolation: Follow the same termination and isolation procedures as described in Protocol 1.
Characterization:
-
Characterize the resulting epoxy-functionalized polymer using GPC and NMR spectroscopy. The presence of the epoxy group can be confirmed by FTIR and NMR.
Quantitative Data
The following table summarizes representative quantitative data for the ROMP of this compound. Data for derivatives is currently limited in the literature.
| Monomer | Catalyst (M/C ratio) | Solvent | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| (1Z,5E,9E)-1,5,9-CDT | Grubbs' 2nd Gen (200:1) | DCM | 2 | 35,000 | 1.25 | Hypothetical Data |
| (1Z,5E,9E)-1,5,9-CDT | Grubbs' 2nd Gen (500:1) | DCM | 2 | 85,000 | 1.30 | Hypothetical Data |
| (1Z,5E,9E)-1,5,9-CDT | Grubbs' 3rd Gen (200:1) | Toluene | 4 | 33,000 | 1.15 | Hypothetical Data* |
Visualizations
ROMP Mechanism of this compound
Caption: General mechanism of the Ring-Opening Metathesis Polymerization of this compound.
Experimental Workflow for ROMP
References
- 1. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Epoxy Functionalized Cycloolefin Polymers by Ring-Opening Metathesis Polymerization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Epoxy functionalized cycloolefin polymers by ring-opening metathesis polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Dodecanedioic Acid via Oxidation of 1,5,9-Cyclododecatriene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecanedioic acid (DDDA) is a linear dicarboxylic acid of significant interest in the chemical and pharmaceutical industries. Its applications range from a monomer in the production of high-performance polymers, such as Nylon 6,12, to a versatile building block in the synthesis of active pharmaceutical ingredients and drug delivery systems.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of dodecanedioic acid from 1,5,9-cyclododecatriene (CDT), a readily available feedstock derived from the trimerization of butadiene.[2][3] The described multi-step chemical synthesis is a well-established industrial process, offering a reliable route to high-purity DDDA.
Introduction
The synthesis of dodecanedioic acid from this compound is a multi-stage process that involves the sequential hydrogenation of the triene to the corresponding cycloalkane, followed by a two-step oxidation. This methodology, while involving several transformations, is an efficient and scalable route for the production of DDDA. The key stages of this synthesis are:
-
Hydrogenation: this compound (CDT) is fully saturated to cyclododecane (B45066) (CDA) using a catalyst, typically Raney Nickel, under a hydrogen atmosphere.[4][5]
-
Oxidation to Cyclododecanol (B158456)/Cyclododecanone (B146445): The resulting cyclododecane is then oxidized, often using air in the presence of a boric acid catalyst, to yield a mixture of cyclododecanol and cyclododecanone.[4][5]
-
Oxidative Cleavage: The mixture of cyclododecanol and cyclododecanone is subsequently treated with a strong oxidizing agent, such as nitric acid, with a mixed catalyst system (e.g., copper and vanadium salts), to cleave the cycloalkane ring and form dodecanedioic acid.[4][5]
This document will provide detailed protocols for each of these steps, along with tabulated quantitative data and a visual representation of the overall workflow.
Experimental Protocols
Protocol 1: Hydrogenation of this compound to Cyclododecane
This procedure outlines the complete saturation of the three double bonds in this compound to form cyclododecane.
Materials:
-
This compound (CDT)
-
Raney Nickel catalyst
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Charge the high-pressure autoclave reactor with this compound and the Raney Nickel catalyst. The catalyst loading is typically a small percentage of the substrate weight.
-
Seal the reactor and purge with an inert gas, such as nitrogen, to remove any residual air.
-
Pressurize the reactor with hydrogen gas to 26-28 bar.[4][5]
-
Heat the reactor to a temperature of 170-180°C while stirring.[4][5]
-
Maintain these conditions until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. The resulting liquid is cyclododecane.
Protocol 2: Oxidation of Cyclododecane to Cyclododecanol and Cyclododecanone
This protocol describes the air oxidation of cyclododecane to a mixture of the corresponding alcohol and ketone.
Materials:
-
Cyclododecane
-
Boric acid catalyst
-
Air or oxygen source
-
Reaction vessel equipped with a gas inlet and condenser
Procedure:
-
In a suitable reaction vessel, charge the cyclododecane and the boric acid catalyst.[4][5]
-
Introduce a stream of air or oxygen into the reaction mixture through the gas inlet. The reaction is typically carried out at a pressure of 1-2 bar.[4][5]
-
Continue the reaction until the desired level of conversion is achieved. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Upon completion, cool the reaction mixture. The product is a mixture of cyclododecanol and cyclododecanone, with the alcohol typically being the major component (around 80-90%).[4][5]
Protocol 3: Oxidation of Cyclododecanol/Cyclododecanone Mixture to Dodecanedioic Acid
This final oxidative step cleaves the cyclododecane ring to form the desired dicarboxylic acid.
Materials:
-
Mixture of cyclododecanol and cyclododecanone
-
Nitric acid (concentrated)
-
Ammonium (B1175870) vanadate (B1173111) (catalyst)
-
Copper nitrate (B79036) (catalyst)
-
Glass reactor with a heating and stirring mechanism
Procedure:
-
In a glass reactor, charge the mixture of cyclododecanol and cyclododecanone (e.g., 36.8 g, 0.20 moles).[4]
-
Add an excess of nitric acid and the catalytic amounts of ammonium vanadate and copper nitrate.[4]
-
Heat the reaction mixture with stirring for approximately 1 hour.[4]
-
After the reaction, evaporate a portion of the reaction mixture and allow it to cool. Dodecanedioic acid will crystallize from the solution.[4]
-
Filter the crystallized product and wash it with cold water.[4]
-
Further evaporation and crystallization of the filtrate can yield additional crops of dicarboxylic acids.[4]
Data Presentation
The following tables summarize the key quantitative data for the synthesis of dodecanedioic acid.
| Step | Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Typical Yield | Reference |
| Hydrogenation | This compound, Hydrogen | Raney Nickel | 170-180 | 26-28 | >99% | [4][5] |
| Oxidation to Alcohol/Ketone | Cyclododecane, Air/Oxygen | Boric Acid | 160-180 | 1-2 | Not specified | [4][5] |
| Oxidative Cleavage | Cyclododecanol/Cyclododecanone, Nitric Acid | Ammonium vanadate, Copper nitrate | Not specified | Atmospheric | ~88% (DDDA), ~94% (total di-acids) | [4] |
Visualizations
Synthesis Workflow
The overall synthetic pathway from this compound to dodecanedioic acid is illustrated in the following workflow diagram.
References
Application Notes and Protocols: Preparation of Flame Retardants from 1,5,9-Cyclododecatriene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of flame retardants derived from 1,5,9-cyclododecatriene (CDT). The primary focus is on the well-established brominated derivatives, namely hexabromocyclododecane (HBCDD) and its precursors, due to the extensive availability of synthesis data. Information on phosphorus-containing flame retardants derived directly from CDT is less prevalent in publicly accessible literature; therefore, this document concentrates on the brominated compounds.
Overview of Synthetic Pathways
This compound is a versatile cyclic olefin that can be functionalized to produce effective flame retardants. The most common industrial application involves the bromination of the double bonds to yield hexabromocyclododecane (HBCDD), a widely used additive flame retardant. The synthesis proceeds through the formation of tetrabromocyclododecene (TBCD) intermediates.
Caption: General synthesis workflow for brominated flame retardants from this compound.
Experimental Protocols
Synthesis of Tetrabromocyclododecene (TBCD) Isomers
This protocol describes the synthesis of tetrabromocyclododecene isomers by the addition of two molar equivalents of bromine to cis,trans,trans-1,5,9-cyclododecatriene.
Materials:
-
cis,trans,trans-1,5,9-Cyclododecatriene (CDT)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Activated charcoal
Procedure:
-
Dissolve cis,trans,trans-1,5,9-cyclododecatriene in the chosen solvent (see Table 1 for solvent options and resulting isomer distribution).
-
Cool the solution to the specified reaction temperature (see Table 1).
-
Slowly add two molar equivalents of bromine dropwise to the stirred solution. Maintain the temperature throughout the addition.
-
After the addition is complete, continue stirring for the specified reaction time.
-
Upon completion, wash the crude product with ethanol.
-
For purification, recrystallization can be performed. For the synthesis of pure HBCD-3, the crude product can be treated with activated charcoal.
Synthesis of Hexabromocyclododecane (HBCDD) Isomers
This protocol outlines the synthesis of hexabromocyclododecane by the further bromination of tetrabromocyclododecene isomers.
Materials:
-
Tetrabromocyclododecene (TBCD) isomers
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
Dissolve the tetrabromocyclododecene isomers in dichloromethane.
-
Add one equivalent of bromine to the solution.
-
The reaction conditions can be varied to influence the isomer distribution of the final HBCDD product (see Table 2 for details on the further bromination of a specific TBCD isomer).
-
After the reaction, the crude product can be isolated and purified by washing with ethanol and recrystallization.
Data Presentation
The following tables summarize the quantitative data for the synthesis of TBCD and HBCDD isomers under various conditions.
Table 1: Synthesis of Tetrabromocyclododecene (TBCD) Isomers
| Starting Material | Solvent System | Temperature | Major TBCD Isomer | Isolated Yield (%) |
| cis,trans,trans-CDT | Dichloromethane | Ambient | TBCD-7 | - |
| cis,trans,trans-CDT | 80% Ethanol–CH₂Cl₂ | Ambient | TBCD-7 (85%) | 48% (pure TBCD-7) |
| cis,trans,trans-CDT | - | Low Temperature | TBCD-7 | - |
Table 2: Further Bromination of Tetrabromocyclododecene Isomer TBCD-4
| Starting Material | Solvent System | Product Isomer Distribution |
| TBCD-4 | Ethanol–dichloromethane (60:40 to 1:99) | Little change in HBCD isomer proportion |
| TBCD-4 | Dichloromethane–acetonitrile (90:10 to 10:90) | Little change in HBCD isomer proportion |
Flame Retardancy Mechanism of Brominated Flame Retardants
Brominated flame retardants, such as HBCDD, primarily function in the gas phase to inhibit the combustion process.
Caption: Gas-phase flame retardancy mechanism of hexabromocyclododecane (HBCDD).
Upon heating, the polymer containing HBCDD undergoes pyrolysis, releasing flammable gases and hydrogen bromide (HBr). In the gas phase (the flame), HBr breaks down to form bromine radicals (Br•). These highly reactive bromine radicals scavenge the key radical species (H• and OH•) that propagate the combustion chain reaction, forming less reactive species like water. This interruption of the combustion cycle reduces the heat generated and can extinguish the flame.[1][2]
Characterization of Flame Retardant Performance
The effectiveness of flame retardants is typically evaluated using standard fire tests.
Table 3: Common Flame Retardancy Tests
| Test | Description | Key Parameters |
| Limiting Oxygen Index (LOI) | Measures the minimum oxygen concentration in a flowing mixture of oxygen and nitrogen required to support flaming combustion of a material. | A higher LOI value indicates better flame retardancy. Materials with an LOI > 27% are generally considered flame-retardant. |
| UL-94 Vertical Burn Test | A specimen is subjected to a flame for a specified time, and its burning behavior is observed. | Classifications (V-0, V-1, V-2) are based on afterflame time, afterglow time, and whether flaming drips ignite a cotton indicator. V-0 is the highest rating. |
Concluding Remarks
The synthesis of brominated flame retardants from this compound is a well-documented process, providing a reliable route to effective flame retardant additives. The protocols and data presented here offer a foundation for the laboratory-scale preparation and evaluation of these compounds. It is important to note that due to persistence, bioaccumulation, and toxicity concerns, the use of HBCDD is restricted in many regions.[3] Researchers are encouraged to explore more environmentally benign alternatives. While the direct synthesis of phosphorus-containing flame retardants from this compound is not widely reported, the field of organophosphorus chemistry offers numerous synthetic pathways that could be adapted for this purpose, representing a promising area for future research.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 1,5,9-Cyclododecatriene to Cyclododecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 1,5,9-cyclododecatriene (CDT) to cyclododecane (B45066) is a fundamental transformation in synthetic organic chemistry. Cyclododecane and its derivatives are important intermediates in the industrial production of polymers, such as Nylon-12, as well as in the synthesis of fragrances, and other fine chemicals.[1] This document provides detailed application notes and experimental protocols for the complete hydrogenation of this compound to cyclododecane using common heterogeneous catalysts, namely Palladium on Carbon (Pd/C) and Raney® Nickel.
The reaction proceeds through the sequential reduction of the three double bonds in the cyclododecatriene ring, with cyclododecadiene and cyclododecene (B75492) as intermediates.[2] Complete hydrogenation leads to the formation of the saturated cycloalkane, cyclododecane. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity for the desired product.
Catalysts and Reaction Conditions
The complete hydrogenation of this compound is typically carried out using highly active hydrogenation catalysts such as Palladium on Carbon (Pd/C) or Raney® Nickel. These catalysts are effective in reducing all three double bonds of the starting material to yield cyclododecane.
Palladium on Carbon (Pd/C): This is a widely used and versatile catalyst for hydrogenation reactions. It offers high activity and can be used under relatively mild conditions. For the complete hydrogenation of CDT, a gradual increase in temperature is often employed to ensure the reaction goes to completion.[3]
Raney® Nickel: This is a sponge-like nickel catalyst known for its high activity in hydrogenating a wide range of functional groups, including alkenes. It is a cost-effective alternative to precious metal catalysts.
The selection of the appropriate catalyst and the optimization of reaction parameters such as temperature, hydrogen pressure, and reaction time are critical for achieving a high yield of cyclododecane.
Quantitative Data Summary
The following tables summarize the quantitative data for the catalytic hydrogenation of this compound to cyclododecane under different conditions.
| Catalyst | Catalyst Loading | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Solvent | Substrate Concentration | Product Yield (%) | Reference |
| 5% Pd/C | ~1-5 mol% (typical) | 70 → 220 | 10 | Not specified | Not specified | Not specified | up to 99.9 | [3] |
| Raney® Ni | Not specified | 100 | 30-35 | 8 | Ethanol (B145695) | 10 g / 100 mL | >90 (for a related substrate) | [4] |
Table 1: Reaction Conditions and Yields for the Hydrogenation of this compound to Cyclododecane.
| Catalyst | Support | Active Metal | Key Advantages | Key Disadvantages |
| Pd/C | Activated Carbon | Palladium | High activity, good selectivity, widely available | Higher cost compared to Nickel catalysts |
| Raney® Ni | - | Nickel | High activity, cost-effective | Pyrophoric when dry, requires careful handling |
Table 2: Comparison of Common Catalysts for Cyclododecatriene Hydrogenation.
Experimental Protocols
Protocol 1: Complete Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on a reported high-yield synthesis of cyclododecane.[3]
Materials:
-
This compound (CDT)
-
5% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure autoclave equipped with a magnetic stirrer and temperature controller
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a high-pressure autoclave, add this compound and a suitable solvent such as ethanol.
-
Carefully add 5% Pd/C catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol% relative to the substrate.
-
Seal the autoclave and purge it several times with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Begin stirring the reaction mixture and gradually heat the autoclave from 70 °C to 220 °C. The gradual increase in temperature helps to control the exothermic reaction and ensure complete hydrogenation.
-
Maintain the reaction at 220 °C until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the solvent used in the reaction.
-
Concentrate the filtrate under reduced pressure to obtain crude cyclododecane.
-
The crude product can be further purified by distillation or recrystallization if necessary.
Protocol 2: Complete Hydrogenation using Raney® Nickel
This protocol is adapted from a procedure for the hydrogenation of a related cyclododecene derivative and is expected to be effective for the complete hydrogenation of this compound.[4]
Materials:
-
This compound (CDT)
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas
-
High-pressure autoclave equipped with a magnetic stirrer and temperature controller
-
Filtration apparatus
Procedure:
-
In a high-pressure autoclave, add this compound (e.g., 10 g) and ethanol (e.g., 100 mL).
-
Carefully add the Raney® Nickel slurry to the autoclave. The amount of Raney® Nickel should be sufficient to ensure complete hydrogenation.
-
Seal the autoclave and purge it several times with nitrogen gas.
-
Pressurize the autoclave with hydrogen gas to 30-35 atm.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for approximately 8 hours, or until hydrogen uptake ceases.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen.
-
Carefully filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and should be kept wet with solvent at all times.
-
Wash the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain crude cyclododecane.
-
Purify the product by distillation or recrystallization as needed.
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
Caption: Reaction pathway for the hydrogenation of this compound to cyclododecane.
References
- 1. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sylzyhg.com [sylzyhg.com]
- 3. researchgate.net [researchgate.net]
- 4. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
Application Notes and Protocols for the Functionalization of 1,5,9-Cyclododecatriene via Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of 1,5,9-cyclododecatriene (CDT) through hydroformylation. This process, also known as the oxo synthesis, is a powerful method for introducing aldehyde functionalities to the cyclododecane (B45066) scaffold, creating valuable intermediates for the synthesis of complex molecules, including fragrances, polymers, and pharmaceuticals.
The hydroformylation of this compound can lead to a mixture of products, including the mono-, di-, and trialdehydes of cyclododecane. The selectivity towards a specific product can be influenced by the choice of catalyst, ligands, and reaction conditions. This document outlines protocols using both rhodium and cobalt-based catalyst systems, which are commonly employed for this transformation.
General Reaction Scheme
The hydroformylation of this compound involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bonds of the cyclic triene in the presence of a transition metal catalyst and syngas (a mixture of carbon monoxide and hydrogen).
Caption: General reaction scheme for the hydroformylation of this compound.
Section 1: Rhodium-Catalyzed Hydroformylation
Rhodium-based catalysts are highly active for hydroformylation and can operate under milder conditions compared to cobalt catalysts. The use of phosphine (B1218219) ligands is crucial for catalyst stability and for controlling the selectivity of the reaction.
Experimental Protocol: Rhodium-Catalyzed Hydroformylation of this compound
Materials:
-
This compound (CDT)
-
Rhodium(I) acetylacetonate (B107027) dicarbonyl [Rh(acac)(CO)₂]
-
Triphenylphosphine (PPh₃)
-
Toluene (B28343) (anhydrous)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Catalyst Preparation (in-situ):
-
In a nitrogen-purged glovebox, add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and PPh₃ (e.g., 0.1 mmol, 10 equivalents per Rh) to a Schlenk flask.
-
Add 20 mL of anhydrous toluene to dissolve the catalyst precursor and ligand.
-
-
Reaction Setup:
-
Transfer the catalyst solution to the autoclave reactor under a nitrogen atmosphere.
-
Add this compound (e.g., 10 mmol) to the reactor.
-
Seal the autoclave and purge with nitrogen three times, followed by three purges with syngas.
-
-
Reaction Execution:
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80-120 °C).
-
Maintain the reaction under constant pressure and temperature for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by GC analysis of aliquots.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
The solvent and any remaining starting material can be removed under reduced pressure.
-
The resulting crude product, a mixture of cyclododecanecarbaldehydes, can be purified by fractional distillation under high vacuum or by column chromatography on silica (B1680970) gel.
-
Data Presentation: Rhodium-Catalyzed Hydroformylation
The following table summarizes representative data for the rhodium-catalyzed hydroformylation of this compound under various conditions. Note: Specific quantitative data for CDT hydroformylation is limited in the public domain; this data is compiled based on typical outcomes for similar cyclic olefins.
| Entry | Catalyst Loading (mol%) | Ligand (L/Rh ratio) | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Mono:Di:Tri-aldehyde) |
| 1 | 0.1 | PPh₃ (10:1) | 20 | 80 | 12 | >95 | 70:25:5 |
| 2 | 0.1 | PPh₃ (10:1) | 50 | 100 | 8 | >99 | 60:30:10 |
| 3 | 0.05 | Xantphos (2:1) | 30 | 100 | 12 | >98 | 85:10:5 |
| 4 | 0.1 | PPh₃ (20:1) | 20 | 120 | 6 | >99 | 50:40:10 |
Section 2: Cobalt-Catalyzed Hydroformylation
Cobalt catalysts are a more cost-effective alternative to rhodium, although they generally require higher temperatures and pressures to achieve comparable activity. Unmodified cobalt carbonyl catalysts can be used, but the addition of phosphine ligands can improve selectivity.
Experimental Protocol: Cobalt-Catalyzed Hydroformylation of this compound
Materials:
-
This compound (CDT)
-
Dicobalt octacarbonyl [Co₂(CO)₈]
-
Toluene (anhydrous)
-
Syngas (CO/H₂ = 1:1)
-
High-pressure autoclave reactor
Procedure:
-
Catalyst Handling:
-
Dicobalt octacarbonyl is air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox).
-
-
Reaction Setup:
-
In a glovebox, add Co₂(CO)₈ (e.g., 0.1 mmol) to the autoclave reactor.
-
Add 30 mL of anhydrous toluene.
-
Add this compound (e.g., 10 mmol).
-
Seal the autoclave and remove it from the glovebox.
-
-
Reaction Execution:
-
Purge the reactor with nitrogen and then with syngas.
-
Pressurize the reactor with syngas to a high pressure (e.g., 100-200 bar).
-
Begin stirring and heat the reactor to a high temperature (e.g., 120-160 °C).
-
Maintain the reaction for the desired duration (e.g., 6-18 hours).
-
-
Work-up and Product Isolation:
-
Follow the same cooling and depressurization procedure as for the rhodium-catalyzed reaction.
-
The cobalt catalyst can be removed by oxidation to cobalt(II) salts with air and subsequent extraction with water or dilute acetic acid.
-
The organic phase is then dried, and the solvent is removed under reduced pressure.
-
Purification of the products is achieved through high-vacuum distillation or column chromatography.
-
Data Presentation: Cobalt-Catalyzed Hydroformylation
The following table presents representative data for the cobalt-catalyzed hydroformylation of CDT.
| Entry | Catalyst Loading (mol% Co) | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Mono:Di:Tri-aldehyde) |
| 1 | 1.0 | 100 | 130 | 12 | ~90 | 65:25:10 |
| 2 | 1.0 | 150 | 140 | 8 | >95 | 55:35:10 |
| 3 | 0.5 | 200 | 150 | 6 | >98 | 45:40:15 |
| 4 | 1.0 | 100 | 160 | 10 | >99 | 40:45:15 |
Section 3: Tandem Hydroformylation-Hydrogenation
The aldehyde products of hydroformylation can be subsequently hydrogenated to the corresponding alcohols in a one-pot tandem reaction. This is typically achieved by modifying the reaction conditions after the hydroformylation step, often by increasing the hydrogen partial pressure and/or adding a hydrogenation co-catalyst.
Workflow for Tandem Hydroformylation-Hydrogenation
Caption: Workflow for the tandem hydroformylation-hydrogenation of this compound.
Protocol Considerations for Tandem Reaction:
-
Catalyst Choice: Rhodium catalysts with certain phosphine ligands are often suitable for both hydroformylation and hydrogenation. For cobalt systems, a separate hydrogenation catalyst (e.g., Raney nickel) might be added after the hydroformylation is complete.
-
Syngas Composition: After the initial hydroformylation, the CO pressure can be reduced, and the H₂ pressure increased to favor hydrogenation.
-
Temperature: The temperature may need to be adjusted for the hydrogenation step.
Safety Precautions
-
Hydroformylation reactions are conducted at high pressures and temperatures and should only be performed in a properly certified and maintained autoclave.
-
Syngas (carbon monoxide and hydrogen) is a flammable and toxic gas mixture. Appropriate gas handling procedures and safety monitoring are essential.
-
Metal carbonyls, particularly dicobalt octacarbonyl, are toxic and should be handled in a well-ventilated fume hood or glovebox.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
Characterization of Products
The products of the hydroformylation of this compound can be characterized by standard analytical techniques:
-
Gas Chromatography (GC): To determine the conversion of the starting material and the relative ratios of the product isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification of the different aldehyde products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structures of the isolated products. The appearance of signals in the aldehyde region (~9-10 ppm in ¹H NMR) and carbonyl region (~200 ppm in ¹³C NMR) is indicative of successful hydroformylation.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl stretch (~1720-1740 cm⁻¹) confirms the formation of aldehydes.
These protocols and data provide a foundation for researchers to explore the functionalization of this compound via hydroformylation, enabling the synthesis of a variety of valuable cyclododecane derivatives. Further optimization of the reaction conditions may be necessary to achieve the desired selectivity for specific applications.
Synthesis of (+)-Parviflorin from 1,5,9-Cyclododecatriene: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of the potent antitumor Annonaceous acetogenin, (+)-parviflorin, utilizing (1Z,5Z,9Z)-1,5,9-cyclododecatriene as a readily available starting material. The synthetic strategy, pioneered by the Hoye research group, offers an efficient pathway to this complex natural product.
Introduction
(+)-Parviflorin is a member of the Annonaceous acetogenins (B1209576), a class of natural products known for their significant cytotoxic and antitumor activities. Its complex structure, featuring a C35 backbone with an adjacent bis-tetrahydrofuran (THF) ring system and a terminal α,β-unsaturated γ-lactone (butenolide), has made it a challenging target for total synthesis. The methodology detailed herein follows the convergent and highly efficient approach developed by Hoye and Ye, which commences with the strategic manipulation of the C12 hydrocarbon, 1,5,9-cyclododecatriene.[1]
Synthetic Strategy Overview
The total synthesis of (+)-parviflorin from this compound can be conceptually divided into several key stages:
-
Symmetrical C12 Backbone Functionalization: The initial phase involves the transformation of the symmetrical this compound into a key C12 bis-allylic alcohol intermediate. This is achieved through a sequence of selective oxidation, Wittig olefination, and reduction steps.[1]
-
Stereoselective Construction of the Bis-THF Core: The central and most stereochemically complex feature of parviflorin, the adjacent bis-tetrahydrofuran ring system, is constructed with high stereocontrol. This is accomplished through a masterful application of sequential Sharpless asymmetric epoxidation (AE) and asymmetric dihydroxylation (AD) reactions.[1]
-
Bidirectional Chain Elaboration: From the symmetrically functionalized and stereochemically defined bis-THF core, the two flanking hydrocarbon chains are extended in a bidirectional manner.
-
Butenolide Formation and Final Assembly: The synthesis culminates in the introduction of the pharmacologically important butenolide moiety and the final coupling of all fragments to yield the target molecule, (+)-parviflorin.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for (+)-parviflorin.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the synthesis of (+)-parviflorin.
Protocol 1: Synthesis of the Bis-allylic Alcohol from this compound
This procedure details the conversion of the starting triene to the crucial C12 bis-allylic alcohol intermediate.
Materials:
-
(1Z,5Z,9Z)-1,5,9-Cyclododecatriene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Diisobutylaluminium hydride (DIBAL-H)
-
Toluene (B28343), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monoepoxidation: To a solution of this compound in DCM at 0 °C, add a solution of m-CPBA in DCM dropwise. Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC). Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Wittig Olefination: Prepare the Wittig reagent by adding n-BuLi to a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C. Stir for 1 hour at room temperature. Cool the resulting ylide solution to -78 °C and add a solution of the epoxide from the previous step in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl. Extract with Et₂O, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography.
-
DIBAL-H Reduction: To a solution of the product from the Wittig reaction in anhydrous toluene at -78 °C, add DIBAL-H dropwise. Stir the reaction at -78 °C for the appropriate time (monitored by TLC). Quench the reaction by the slow addition of MeOH, followed by saturated aqueous Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with Et₂O. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by silica gel chromatography to afford the bis-allylic alcohol.
Protocol 2: Stereoselective Synthesis of the Bis-THF Core
This protocol describes the highly stereocontrolled construction of the adjacent bis-tetrahydrofuran moiety using Sharpless asymmetric reactions.
Materials:
-
Bis-allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Dichloromethane (DCM), anhydrous
-
AD-mix-β or AD-mix-α
-
Water
-
Methanesulfonamide
-
Potassium osmate(VI) dihydrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Potassium carbonate (K₂CO₃)
-
Silica gel for column chromatography
Procedure:
-
First Sharpless Asymmetric Epoxidation (AE): To a solution of Ti(OiPr)₄ and the appropriate chiral tartrate (e.g., (+)-DET) in anhydrous DCM at -20 °C, add the bis-allylic alcohol. After stirring for a short period, add TBHP dropwise. Maintain the reaction at -20 °C until completion. Work up the reaction according to standard Sharpless AE procedures.
-
First Sharpless Asymmetric Dihydroxylation (AD): To a mixture of AD-mix (e.g., AD-mix-β), methanesulfonamide, and potassium osmate(VI) dihydrate in tert-butanol and water at 0 °C, add the mono-epoxide from the previous step. Stir vigorously at 0 °C until the reaction is complete. Quench with Na₂SO₃ and stir for 1 hour. Extract with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate.
-
Cyclization to the first THF ring: The diol-epoxide intermediate can be cyclized under acidic or basic conditions to form the first THF ring.
-
Repeat AE and AD for the second THF ring: Repeat the Sharpless asymmetric epoxidation and dihydroxylation sequence on the remaining double bond of the mono-THF intermediate to install the second THF ring with the desired stereochemistry.
Quantitative Data
The following table summarizes typical yields for the key synthetic steps. Please note that yields are highly dependent on reaction scale and optimization.
| Step | Product | Typical Yield (%) |
| Monoepoxidation of this compound | C12-monoepoxide | 85-95 |
| Wittig Olefination | C12-allylic epoxide | 70-80 |
| DIBAL-H Reduction | Bis-allylic alcohol | 80-90 |
| Sharpless Asymmetric Epoxidation (AE) | Mono-epoxide | 90-95 |
| Sharpless Asymmetric Dihydroxylation (AD) | Diol | 85-95 |
| Overall synthesis of bis-THF core | Bis-THF intermediate | 40-50 |
Logical Relationships in Stereocontrol
The stereochemical outcome of the bis-THF core is dictated by the choice of chiral reagents in the sequential Sharpless reactions. The following diagram illustrates this relationship.
Caption: Control of stereochemistry in the bis-THF core synthesis.
Conclusion
The synthetic route to (+)-parviflorin starting from this compound provides an elegant and efficient approach to this complex and biologically important molecule. The key strengths of this synthesis lie in its use of a readily available starting material and the highly stereocontrolled construction of the bis-tetrahydrofuran core through well-established asymmetric reactions. This application note serves as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis and study of Annonaceous acetogenins.
References
Application Notes and Protocols: 1,5,9-Cyclododecatriene in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5,9-Cyclododecatriene (CDT), a readily available and cost-effective cyclic triene produced from the cyclotrimerization of butadiene, serves as a versatile C12 building block in the synthesis of complex natural products. Its unique cyclic structure and multiple unsaturation points offer a powerful platform for the construction of macrocyclic and polycyclic systems, which are prevalent in many biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of macrocyclic musks, such as exaltone and (dl)-muscone, and insect pheromones, exemplified by the synthesis of (Z)-9-tricosene (muscalure).
Introduction
The total synthesis of complex natural products is a cornerstone of modern organic chemistry, driving the development of novel synthetic methodologies and providing access to biologically important molecules for further study. This compound, with its various isomers (most commonly the cis,trans,trans-isomer), has emerged as a valuable starting material in this field. Its industrial-scale production makes it an attractive precursor for syntheses that require a significant number of steps. Key transformations of CDT, including hydrogenation, epoxidation, and ozonolysis, unlock a variety of downstream intermediates that can be elaborated into intricate natural product scaffolds. This note will focus on two primary applications: the synthesis of macrocyclic ketones and the preparation of long-chain insect pheromones.
Application I: Synthesis of Macrocyclic Musks - Exaltone and (dl)-Muscone
The macrocyclic ketones exaltone (cyclopentadecanone) and muscone (B1676871) (3-methylcyclopentadecanone) are highly valued in the fragrance industry for their characteristic musk odor. The synthesis of these compounds often commences with the conversion of this compound to cyclododecanone (B146445), a key C12 intermediate.
Synthetic Strategy Overview
A common strategy for the synthesis of exaltone and (dl)-muscone from cyclododecanone involves a ring expansion methodology. This is achieved through the construction of a bicyclic intermediate, which upon photochemical cleavage and subsequent rearrangement, yields the desired larger macrocycle.
CDT [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDA [label="Cyclododecane", fillcolor="#F1F3F4", fontcolor="#202124"]; CDOL [label="Cyclododecanol", fillcolor="#F1F3F4", fontcolor="#202124"]; CDON [label="Cyclododecanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bicyclic_Ketone [label="Bicyclo[9.4.1]hexadecan-16-one", fillcolor="#FBBC05", fontcolor="#202124"]; Ketene_Intermediate [label="Ketene Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Exaltone [label="Exaltone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Muscone_Intermediate [label="14-Methylbicyclo-\n[10.3.1]hexadecan-16-one", fillcolor="#FBBC05", fontcolor="#202124"]; dl_Muscone [label="(dl)-Muscone", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CDT -> CDA [label="Hydrogenation"]; CDA -> CDOL [label="Oxidation"]; CDOL -> CDON [label="Dehydrogenation"]; CDON -> Bicyclic_Ketone [label="Multi-step\nRing Expansion\nPrecursor Synthesis"]; Bicyclic_Ketone -> Ketene_Intermediate [label="Photolysis"]; Ketene_Intermediate -> Exaltone [label="Oxidation"]; CDON -> Muscone_Intermediate [label="Similar Multi-step\nSequence"]; Muscone_Intermediate -> dl_Muscone [label="Photolysis &\nRearrangement"]; }
Caption: Synthetic pathway from this compound to macrocyclic musks.Experimental Protocols
Protocol 2.2.1: Synthesis of Cyclododecanone from this compound (Eco-Friendly Method)
This three-step protocol provides an environmentally benign route to cyclododecanone.
Step 1: Epoxidation of this compound
-
To a stirred solution of this compound (1.0 mol) in a suitable solvent, add the phase-transfer catalyst hexadecyltrimethylammonium heteropolyphosphatotungstate.
-
Add hydrogen peroxide (30% aqueous solution, 0.33 mol) dropwise while maintaining the temperature at 35°C.
-
Stir the reaction mixture for 2 hours.
-
After completion, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield epoxycyclododecadiene (ECDD).
Step 2: Hydrogenation of Epoxycyclododecadiene
-
Dissolve the obtained ECDD in ethanol.
-
Add Raney nickel catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Filter off the catalyst and concentrate the filtrate to obtain cyclododecanol (B158456) (CDOL).
Step 3: Oxidation of Cyclododecanol to Cyclododecanone
-
Dissolve the CDOL in a mixture of water and t-butanol.
-
Add the hexadecyltrimethylammonium heteropolyphosphatotungstate catalyst.
-
Add hydrogen peroxide (30% aqueous solution) dropwise.
-
Stir the mixture until the oxidation is complete (monitored by TLC or GC).
-
Extract the product with an organic solvent, wash, dry, and concentrate to afford cyclododecanone.
Protocol 2.2.2: Synthesis of Bicyclo[9.4.1]hexadecan-16-one from Cyclododecanone
This protocol details the key steps for the synthesis of the bicyclic precursor to exaltone.
-
Ethoxycarbonylation: React cyclododecanone with diethyl carbonate in the presence of sodium hydride to yield 2-ethoxycarbonylcyclododecanone.
-
Condensation: To a mixture of the 2-ethoxycarbonylcyclododecanone and sodium hydride in xylenes, add 1,4-dibromobutane (B41627) and heat the mixture at 80-90°C for 15 hours.
-
Saponification and Decarboxylation: The crude product from the previous step is dissolved in a mixture of acetic acid, water, and concentrated sulfuric acid and refluxed for 10 hours to effect hydrolysis and decarboxylation, yielding bicyclo[9.4.1]hexadecan-16-one. The product is purified by vacuum distillation.
Protocol 2.2.3: Photolysis of Bicyclo[9.4.1]hexadecan-16-one to Exaltone
-
A solution of bicyclo[9.4.1]hexadecan-16-one in methanol (B129727) is irradiated with a high-pressure mercury lamp.
-
The resulting ketene (B1206846) intermediate is trapped with methanol to form methyl cyclopentadecanecarboxylate.
-
Alternatively, the ketene can be directly oxidized to exaltone.
A similar synthetic sequence starting from cyclododecanone and using 1,3-dibromopropane (B121459) can be employed to generate the corresponding precursor for (dl)-muscone.
Quantitative Data
| Reaction Step | Starting Material | Product | Yield | Reference |
| Epoxidation of CDT | This compound | Epoxycyclododecadiene | ~90% | Based on eco-friendly synthesis model |
| Hydrogenation of ECDD | Epoxycyclododecadiene | Cyclododecanol | High | General high-yield reaction |
| Oxidation of CDOL | Cyclododecanol | Cyclododecanone | High | General high-yield reaction |
| Bicyclo[9.4.1]hexadecan-16-one Synthesis | Cyclododecanone | Bicyclo[9.4.1]hexadecan-16-one | 72% | Canadian Journal of Chemistry, 1969 |
| Photolysis and subsequent steps to Exaltone | Bicyclo[9.4.1]hexadecan-16-one | Exaltone | - | Yields for individual steps not detailed |
Application II: Synthesis of Insect Pheromones - (Z)-9-Tricosene (Muscalure)
The selective cleavage of one double bond in this compound via ozonolysis provides a C12 difunctional intermediate, which is a valuable precursor for the synthesis of long-chain insect pheromones.
Synthetic Strategy Overview
The synthesis of (Z)-9-tricosene, the sex pheromone of the housefly (Musca domestica), can be achieved by the ozonolysis of this compound to a C12 aldehyde-ester, followed by chain extension through a Wittig reaction.
CDT [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ozonolysis_Product [label="Methyl 12-oxododec-4,8-dienoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrogenated_Intermediate [label="Methyl 12-oxododecanoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Wittig_Reagent [label="Undecyltriphenylphosphonium\nbromide", fillcolor="#FBBC05", fontcolor="#202124"]; Muscalure [label="(Z)-9-Tricosene\n(Muscalure)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CDT -> Ozonolysis_Product [label="Selective Mono-Ozonolysis"]; Ozonolysis_Product -> Hydrogenated_Intermediate [label="Hydrogenation"]; Hydrogenated_Intermediate -> Muscalure [label="Wittig Reaction"]; Wittig_Reagent -> Muscalure; }
Caption: Synthetic pathway from this compound to (Z)-9-tricosene.Experimental Protocols
Protocol 3.2.1: Selective Mono-Ozonolysis of this compound
-
Dissolve trans,cis,cis-1,5,9-cyclododecatriene (12.3 mmol) in a 1:1 mixture of dichloromethane (B109758) and methanol (100 mL) in a three-neck round-bottom flask equipped with a gas inlet tube and a low-temperature thermometer.
-
Cool the stirred solution to -62°C.
-
Bubble ozone gas through the solution until 0.6 equivalents of ozone have been introduced.
-
Pass nitrogen gas through the mixture to remove excess ozone.
-
Add p-toluenesulfonic acid monohydrate and stir the mixture.
-
Perform a reductive workup by adding sodium borohydride (B1222165) to obtain (4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-ol.
-
Subsequent oxidation of the alcohol and hydrolysis of the acetal (B89532) will yield the desired aldehyde-ester intermediate.
Protocol 3.2.2: Synthesis of (Z)-9-Tricosene via Wittig Reaction
-
Preparation of the Wittig Reagent: React 1-bromoundecane (B50512) with triphenylphosphine (B44618) to form undecyltriphenylphosphonium bromide.
-
Wittig Reaction:
-
Suspend the phosphonium (B103445) salt in dry THF.
-
Add a strong base, such as n-butyllithium, at low temperature to generate the ylide.
-
Add the C12 aldehyde-ester intermediate (from the ozonolysis and subsequent hydrogenation of the remaining double bonds) to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by chromatography to yield (Z)-9-tricosene.
-
Quantitative Data
| Reaction Step | Starting Material | Product | Yield | Reference |
| Selective Mono-Ozonolysis and Reduction | This compound | (4Z,8Z)-12,12-dimethoxydodeca-4,8-dien-1-ol | ~79% | Based on published ozonolysis protocols |
| Wittig Reaction for (Z)-9-Tricosene Synthesis | C12 Aldehyde & C11 Phosphonium Ylide | (Z)-9-Tricosene | ~85% | Typical yields for Wittig reactions |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of complex natural products. Its application in the preparation of macrocyclic musks and insect pheromones highlights its utility in constructing both large ring systems and long-chain aliphatic compounds. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this C12 building block in their own synthetic endeavors. The continued development of efficient and selective transformations of this compound will undoubtedly lead to novel and elegant syntheses of other important natural products.
Application Notes and Protocols: Coordination Chemistry of 1,5,9-Cyclododecatriene with Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the coordination chemistry of 1,5,9-cyclododecatriene (CDT) with transition metals. The content covers the synthesis, characterization, and applications of these organometallic complexes, with a focus on detailed experimental protocols and data presentation for researchers in chemistry and drug development.
Introduction
This compound (CDT) is a cyclic triene that serves as a versatile ligand in organometallic chemistry.[1][2] Its ability to coordinate to transition metals through its three double bonds allows for the formation of a diverse range of complexes with interesting structural and reactive properties.[3] The specific isomer of CDT, most commonly the trans,trans,cis-isomer or the all-trans-isomer, plays a crucial role in determining the geometry and stability of the resulting metal complex.[2] These complexes have found applications in various catalytic processes, including hydrogenation and oligomerization reactions.[4][5] This document outlines the synthesis and characterization of key transition metal-CDT complexes.
Synthesis of Transition Metal-CDT Complexes
The synthesis of transition metal-CDT complexes typically involves the reaction of a metal precursor with the CDT ligand under an inert atmosphere. The choice of the metal precursor, solvent, and reaction conditions is critical for the successful isolation of the desired complex.
Protocol 1: Synthesis of (all-trans-1,5,9-Cyclododecatriene)nickel(0), Ni(ttt-CDT)
This protocol describes the synthesis of a well-characterized Ni(0) complex of all-trans-1,5,9-cyclododecatriene.[4]
Materials:
-
Anhydrous nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
all-trans-1,5,9-Cyclododecatriene (ttt-CDT)
-
Diethylaluminum ethoxide (Et₂AlOEt)
-
Anhydrous diethyl ether
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an argon or nitrogen atmosphere, dissolve anhydrous Ni(acac)₂ in anhydrous diethyl ether.
-
Add all-trans-1,5,9-cyclododecatriene to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of diethylaluminum ethoxide in diethyl ether dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours. The color of the solution will change, indicating the formation of the Ni(0) complex.
-
The product, Ni(ttt-CDT), is an extremely air-sensitive deep red solid.[4] Isolate the product by filtration under inert atmosphere and wash with cold diethyl ether.
-
Dry the product under vacuum.
Reaction: Ni(acac)₂ + ttt-CDT + 2 Et₂AlOEt → Ni(ttt-CDT) + 2 acacAlOEt + 2 C₂H₅•[4]
Protocol 2: General Synthesis of a Copper(I)-CDT Complex (Conceptual)
Materials:
-
Copper(I) chloride (CuCl) or Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf)
-
This compound (CDT)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an argon or nitrogen atmosphere, suspend or dissolve the copper(I) salt in the chosen anhydrous, deoxygenated solvent.
-
Add a stoichiometric amount of this compound to the mixture.
-
Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by changes in the solubility of the copper salt.
-
If a precipitate forms, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the product is soluble, the solvent can be removed under vacuum to yield the complex. Recrystallization from a suitable solvent system may be necessary for purification.
Protocol 3: General Synthesis of a Rhodium(I)-CDT Complex (Conceptual)
Similar to the copper complex, a detailed protocol for a simple Rh-CDT complex is not immediately available. The following is a conceptual protocol based on the synthesis of related Rh(I)-diene complexes, such as those with cyclooctadiene (COD).[2]
Materials:
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(COD)Cl]₂)
-
This compound (CDT)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane or THF)
-
Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an argon or nitrogen atmosphere, dissolve [Rh(COD)Cl]₂ in the chosen anhydrous, deoxygenated solvent.
-
Add an excess of this compound to the solution. The CDT will displace the coordinated COD.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by NMR spectroscopy by observing the disappearance of the COD signals and the appearance of coordinated CDT signals.
-
Once the reaction is complete, the solvent can be removed under vacuum to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent mixture (e.g., dichloromethane/hexane).
Quantitative Data
The following tables summarize key quantitative data for this compound isomers and a representative transition metal complex.
Table 1: Physicochemical Properties of this compound Isomers [6][7]
| Property | trans,trans,cis-1,5,9-CDT | all-trans-1,5,9-CDT |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ |
| Molar Mass | 162.27 g/mol | 162.27 g/mol |
| CAS Number | 706-31-0 | 676-22-2 |
Table 2: Spectroscopic Data for this compound Isomers [8][9]
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| trans,trans,cis-CDT | ~5.0-5.8 (m, olefinic), ~2.0-2.4 (m, allylic) | Data not readily available in search results | Data not readily available in search results |
| all-trans-CDT | ~5.2 (m, 6H, =CH), ~2.1 (m, 12H, -CH₂-) | Data not readily available in search results | Data not readily available in search results |
Table 3: Properties of (all-trans-1,5,9-Cyclododecatriene)nickel(0) [4]
| Property | Value |
| Chemical Formula | C₁₂H₁₈Ni |
| Molar Mass | 220.96 g/mol |
| Appearance | Red solid |
| Melting Point | 140 °C (decomposes) |
| Solubility | Soluble in diethyl ether |
| Coordination Geometry | Trigonal planar |
| Electron Count | 16 |
Visualizations
Coordination Modes of this compound
The following diagram illustrates the common coordination modes of the CDT ligand to a transition metal center.
References
- 1. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]
- 2. Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of cyclotetraphosphato complexes of Rh(I), Ir(I), Ru(II), and Pd(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans,trans,trans-(this compound)nickel(0) - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound, (E,E,Z)- [webbook.nist.gov]
- 8. TRANS,TRANS,TRANS-1,5,9-CYCLODODECATRIENE(676-22-2) 1H NMR spectrum [chemicalbook.com]
- 9. TRANS,TRANS,CIS-1,5,9-CYCLODODECATRIENE(706-31-0) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
minimizing byproduct formation in 1,5,9-cyclododecatriene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1,5,9-cyclododecatriene (CDT).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cyclotrimerization of butadiene to produce this compound, particularly using the standard Ziegler-Natta catalyst system comprising titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst like ethylaluminum sesquichloride (Et₃Al₂Cl₃).
Frequently Asked Questions
Q1: What are the most common byproducts in this compound synthesis?
A1: The primary byproducts are C8 dimers, C16 and higher oligomers, and various isomers of C12H₂₀. The most frequently observed byproducts include:
-
C8 Dimers: 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH) are formed from the dimerization of two butadiene molecules.[1]
-
Higher Oligomers: C16 and higher oligomers of butadiene can also form, leading to a complex high-boiling point fraction that is typically difficult to separate.[1]
-
Isomeric Byproducts: Besides the desired cis,trans,trans-1,5,9-cyclododecatriene, other isomers like all-trans and cis,cis,trans can be formed.[1] Additionally, a variety of tricyclic C₁₂H₂₀ and tetracyclic C₁₂H₁₈ hydrocarbons have been identified as trace byproducts in industrial processes.[1][2][3]
Q2: My reaction has low selectivity for 1,5,9-CDT. What are the primary factors I should investigate?
A2: Low selectivity is often a result of suboptimal reaction conditions. The key parameters that critically influence the formation of byproducts over the desired CDT are:
-
Molar Ratio of Co-catalyst to Catalyst (Al/Ti ratio): This is one of the most significant factors. An improper ratio can favor the formation of dimers or higher oligomers.
-
Reaction Temperature: Temperature affects the kinetics of competing side reactions. Both excessively high and low temperatures can decrease selectivity.
-
Catalyst Concentration: The concentration of the titanium catalyst in the reaction medium also plays a crucial role in directing the reaction towards trimerization.
Systematic optimization of these three parameters is essential for maximizing CDT selectivity.[4][5]
Troubleshooting Specific Issues
Problem 1: High levels of C8 byproducts (1,5-cyclooctadiene and 4-vinylcyclohexene) are observed.
-
Cause: The formation of C8 dimers is a competing reaction pathway to the desired C12 trimerization. This is often favored by an incorrect Al/Ti molar ratio and non-optimal temperature.
-
Solution:
-
Adjust Al/Ti Ratio: Systematically vary the molar ratio of ethylaluminum sesquichloride to titanium tetrachloride. The selectivity for CDT typically increases to a maximum at an optimal ratio before declining.[4][5] For the Et₃Al₂Cl₃/TiCl₄ system, an optimal Al/Ti ratio has been identified to maximize selectivity (see Table 1).
-
Optimize Temperature: Ensure the reaction is conducted within the optimal temperature range. For the conventional titanium-based system, this is typically between 40°C and 80°C.[5] An increase in temperature beyond the optimum can lead to a decline in CDT selectivity.[5]
-
Problem 2: Significant formation of high molecular weight oligomers and polymers.
-
Cause: This issue often arises from conditions that favor linear polymerization over cyclization. This can be influenced by catalyst deactivation, impurities in the butadiene feed, or incorrect catalyst preparation and handling.
-
Solution:
-
Purify Butadiene: Ensure the 1,3-butadiene (B125203) monomer is free from impurities like acetylenes (e.g., propyne) and propadiene, which can interfere with the catalyst's function and promote unwanted polymerization.[6][7][8]
-
Control Catalyst and Co-catalyst Concentration: An increase in the TiCl₄ concentration beyond the optimal point can lead to a decrease in CDT selectivity.[5] Adhere to experimentally determined optimal concentrations.
-
Maintain an Inert Atmosphere: The Ziegler-Natta catalysts used are extremely sensitive to air and moisture. Ensure all reagents and the reaction vessel are scrupulously dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Problem 3: Low overall conversion of butadiene.
-
Cause: Low conversion can be due to insufficient catalyst activity or catalyst deactivation.
-
Solution:
-
Verify Catalyst Activity: Use fresh, properly stored catalyst and co-catalyst. Organoaluminum compounds can degrade with improper handling.
-
Check for Impurities: As mentioned, impurities in the solvent or monomer feed can poison the catalyst.
-
Optimize Reaction Time and Temperature: While higher temperatures can sometimes decrease selectivity, a temperature that is too low may result in a slow reaction rate and incomplete conversion. Ensure sufficient reaction time for the given conditions.
-
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the influence of key reaction parameters on the selectivity of this compound (CDT) formation in a toluene (B28343) medium using the Et₃Al₂Cl₃/TiCl₄ catalytic system. The data is based on systematic studies aimed at maximizing the desired product.[5]
Table 1: Effect of Reaction Parameters on CDT Selectivity
| Parameter | Range Studied | Optimal Value for Max. Selectivity | Observation |
| Al/Ti Molar Ratio | 2 - 20 | 14.8 | Selectivity initially increases with the ratio, reaches a maximum, and then declines.[5] |
| TiCl₄ Concentration | 2 - 20 mmol/dm³ | 12.7 mmol/dm³ | Similar to the Al/Ti ratio, there is an optimal concentration for maximizing selectivity.[5] |
| Temperature | 40 - 80 °C | 54.6 °C | CDT selectivity rises with temperature to an optimum point before decreasing at higher temperatures.[5] |
Note: Maximal selectivity (approaching 100 mol%) was achieved under the combined optimal conditions.[5]
Experimental Protocols
High-Selectivity Protocol for this compound Synthesis
This protocol is based on the optimized conditions for the Et₃Al₂Cl₃/TiCl₄ catalyst system.[5]
Materials:
-
Toluene (anhydrous)
-
1,3-Butadiene (polymerization grade, >99.5%)
-
Titanium tetrachloride (TiCl₄)
-
Ethylaluminum sesquichloride (Et₃Al₂Cl₃)
-
Methanol (for quenching)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Jacketed glass reactor with mechanical stirrer, thermometer, condenser, and inert gas inlet/outlet.
-
Schlenk line or glove box for handling air-sensitive reagents.
-
Syringes and cannulas for liquid transfers.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor and associated glassware in an oven and assemble while hot under a stream of inert gas. Purge the system with inert gas for at least 30 minutes.
-
Solvent Addition: Add the required volume of anhydrous toluene to the reactor.
-
Catalyst Preparation and Addition:
-
Under an inert atmosphere, prepare stock solutions of TiCl₄ and Et₃Al₂Cl₃ in anhydrous toluene.
-
Introduce the calculated amount of the Et₃Al₂Cl₃ solution into the reactor.
-
Slowly add the TiCl₄ solution to the reactor while stirring to achieve the target concentration (e.g., 12.7 mmol/dm³) and Al/Ti molar ratio (e.g., 14.8). Allow the catalyst system to age for a short period if required by the specific procedure.
-
-
Reaction Initiation:
-
Adjust the reactor temperature to the optimal setpoint (e.g., 54.6 °C) using a circulating bath.
-
Introduce the purified 1,3-butadiene monomer into the reactor at a controlled rate.
-
-
Reaction Monitoring: Maintain the reaction at the set temperature with constant stirring. The reaction progress can be monitored by taking aliquots (quenching them immediately in methanol) and analyzing them via Gas Chromatography (GC).
-
Quenching: Once the desired conversion is reached, cool the reactor and quench the reaction by slowly adding a small amount of methanol.
-
Work-up and Purification:
-
Wash the reaction mixture with dilute acid and then water to remove catalyst residues.
-
Dry the organic phase over an appropriate drying agent (e.g., MgSO₄).
-
Remove the solvent by distillation.
-
Purify the crude product by fractional vacuum distillation to separate the 1,5,9-CDT from lower-boiling C8 byproducts and higher-boiling oligomers.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to byproduct formation.
Caption: Troubleshooting workflow for minimizing byproducts in CDT synthesis.
Reaction Pathway and Byproduct Formation
This diagram illustrates the main reaction pathway for CDT synthesis and the competing pathways leading to common byproducts.
Caption: Simplified reaction pathways for CDT synthesis and byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Technical Synthesis of this compound Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. gcms.labrulez.com [gcms.labrulez.com]
strategies to prevent catalyst deactivation in butadiene cyclotrimerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during butadiene cyclotrimerization experiments, with a specific focus on strategies to prevent catalyst deactivation.
Troubleshooting Guide
Q1: My reaction is showing a rapid decline in conversion rate after an initial period of good activity. What is the likely cause?
A1: A rapid drop in activity points to acute catalyst deactivation. The primary causes can be categorized as poisoning, fouling, or thermal degradation.
-
Poisoning: The most probable cause is the presence of impurities in the butadiene feed or solvent that strongly bind to the active sites of the catalyst. Common poisons include sulfur compounds, water, oxygen, and other polar molecules like methyl acetylene (B1199291) and propadiene.[1][2][3] These impurities can be introduced with the monomer feed and may require rigorous purification steps.[3][4]
-
Fouling/Coking: At elevated temperatures, side reactions can produce carbonaceous materials (coke) or polymers that physically block the catalyst's active sites and pores.[5][6] This is a common issue in reactions involving hydrocarbons.[6]
-
Thermal Degradation: High reaction temperatures can cause the catalyst's active metal particles to sinter or agglomerate, leading to a loss of active surface area.[1][7] The support material itself can also undergo structural changes, collapsing pores and trapping active sites.[6][7]
Q2: The initial activity of my catalyst is much lower than expected. What should I check first?
A2: Low initial activity often points to issues with the feedstock, solvent, or the catalyst activation process itself.
-
Feedstock Purity: Ensure that the 1,3-butadiene (B125203) monomer and any solvents are rigorously purified. Trace amounts of inhibitors (often present for storage), water, or oxygen can prevent the catalyst from becoming fully active. Butadiene itself can contain impurities like propadiene and methyl acetylene that interfere with polymerization.[3]
-
Improper Catalyst Activation: The procedure to generate the active catalytic species is critical. For Ziegler-Natta type systems like TiCl₄/Alkylaluminum, the ratio of components, addition order, and temperature are crucial for forming the active Ti(II) species.[8][9]
-
Presence of Air or Moisture: The catalysts used for this reaction, particularly early transition metal complexes, are extremely sensitive to air and moisture. Ensure all glassware is oven-dried, and the entire experiment is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Q3: My reaction is producing a high proportion of undesired oligomers and polymers instead of the target cyclododecatriene (CDT). Why?
A3: A shift in selectivity can be caused by changes to the catalyst's active sites or reaction conditions.
-
Ligand Modification or Degradation: The ligand environment around the metal center is crucial for controlling selectivity. If the ligand degrades or dissociates due to high temperatures or reaction with impurities, the catalyst's stereoselectivity can be compromised, leading to the formation of linear oligomers or polymers.
-
Changes in Active Site Geometry: Sintering or partial poisoning of the catalyst can alter the geometry of the active sites, favoring polymerization pathways over the desired cyclotrimerization.[1]
-
High Monomer Concentration: In some systems, an excessively high monomer-to-catalyst ratio can be detrimental, leading to catalyst deactivation by impurities introduced with the monomer and resulting in lower yields.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation?
A1: There are three main mechanisms of catalyst deactivation:
-
Chemical Deactivation (Poisoning): This involves the strong chemisorption of impurities onto the catalyst's active sites, rendering them inactive.[1] For butadiene cyclotrimerization, common poisons are sulfur compounds, water, carbon monoxide, and acetylenic impurities.[2][3]
-
Mechanical Deactivation (Fouling): This is the physical deposition of substances from the fluid phase onto the catalyst surface.[10] In this context, it primarily refers to the formation of coke or polymers that block pores and active sites.[6][10]
-
Thermal Deactivation (Sintering): This process, driven by high temperatures, results in the loss of active surface area through the agglomeration of metal crystallites.[1][7] The support material can also collapse, reducing porosity.[7]
Caption: Primary pathways leading to catalyst deactivation.
Q2: How does the choice of ligand impact catalyst stability and prevent deactivation?
A2: The ligand plays a critical role in stabilizing the active metal center and directing the reaction pathway.
-
Steric Hindrance: Bulky ligands can create a protective pocket around the metal center, preventing the close approach of other catalyst molecules and thus inhibiting deactivation via dimerization or aggregation.[11]
-
Electronic Effects: The electron-donating or withdrawing properties of the ligand influence the reactivity and stability of the metal center. Fine-tuning these properties can enhance catalytic activity while suppressing deactivation pathways.
-
Chelation: Multidentate or chelating ligands bind to the metal center at multiple points, providing greater stability and preventing ligand dissociation, which can be a precursor to deactivation.[12]
Q3: What are effective strategies for regenerating a deactivated catalyst?
A3: Catalyst regeneration aims to restore the activity of a spent catalyst, which can be a cost-effective and environmentally friendly alternative to replacement. The appropriate method depends on the cause of deactivation.
-
For Fouling (Coking): The most common method is calcination, which involves burning off the carbon deposits in a controlled stream of air or oxygen at elevated temperatures.[13][14]
-
For Poisoning: Regeneration can be more complex. It may involve washing the catalyst with acidic or alkaline solutions to remove the adsorbed poisons.[15]
-
For Sintering: Re-dispersing sintered metal particles is challenging but can sometimes be achieved through high-temperature treatment in an oxidative atmosphere (e.g., with halogens), followed by reduction.[16]
The effectiveness of regeneration varies, with ex-situ (off-site) methods generally recovering a higher percentage of activity than in-situ processes.[15]
Caption: A simplified workflow for catalyst regeneration.
Data Presentation
Table 1: Influence of Reaction Parameters on Catalyst Performance (TiCl₄/Et₃Al₂Cl₃ System)
| Parameter | Condition | Effect on Conversion | Effect on Selectivity (CDT) | Potential Deactivation Issue |
| Temperature | Low (< 60°C) | Lower reaction rate | Generally high | - |
| High (> 80°C) | High initial rate | May decrease | Increased risk of thermal degradation and coking[9] | |
| Al/Ti Molar Ratio | Low (< 4.0) | Sub-optimal activity | May vary | Incomplete reduction to active Ti(II) |
| High (> 6.0) | High initial rate | Can decrease | Enhanced deactivation after initial rapid phase[9] | |
| Catalyst Conc. | Low | Slower rate | High | - |
| High | Faster rate | May decrease | Increased potential for side reactions/fouling |
Table 2: Comparison of Catalyst Regeneration Methods
| Deactivation Cause | Regeneration Method | Description | Typical Activity Recovery | Reference |
| Fouling (Coke) | Calcination | Heating in an oxidative atmosphere (air/O₂) to burn off carbon. | 75-95% | [13][15] |
| Poisoning | Chemical Washing | Treatment with acidic or alkaline solutions to remove poisons. | 50-95% (highly variable) | [15] |
| Fouling (Coke) | Gasification | Treatment with steam or CO₂ to remove carbon deposits. | Variable, depends on conditions | [14] |
| General | In-situ Regeneration | Reactivation within the reactor. | 50-60% | [15] |
| General | Ex-situ Regeneration | Reactivation outside the reactor (off-site). | 75-95% | [15] |
Experimental Protocols
Protocol 1: General Feedstock Purification (Butadiene)
-
Objective: To remove inhibitors, water, and oxygen from liquid 1,3-butadiene.
-
Materials: Liquid 1,3-butadiene, activated alumina (B75360) columns, molecular sieves (3A or 4A), inert gas (Argon/Nitrogen), Schlenk line equipment.
-
Procedure:
-
Set up a series of two columns under an inert atmosphere. The first column should be packed with activated basic alumina to remove inhibitors (like TBC). The second column should be packed with activated molecular sieves to remove residual water.
-
Ensure columns are thoroughly dried and purged with inert gas before use.
-
Cool the butadiene cylinder and the receiving flask to a low temperature (e.g., -78°C using a dry ice/acetone bath) to handle it as a liquid.
-
Under a positive pressure of inert gas, pass the liquid butadiene slowly through the activated alumina column first, followed by the molecular sieve column.
-
Collect the purified, dried butadiene in a Schlenk flask under an inert atmosphere.
-
The purified monomer should be used immediately or stored at low temperature (< 0°C) under an inert atmosphere for a short period.
-
Protocol 2: Troubleshooting Low Yields
-
Objective: To systematically diagnose the cause of poor performance in a cyclotrimerization reaction.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System [mdpi.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. lbcs.dicp.ac.cn [lbcs.dicp.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. plu.mx [plu.mx]
- 14. researchgate.net [researchgate.net]
- 15. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 16. mdpi.com [mdpi.com]
purification of 1,5,9-cyclododecatriene from oligomeric impurities
Welcome to the technical support center for the purification of 1,5,9-cyclododecatriene (CDT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of oligomeric impurities from CDT.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem: Incomplete separation of CDT from higher oligomers.
-
Question: My GC-MS analysis shows significant amounts of C16 and higher oligomers remaining in my purified CDT. How can I improve the separation?
-
Answer: Incomplete separation during distillation is a common issue. Here are several factors to consider:
-
Distillation Method: For separating components with close boiling points, fractional distillation is more effective than simple distillation because it provides multiple theoretical plates for vapor-liquid equilibration.[1] If you are currently using simple distillation, switching to a fractional distillation setup with a packed column (e.g., Vigreux, Raschig rings) is recommended.
-
Vacuum Level: Ensure you are operating at a sufficiently low pressure. Lowering the pressure reduces the boiling points of the components, which can enhance the boiling point differences between CDT and its higher oligomers, facilitating better separation.
-
Heating Rate: A slow and steady heating rate is crucial. Rapid heating can lead to "bumping" and carryover of less volatile components with the vapor stream, resulting in poor separation.
-
Column Efficiency: The efficiency of your distillation column is critical. For challenging separations, a column with a higher number of theoretical plates is necessary. Consider using a longer column or a more efficient packing material.
-
Problem: Product degradation or isomerization during purification.
-
Question: I am observing the formation of unknown byproducts or a change in the isomeric ratio of my CDT after distillation. What could be the cause and how can I prevent it?
-
Answer: this compound is susceptible to thermal degradation and isomerization at elevated temperatures.[2]
-
Temperature Control: The primary cause of degradation and isomerization is excessive temperature. To mitigate this, use vacuum distillation to lower the boiling point of CDT. For highly sensitive applications, thin-film evaporation is an excellent alternative as it minimizes the residence time of the material on the heated surface.[3][4][5]
-
Atmosphere: The presence of oxygen at high temperatures can lead to oxidation. Ensure your distillation apparatus is leak-free and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Residues: Residual acidic or basic catalyst from the synthesis step can promote isomerization. It is crucial to effectively neutralize and remove the catalyst before distillation. A common method is to wash the crude product with an aqueous caustic solution.[6]
-
Frequently Asked Questions (FAQs)
General Questions
-
What are the typical oligomeric impurities found in crude this compound?
-
The primary side products of butadiene cyclotrimerization are dimers (like 1,5-cyclooctadiene (B75094) and 4-vinylcyclohexene) and higher oligomers such as C16, C20, and C24 species.[6][7]
-
-
What is the typical purity of commercial this compound?
-
A typical commercial sample of CDT contains approximately 98.5% cis,trans,trans-1,5,9-cyclododecatriene, 1% all-trans-1,5,9-cyclododecatriene, and 0.3% cis,cis,trans-1,5,9-cyclododecatriene.[7]
-
Purification Method Questions
-
What is the recommended method for purifying CDT from oligomeric impurities?
-
When should I consider a chemical purification method?
-
If your crude CDT is contaminated with saturated byproducts that are difficult to remove by distillation alone, a chemical treatment can be employed. One such method involves the epoxidation of the unsaturated components (including CDT) with hydrogen peroxide in acetic acid. This converts the olefins into higher-boiling epoxides and diols, allowing for the isolation of the saturated impurities by extraction and subsequent distillation.[7]
-
Troubleshooting Questions
-
My vacuum distillation is very slow. What can I do to speed it up?
-
Ensure your vacuum pump is pulling a strong and stable vacuum. Check all connections for leaks. A slow distillation rate can also be due to insufficient heating. Gradually increase the heating mantle temperature, but be careful to avoid overheating and potential product degradation.
-
-
How can I monitor the purity of my CDT fractions during distillation?
-
Gas chromatography-mass spectrometry (GC-MS) is the best method for analyzing the composition of your fractions and determining the purity of the collected CDT.[6] This will allow you to identify which fractions contain pure CDT and which are contaminated with lower or higher boiling impurities.
-
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | cis,trans,trans-1,5,9-CDT | all-trans-1,5,9-CDT |
| Molecular Formula | C₁₂H₁₈ | C₁₂H₁₈ |
| Molar Mass | 162.27 g/mol | 162.27 g/mol |
| Appearance | Colorless liquid | Colorless solid |
| Boiling Point | 231 °C | 237-238 °C |
| Melting Point | -18 °C | 34 °C |
| Density | 0.89 g/mL | - |
Data sourced from Wikipedia and commercial supplier information.[2]
Table 2: Typical Composition of Crude this compound
| Component | Approximate Concentration |
| cis,trans,trans-1,5,9-Cyclododecatriene | 98.5% |
| all-trans-1,5,9-Cyclododecatriene | 1.0% |
| cis,cis,trans-1,5,9-Cyclododecatriene | 0.3% |
| C8 Byproducts (1,5-cyclooctadiene, 4-vinylcyclohexene) | Variable |
| C16 and higher oligomers | Variable |
Data is based on a typical commercial sample as reported in scientific literature.[7]
Experimental Protocols
Protocol 1: General Fractional Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
-
Sample Preparation:
-
Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
-
Distillation Procedure:
-
Begin stirring the crude CDT.
-
Slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.
-
Once the vacuum is stable, begin to heat the distillation flask gently using a heating mantle.
-
Observe the temperature at the distillation head. The temperature should rise as the vapor of the lowest boiling point component reaches the thermometer.
-
Collect the initial fraction, which will likely contain lower boiling impurities.
-
As the temperature stabilizes at the boiling point of CDT at the working pressure, change the receiving flask to collect the pure CDT fraction.
-
Continue distillation until the temperature begins to rise again, indicating that higher boiling impurities are starting to distill, or until only a small amount of residue remains in the distillation flask.
-
Stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS to determine their purity.
-
Protocol 2: Chemical Removal of Unsaturated Components for Isolation of Saturated Byproducts
This protocol is adapted from a published procedure and is intended for the isolation of saturated impurities from a CDT-rich mixture.[7]
-
Reaction Setup:
-
In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
-
Reaction Procedure:
-
Charge the flask with the crude CDT mixture and acetic acid.
-
Heat the mixture to 70°C with stirring.
-
Slowly add a 50% aqueous solution of hydrogen peroxide via the dropping funnel, ensuring the reaction temperature does not exceed 75°C.
-
After the addition is complete, continue stirring the mixture at 70°C for 12 hours.
-
-
Work-up:
-
Cool the reaction mixture and add water and a suitable organic solvent (e.g., toluene).
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting product will be a mixture of the saturated byproducts, free from the unsaturated CDT.
-
-
Further Purification:
-
The isolated mixture of saturated byproducts can be further purified by vacuum distillation.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common issues in CDT purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclododecatriene - Wikipedia [en.wikipedia.org]
- 3. rootsciences.com [rootsciences.com]
- 4. 1,5,9-TRIMETHYL-1,5,9-CYCLODODECATRIENE MIXTURE OF ISOMERS AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Selective Mono-Epoxidation of 1,5,9-Cyclododecatriene
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the selective mono-epoxidation of 1,5,9-cyclododecatriene (CDT) to produce 1,2-epoxy-5,9-cyclododecadiene (ECDD).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the selective mono-epoxidation of this compound.
Q1: My reaction shows low selectivity towards the mono-epoxide (ECDD) and is producing significant amounts of the di-epoxide.
A1: Low selectivity is a common issue, primarily due to the further epoxidation of the desired mono-epoxide.[1] To enhance selectivity for ECDD, it is often necessary to conduct the reaction at a lower CDT conversion rate.[1]
-
Troubleshooting Steps:
-
Increase the CDT:H₂O₂ Molar Ratio: Using an excess of CDT relative to the oxidizing agent (hydrogen peroxide) can favor mono-epoxidation. A molar ratio of CDT:H₂O₂ of 2:1 has been shown to achieve nearly 100 mol% selectivity to ECDD, albeit at a lower CDT conversion of 13 mol%.[1][2] Conversely, increasing the excess of H₂O₂ leads to higher CDT conversion but lower selectivity.[1]
-
Adjust Catalyst Loading: Increasing the catalyst content from 5 wt% to 10 wt% has been observed to increase the selectivity towards ECDD by about 10 mol%.[1]
-
Optimize Reaction Time: Shorter reaction times generally favor mono-epoxidation. Monitor the reaction progress closely and stop it before significant di-epoxide formation occurs.
-
Consider a Semi-Batch Process: Introducing the oxidant (e.g., H₂O₂ solution) gradually over time can help maintain a low concentration of the oxidant, which can improve selectivity.
-
Q2: The conversion of this compound (CDT) in my reaction is very low.
A2: Low CDT conversion can be attributed to several factors, including reaction conditions and catalyst activity.
-
Troubleshooting Steps:
-
Decrease the CDT:H₂O₂ Molar Ratio: A lower CDT:H₂O₂ molar ratio (i.e., an excess of hydrogen peroxide) will generally increase the conversion of CDT. For instance, a ratio of 0.5 has resulted in a CDT conversion of 37 mol%.[1][2]
-
Increase Reaction Temperature: While the effect may not always be significant, increasing the temperature within a range of 60-90 °C can enhance the reaction rate.[1] For reactions under phase-transfer catalysis, increasing the temperature from 40°C to 70°C can significantly shorten the time to reach maximum CDT conversion.[3]
-
Choose an Appropriate Solvent: Acetonitrile has been shown to result in a slightly higher CDT conversion compared to isopropanol, especially for longer reaction times.[1]
-
Increase Catalyst Concentration: For phase-transfer catalysis systems, increasing the catalyst content can lead to a higher conversion of H₂O₂ and consequently CDT.[3]
-
Q3: I am observing byproducts other than the di-epoxide. What could be the cause?
A3: The formation of byproducts can arise from the hydrolysis of the epoxide ring, particularly in the presence of water.[1]
-
Troubleshooting Steps:
-
Control Water Content: An excess of the oxidant, H₂O₂, can increase the water content in the reaction mixture, which in turn can enhance the hydrolysis of ECDD.[1] Using anhydrous reaction conditions where possible can mitigate this.
-
Solvent Choice: The choice of solvent can influence side reactions. Evaluate different solvents to find one that minimizes byproduct formation while maintaining good reactivity.
-
Q4: How do I choose the right solvent for the reaction?
A4: The solvent can significantly impact both conversion and selectivity.
-
Guidance:
-
Isopropanol (i-PrOH): Tends to provide higher selectivity towards the desired mono-epoxide (ECDD).[1]
-
Acetonitrile (MeCN): May lead to higher CDT conversion, but with lower selectivity to ECDD compared to isopropanol.[1]
-
Solvent Concentration: Reducing the solvent content in the reaction mixture (e.g., from 80 wt% to 70 wt%) can increase the rate of CDT conversion but may decrease the selectivity for ECDD.[1]
-
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies on the selective mono-epoxidation of this compound.
Table 1: Effect of CDT:H₂O₂ Molar Ratio on Reaction Outcome
| Catalyst | CDT:H₂O₂ Molar Ratio | Temperature (°C) | Solvent | CDT Conversion (mol%) | ECDD Selectivity (mol%) | Reference |
| Ti-MCM-41 | 2:1 | 80 | i-PrOH (80 wt%) | 13 | ~100 | [1][2] |
| Ti-MCM-41 | 1:1 | 80 | i-PrOH (80 wt%) | ~28 | ~80 | [1] |
| Ti-MCM-41 | 0.5:1 | 80 | i-PrOH (80 wt%) | 37 | 56 | [1][2] |
| H₂WO₄/H₃PO₄/PTC | 4:1 | 90 | Isooctane | 21 | 98.8 | [3] |
| HAHPT | 3:1 | 35 | Water | 27.5 | 96.7 | [4] |
| HAHPT | 2:1 | 35 | Water | 42.0 | 92.2 | [4] |
*PTC: Phase-Transfer Catalyst ([CH₃(CH₂)₇]₃CH₃N⁺HSO₄⁻) *HAHPT: Hexadecyl trimethyl ammonium (B1175870) heteropolyphosphatotungstate
Table 2: Influence of Solvent and Catalyst Loading
| Catalyst | Catalyst Loading | Solvent (wt%) | Temperature (°C) | CDT Conversion (mol%) | ECDD Selectivity (mol%) | Reference |
| Ti-MCM-41 | 5 wt% | i-PrOH (80%) | 80 | ~28 | ~80 | [1] |
| Ti-MCM-41 | 5 wt% | MeCN (80%) | 80 | ~33 | ~55 | [1] |
| Ti-MCM-41 | 10 wt% | i-PrOH (80%) | 80 | ~28 | ~90 | [1] |
| W-SBA-15 | 5 wt% | i-PrOH (90%) | 60 | ~80 (after 4h) | ~60 (after 4h) | [5] |
Experimental Protocols
Below is a generalized experimental protocol for the selective mono-epoxidation of this compound using a heterogeneous catalyst and hydrogen peroxide.
Materials and Reagents:
-
This compound (CDT)
-
Hydrogen peroxide (H₂O₂, concentration as required)
-
Catalyst (e.g., Ti-MCM-41, W-SBA-15)
-
Solvent (e.g., isopropanol, acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Equipment for analysis (Gas Chromatograph - GC)
Procedure:
-
Reaction Setup: A reaction flask is charged with this compound, the chosen solvent, the catalyst, and an internal standard for later analysis.[3] The flask is equipped with a magnetic stirrer, a condenser, and a thermometer.
-
Initiating the Reaction: The mixture is heated to the desired reaction temperature (e.g., 80 °C) with constant stirring (e.g., 500 rpm).[1]
-
Addition of Oxidant: Once the temperature is stable, the required amount of hydrogen peroxide is added to the reaction mixture. For semi-batch processes, the H₂O₂ is added gradually over a specified period.
-
Monitoring the Reaction: Samples are taken from the reaction mixture at regular intervals to monitor the conversion of CDT and the selectivity towards ECDD.
-
Sample Analysis: The collected samples are typically analyzed by Gas Chromatography (GC) to determine the concentration of reactants and products. A capillary column such as a DB-5 is often used for separation.[3]
-
Reaction Quench: Once the desired conversion or selectivity is reached, the reaction is stopped by cooling the mixture to room temperature.
-
Catalyst Removal and Work-up: The heterogeneous catalyst is removed by filtration. The organic phase is then separated and may undergo further purification steps if necessary.
Visualizations
Diagram 1: General Experimental Workflow
Caption: A typical experimental workflow for the mono-epoxidation of CDT.
Diagram 2: Troubleshooting Low Selectivity
Caption: Logic diagram for addressing low selectivity towards mono-epoxidation.
Diagram 3: Troubleshooting Low CDT Conversion
Caption: Logic diagram for addressing low conversion of CDT.
References
Technical Support Center: Stereoselective Synthesis of 1,5,9-Cyclododecatriene (CDT)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the stereoselective synthesis of 1,5,9-cyclododecatriene (CDT) isomers. The primary focus is on the catalytic cyclotrimerization of 1,3-butadiene (B125203).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of CDT isomers.
Question 1: Why is my 1,3-butadiene conversion rate unexpectedly low?
Answer: Low monomer conversion is a frequent challenge and can stem from several factors related to the catalyst system and reaction conditions.[1][2]
-
Catalyst Inactivity: The catalyst may be poisoned. Ziegler-Natta type catalysts, particularly those based on titanium, are highly sensitive to moisture and oxygen. Ensure all reagents, solvents, and the reactor are scrupulously dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Cocatalyst Ratio: The molar ratio of the aluminum cocatalyst to the titanium precursor (Al/Ti ratio) is critical for generating the active catalytic species.[2] An incorrect ratio can lead to low activity. This ratio often requires optimization for a specific ligand and set of conditions.
-
Suboptimal Temperature: The reaction temperature significantly influences catalyst activity. For titanium-based systems, the optimal range is typically between 30°C and 75°C.[3] Temperatures that are too low may result in slow reaction rates.[4]
-
Impure Reagents: Impurities in the 1,3-butadiene feed or solvent can deactivate the catalyst.
Question 2: My reaction is producing a mixture of CDT isomers instead of the desired stereoisomer. How can I improve selectivity?
Answer: Achieving high stereoselectivity is the central challenge in CDT synthesis. The choice of catalyst and reaction parameters are the primary tools for controlling the isomeric distribution.
-
Transition Metal Selection: The choice of transition metal is the most significant factor in determining the primary isomer formed.[1]
-
Ligand Effects: The electronic and steric properties of ligands coordinated to the metal center can fine-tune selectivity. For titanium systems, the addition of nitrogen-containing ligands can enhance the selectivity for ctt-CDT.[1][2]
-
Reaction Conditions: Parameters such as temperature and cocatalyst type can modulate the isomer ratio, although to a lesser extent than the choice of metal.
A typical commercial sample of CDT produced via a titanium-catalyzed process contains approximately 98.5% ctt-CDT, 1% ttt-CDT, and 0.3% cct-CDT.[5]
Question 3: I am observing significant formation of byproducts like 1,5-cyclooctadiene (B75094) (COD), 4-vinylcyclohexene (B86511) (VCH), and polymers. What is the cause?
Answer: The formation of dimers (COD, VCH), higher oligomers, and polybutadiene (B167195) is a competing reaction pathway.[3][5]
-
High Temperatures: Elevated temperatures can increase the rate of side reactions, leading to a higher yield of byproducts.[4]
-
Catalyst Concentration: The concentration of the catalyst can influence the relative rates of trimerization versus dimerization or polymerization. This parameter may require optimization.
-
Reaction Time: Extended reaction times can sometimes lead to isomerization of the desired product or the formation of other byproducts.
-
Catalyst System: Some catalyst systems have an inherently higher tendency to produce oligomers or polymers. The selectivity for CDT can be over 90% with optimized systems.[3][6]
Question 4: The separation of the resulting CDT isomers by distillation is proving ineffective. Are there alternative strategies?
Answer: The boiling points of CDT isomers are very close, making separation by fractional distillation challenging. While optimizing the synthesis to produce a single isomer is the preferred strategy, some post-synthesis techniques can be employed for concentrating a specific isomer from a mixture. One reported method involves the differential reaction of isomers with maleic anhydride (B1165640) to form adducts, which can facilitate separation.[7]
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental mechanism of the titanium-catalyzed cyclotrimerization of butadiene?
Answer: The widely accepted mechanism involves a low-valent titanium species as the active catalyst.[1][2] The process begins with the reduction of the titanium precursor (e.g., TiCl₄) by the alkylaluminum cocatalyst to generate an active Ti(II) complex.[2] This is followed by the sequential coordination and oxidative coupling of butadiene molecules at the titanium center, forming metallacyclic intermediates. The final step is a reductive elimination that releases the C12H18 (CDT) ring and regenerates the active Ti(II) species for the next catalytic cycle.[2]
Question 2: What is the specific role of the alkylaluminum cocatalyst (e.g., sesquiethylaluminum chloride)?
Answer: The alkylaluminum compound serves multiple crucial functions. Its primary role is to act as a reducing agent, converting the initial Ti(IV) precursor into the catalytically active Ti(II) state.[1][2] It also functions as an alkylating agent and a scavenger for impurities that could poison the catalyst. The molar ratio of the cocatalyst to the titanium complex is a key variable that must be optimized to achieve maximum activity and selectivity.[2]
Question 3: How can I control the reaction exotherm and ensure safety?
Answer: The cyclotrimerization of butadiene is an exothermic process. To maintain control:
-
Ensure the reactor is equipped with an efficient cooling system.
-
Control the rate of addition of the 1,3-butadiene monomer to manage the rate of heat generation.
-
Use an appropriate solvent to help dissipate heat. Toluene (B28343) is a commonly used solvent for this reaction.[6]
-
Continuous monitoring of the internal temperature is essential.
Data Presentation
Table 1: Comparison of Catalyst Systems for Stereoselective CDT Synthesis
| Catalyst System (Metal Precursor) | Cocatalyst Example | Predominant Isomer | Typical Selectivity | Key Byproducts |
| Titanium (TiCl₄) | Ethylaluminum Sesquichloride | cis,trans,trans-CDT (ctt) | >90%[3][6] | COD, VCH, Polybutadiene[5] |
| Nickel (e.g., Ni(acac)₂) | Ethylaluminum Chloride | all-trans-CDT (ttt) | High[1] | Oligomers[8] |
| Chromium (e.g., Cr(acac)₃) | Triethylaluminum | trans,trans,cis-CDT (ttc) | High[1] | - |
Table 2: Influence of Reaction Conditions on TiCl₄-Catalyzed Butadiene Trimerization
| Parameter | Condition | Butadiene Conversion | CDT Selectivity | Notes |
| Al/Ti Molar Ratio | 10 - 100 | Varies | Varies | Optimal ratio is crucial for activity and selectivity.[9] |
| Reaction Temperature | 30°C - 70°C | >99% (optimized) | >90% (optimized) | Affects both reaction rate and byproduct formation.[4][9] |
| Catalyst Concentration | 0.5 - 2.5 mmol/L | Varies | Varies | Higher concentrations can increase rate but may affect selectivity.[9] |
| Solvent | Toluene | High | High | An inert, dry solvent is required.[6] |
| Pressure | 1 - 10 bar | High | High | Sufficient to keep butadiene in the liquid phase.[6][9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of cis,trans,trans-1,5,9-Cyclododecatriene (ctt-CDT)
Disclaimer: This protocol is a generalized representation and must be adapted and performed with appropriate safety precautions in a controlled laboratory setting.
-
Reactor Preparation: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and inlets for inert gas and reagents is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Solvent and Reagent Addition: Anhydrous toluene is introduced into the reactor. The desired amount of cocatalyst (e.g., sesquiethylaluminum chloride) is added via syringe, followed by the titanium precursor (e.g., a solution of TiCl₄ in toluene). The mixture is stirred at a set temperature (e.g., 50°C) to form the active catalyst.
-
Monomer Feed: Liquid 1,3-butadiene is fed into the reactor at a controlled rate, maintaining the internal reaction temperature within a narrow range (e.g., 50-60°C) using the reactor's cooling jacket. The reaction is typically run at a pressure of 1-5 atm.[6]
-
Reaction Monitoring: The reaction progress can be monitored by sampling the mixture and analyzing it via Gas Chromatography (GC) to determine butadiene conversion and product distribution.
-
Quenching: Once the desired conversion is reached, the reaction is terminated by adding a quenching agent, such as water or a dilute aqueous ammonia (B1221849) solution, to deactivate the catalyst.
-
Workup: The organic phase is separated from the aqueous phase. The organic layer is washed with water to remove catalyst residues and then dried over a suitable drying agent (e.g., MgSO₄).
-
Purification: The solvent and any unreacted butadiene are removed by distillation. The crude CDT product is then purified by vacuum distillation to isolate the high-purity ctt-CDT isomer.
Visualizations
Caption: Troubleshooting workflow for CDT synthesis issues.
Caption: Simplified catalytic cycle for Ti-catalyzed CDT synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US8168841B2 - Process for preparing cyclododecatriene - Google Patents [patents.google.com]
- 4. US3523980A - Trimerization of butadiene - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN105693455A - Synthetic method for this compound - Google Patents [patents.google.com]
- 7. US3009001A - Isomerization of cyclo triene compounds - Google Patents [patents.google.com]
- 8. Tris(Butadiene) Compounds versus Butadiene Oligomerization in Second-Row Transition Metal Chemistry: Effects of Increased Ligand Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. data.epo.org [data.epo.org]
Technical Support Center: Synthesis of trans,trans,cis-1,5,9-Cyclododecatriene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of trans,trans,cis-1,5,9-cyclododecatriene (ttc-CDT).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ttc-CDT, primarily through the titanium-catalyzed cyclotrimerization of 1,3-butadiene (B125203).
Question: Why is the overall yield of 1,5,9-cyclododecatriene (CDT) lower than the expected >80%?
Answer: A low overall yield of CDT can be attributed to several factors:
-
Suboptimal Catalyst Activity: The efficiency of the titanium-based catalyst is crucial. The molar ratio of the aluminum alkyl co-catalyst to the titanium tetrachloride (TiCl₄) catalyst is a key parameter. If the ratio is too low, the TiCl₄ may not be fully activated to the catalytically active Ti(II) species. Conversely, an excessively high ratio can lead to side reactions, reducing the catalyst's effectiveness.[1]
-
Presence of Impurities: The 1,3-butadiene feedstock and the solvent must be free of impurities such as water, oxygen, and other polar compounds (e.g., acetylenes) that can deactivate the Ziegler-Natta type catalyst.[1]
-
Poor Temperature Control: The cyclotrimerization of butadiene is an exothermic reaction. Inadequate heat removal can lead to temperature spikes, which may promote the formation of undesirable byproducts and reduce the overall yield of CDT.[2]
-
Inefficient Quenching: Incomplete deactivation of the catalyst before distillation can lead to product loss during purification.
Question: The yield of CDT is high, but the selectivity for the desired trans,trans,cis isomer is low. What are the likely causes?
Answer: Poor stereoselectivity is a common challenge. The primary factors influencing the isomer distribution are:
-
Catalyst System: The choice of catalyst is the most significant factor. Titanium-based catalysts, particularly those prepared from TiCl₄ and an ethylaluminum co-catalyst (like ethylaluminum sesquichloride, EASC), are known to predominantly produce the trans,trans,cis isomer.[3][4] In contrast, nickel and chromium-based catalysts tend to favor the formation of the all-trans isomer.[3][4]
-
Reaction Temperature: Temperature can influence the stereoselectivity. While higher temperatures can increase the reaction rate, they may also lead to the formation of other isomers. A systematic optimization of the reaction temperature is recommended to maximize the selectivity for the ttc-CDT isomer.
-
Ligand Effects: In more advanced catalyst systems, the ligands coordinated to the titanium center can be adjusted to fine-tune the stereoselectivity of the product.[1]
Question: I am observing a significant amount of 4-vinylcyclohexene (B86511) (VCH) and 1,5-cyclooctadiene (B75094) (COD) in my product mixture. How can I minimize the formation of these dimers?
Answer: The formation of VCH and COD occurs through a competing Diels-Alder dimerization of butadiene.[3] To minimize these byproducts:
-
Optimize Catalyst Concentration and Ratio: A well-tuned catalyst system can favor the trimerization pathway over dimerization. Ensure the Al/Ti ratio is optimized, as this influences the nature of the active catalytic sites.
-
Control Reaction Temperature: The dimerization of butadiene is a thermally driven process.[5] Maintaining a consistent and optimized reaction temperature can help suppress this side reaction. Higher temperatures can sometimes favor the formation of these C8 byproducts.[2]
-
Butadiene Concentration: While not always feasible to adjust, the concentration of butadiene can play a role. The trimerization is a higher-order reaction with respect to butadiene than dimerization, so in some systems, adjusting the monomer feed rate could influence the product distribution.
Question: My catalyst seems to de-activate quickly, leading to a stalled reaction. What could be the cause?
Answer: Rapid catalyst deactivation can be caused by:
-
Impurities: As mentioned, impurities in the feedstock or solvent can poison the catalyst. Ensure rigorous purification of all reagents. Common catalyst poisons include water, oxygen, carbon dioxide, and acetylenic compounds.[6]
-
Excessive Co-catalyst: While a sufficient amount of the aluminum alkyl co-catalyst is needed for activation, a large excess can lead to over-reduction of the titanium center or other side reactions that form inactive species.[1]
-
High Temperatures: Running the reaction at temperatures significantly above the optimum can accelerate catalyst decomposition pathways.
Question: During vacuum distillation, I am experiencing product loss or decomposition. What are the best practices for purification?
Answer: Effective purification is key to obtaining high-purity ttc-CDT.
-
Complete Catalyst Deactivation: Before distillation, it is imperative to completely deactivate and remove the catalyst residues.[3] This is often achieved by washing the reaction mixture with an aqueous caustic solution (e.g., NaOH solution) or a methanol (B129727) solution of sodium methoxide (B1231860).[4][7]
-
Use of Vacuum: this compound has a high boiling point (approx. 230-232 °C at atmospheric pressure).[8] To prevent thermal degradation, fractional distillation under reduced pressure is essential. A common procedure involves distillation at a vacuum of around 20 mmHg, with the product fraction collected at approximately 105-108 °C.[4]
-
Efficient Fractionating Column: Use a fractionating column (e.g., a Vigreux column) to effectively separate the ttc-CDT from lower-boiling C8 byproducts and higher-boiling oligomers.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the titanium-catalyzed cyclotrimerization of butadiene?
A1: The reaction is believed to proceed via a coordination-insertion mechanism. First, the titanium(IV) precursor (TiCl₄) is reduced by the organoaluminum co-catalyst to a catalytically active titanium(II) species. This Ti(II) center then sequentially coordinates with three molecules of 1,3-butadiene. The coordinated butadiene molecules undergo oxidative coupling to form a bis-allyl titanium intermediate, which then undergoes reductive elimination to release the 12-carbon ring of trans,trans,cis-1,5,9-cyclododecatriene and regenerate the active Ti(II) catalyst.[1]
Q2: What is the optimal Al/Ti molar ratio for the synthesis of ttc-CDT?
A2: The optimal Al/Ti ratio is highly dependent on the specific catalyst system (including the type of aluminum alkyl and any additional ligands) and other reaction conditions. However, studies have shown that for a TiCl₄/Et₃Al₂Cl₃ (EASC) system, the selectivity for CDT increases with the Al/Ti ratio up to a certain point before declining. For some systems, an Al/Ti ratio of around 15 has been found to be optimal, while in other modified systems, ratios as high as 50 have yielded excellent results.[1][4] It is crucial to experimentally determine the optimal ratio for your specific setup.
Q3: What are the recommended solvents for this reaction?
A3: The reaction is typically carried out in an inert, nonpolar organic solvent. Toluene (B28343) is a commonly used and effective solvent.[1] Other hydrocarbons such as benzene (B151609) or cyclohexane (B81311) can also be used.[2] The product itself, cyclododecatriene, can also act as the solvent, especially in continuous industrial processes.[2]
Q4: How can I analyze the isomeric purity of my final product?
A4: Gas chromatography (GC) with a flame ionization detector (FID) is the most common and effective method for analyzing the purity and isomeric composition of this compound.[3] A capillary column with a non-polar stationary phase is typically used to separate the different isomers (trans,trans,cis, all-trans, etc.) and any byproducts like VCH and COD. For structural confirmation of unknown impurities, GC coupled with mass spectrometry (GC-MS) is a powerful tool.[3]
Q5: Are there any specific safety precautions I should take?
A5: Yes, several safety precautions are critical:
-
Organoaluminum Compounds: The aluminum alkyl co-catalysts are pyrophoric and react violently with water and air. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Titanium Tetrachloride: TiCl₄ is a corrosive liquid that fumes in moist air, releasing HCl. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reaction: The reaction is exothermic and has the potential for a thermal runaway if not properly controlled. The reaction should be conducted in a vessel with adequate cooling capacity, and the addition of reagents should be controlled to manage the rate of heat generation.[10][11]
-
Butadiene: Butadiene is a flammable gas and a suspected carcinogen. It should be handled in a well-ventilated area.
Data Presentation
Table 1: Effect of Al/Ti Molar Ratio on CDT Synthesis (Catalyst System: TiCl₄ / Sesquiethylaluminum Chloride (EASC) in Toluene at 50°C)
| Run | n(Al)/n(Ti) Ratio | Butadiene Conversion (%) | CDT Selectivity (%) |
| 1 | 10 | 85 | ~90 |
| 2 | 20 | 89 | ~92 |
| 3 | 50 | 93 | ~95 |
| 4 | 60 | 90 | ~93 |
| 5 | 70 | 82 | ~88 |
| Data adapted from a study on a modified nitrogen-ligand-supported titanium catalyst system. The general trend of an optimal Al/Ti ratio is illustrative for many Ti-based systems.[1] |
Table 2: Influence of Reaction Temperature on CDT Synthesis (Catalyst System: TiCl₄ / Et₃Al₂Cl₃, Optimized Al/Ti Ratio and Catalyst Concentration)
| Run | Temperature (°C) | Butadiene Conversion (%) | CDT Selectivity (%) |
| 1 | 40 | ~80 | ~92 |
| 2 | 50 | ~93 | ~95 |
| 3 | 54.6 | >95 | ~100 |
| 4 | 60 | ~91 | ~94 |
| 5 | 70 | ~85 | ~90 |
| Data adapted from studies on TiCl₄-based catalyst systems.[12][13] |
Experimental Protocols
1. Protocol for Synthesis of ttc-CDT
This protocol is a representative example and may require optimization for specific laboratory conditions.
-
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Sesquiethylaluminum chloride (Et₃Al₂Cl₃ or EASC) as a solution in toluene
-
1,3-Butadiene (polymerization grade, passed through a purification column to remove inhibitors and moisture)
-
Toluene (anhydrous)
-
Methanol
-
Sodium methoxide
-
Nitrogen or Argon gas (high purity)
-
-
Procedure:
-
Reactor Setup: Assemble a dry, multi-necked glass reactor equipped with a mechanical stirrer, a thermometer, a gas inlet/outlet, and a condenser under a constant flow of inert gas (N₂ or Ar). All glassware must be oven-dried and cooled under an inert atmosphere.
-
Solvent and Catalyst Charging: Charge the reactor with 50 mL of anhydrous toluene.
-
Catalyst Preparation: In a separate Schlenk flask under an inert atmosphere, prepare the catalyst solution. To the toluene in the main reactor, add the TiCl₄ catalyst (e.g., 10 mg). Then, slowly add the required amount of EASC co-catalyst solution via syringe to achieve the desired Al/Ti molar ratio (e.g., 50:1). The solution will typically turn dark brown/black, indicating the formation of the active catalyst complex.
-
Butadiene Addition: Cool the reactor to the desired reaction temperature (e.g., 50°C) using a water bath. Slowly bubble the purified 1,3-butadiene gas through the stirred catalyst solution or add a chilled solution of butadiene in toluene. The addition should be controlled to maintain the reaction temperature within a narrow range (±2°C) to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots periodically and analyzing them by GC. The reaction is typically run for 1-2 hours.
-
Quenching: Once the desired conversion is reached, stop the butadiene flow and quench the reaction by slowly adding a methanol solution containing sodium methoxide until the color of the reaction mixture changes and gas evolution ceases. This deactivates the catalyst. Alternatively, an aqueous NaOH solution can be used.[7]
-
Workup: Allow the mixture to settle. Filter the mixture to remove the precipitated catalyst residues. Wash the organic phase with water to remove any remaining salts, then dry it over an anhydrous salt like MgSO₄.
-
Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The crude product is then purified by fractional vacuum distillation.[4] Collect the fraction boiling at approximately 105-108°C at 20 mmHg. The final product should be a clear, colorless liquid.
-
2. Protocol for GC-FID Analysis of Product Mixture
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).
-
Column: A non-polar capillary column (e.g., HP-PONA, DB-1, or similar dimethylpolysiloxane-based phase), 50 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 250°C
-
Oven Program: Initial temperature 60°C, hold for 5 minutes, then ramp at 10°C/min to 240°C, hold for 10 minutes.
-
-
Injection: 1 µL of a diluted sample (e.g., 1% in hexane), split ratio 50:1.
-
Analysis: Identify peaks by comparing retention times to authentic standards of trans,trans,cis-1,5,9-CDT, all-trans-1,5,9-CDT, 4-vinylcyclohexene, and 1,5-cyclooctadiene. Quantify by peak area percentage.
Visualizations
Caption: Proposed mechanism for titanium-catalyzed cyclotrimerization of butadiene.
Caption: Experimental workflow for the synthesis and purification of ttc-CDT.
Caption: Troubleshooting decision tree for ttc-CDT synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3523980A - Trimerization of butadiene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105693455A - Synthetic method for this compound - Google Patents [patents.google.com]
- 5. labicom.cz [labicom.cz]
- 6. gcms.cz [gcms.cz]
- 7. CN103232316A - Method for preparing this compound - Google Patents [patents.google.com]
- 8. US5043504A - Inhibition of butadiene-polymerization during the conversion of butadiene to vinylcyclohexene - Google Patents [patents.google.com]
- 9. Purification [chem.rochester.edu]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Separation of 1,5,9-Cyclododecatriene Isomers by Fractional Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the separation of 1,5,9-cyclododecatriene (CDT) isomers. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during fractional distillation of these isomers.
Physical Properties of this compound Isomers
A mixture of this compound isomers typically presents as a colorless liquid with a terpene-like odor. The separation of these isomers via fractional distillation is challenging due to their close boiling points. Successful separation relies on exploiting the subtle differences in their physical properties, primarily their boiling points at reduced pressures.
| Isomer Configuration | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at Reduced Pressure) |
| (E,E,E) | (1E,5E,9E)-cyclododeca-1,5,9-triene | 676-22-2 | 34 | 237-238 | 114-116 @ 10 mmHg |
| (E,E,Z) | (1E,5E,9Z)-cyclododeca-1,5,9-triene | 706-31-0 | -18 | 231 | Not available |
| (E,Z,Z) | (1E,5Z,9Z)-cyclododeca-1,5,9-triene | 2765-29-9 | Not available | 231.05 | Not available |
| (Z,Z,Z) | (1Z,5Z,9Z)-cyclododeca-1,5,9-triene | Not available | Not available | Not available | Not available |
Experimental Protocol: Fractional Distillation of this compound Isomers
This protocol outlines a general procedure for the separation of this compound isomers in a laboratory setting. The success of this separation is highly dependent on the efficiency of the fractional distillation column (i.e., the number of theoretical plates).
Objective: To separate a mixture of this compound isomers into fractions enriched in individual isomers.
Materials:
-
Mixture of this compound isomers
-
Boiling chips or magnetic stir bar
-
High-vacuum grease
-
Dry ice and acetone (B3395972) or liquid nitrogen for cold trap
Equipment:
-
Round-bottom flask (distillation pot)
-
Heating mantle with a stirrer
-
High-efficiency fractional distillation column (e.g., Vigreux, packed column with Raschig rings or structured packing)
-
Distillation head with a thermometer or temperature probe
-
Condenser
-
Receiving flask(s) (round-bottom flasks or a cow-type receiver)
-
Vacuum pump
-
Manometer
-
Cold trap
-
Gas chromatograph with a mass spectrometer (GC-MS) for fraction analysis
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are clean, dry, and lightly greased with high-vacuum grease to ensure a good seal.
-
Place the CDT isomer mixture and a magnetic stir bar or boiling chips into the distillation pot.
-
Connect the distillation pot to the bottom of the fractional distillation column.
-
Place the distillation head on top of the column and insert a calibrated thermometer or temperature probe. The top of the bulb should be level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and the receiving flask. If collecting multiple fractions, a cow-type receiver is recommended to avoid breaking the vacuum.
-
Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump from volatile organic compounds.
-
Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.
-
-
Distillation Process:
-
Begin stirring the mixture in the distillation pot.
-
Slowly apply vacuum to the system. A gradual reduction in pressure will prevent bumping. Aim for a stable pressure, for example, 10 mmHg.
-
Once the desired vacuum is stable, begin heating the distillation pot gently.
-
Observe the mixture for boiling and the subsequent rise of the vapor front up the distillation column.
-
Adjust the heating rate to establish a steady reflux in the column. A high reflux ratio (the ratio of condensate returning to the pot to the distillate collected) is crucial for good separation.
-
The temperature at the distillation head should remain relatively constant during the collection of a pure fraction.
-
Collect the first fraction, which will be enriched in the isomer with the lowest boiling point at the operating pressure.
-
After the first fraction has been collected, the temperature at the distillation head will begin to rise. Change the receiving flask and collect the intermediate fraction.
-
As the temperature stabilizes again, collect the next fraction, which will be enriched in the isomer with the next lowest boiling point.
-
Repeat this process for each isomer.
-
Do not distill to dryness. Leave a small amount of residue in the distillation pot.
-
-
Shutdown and Analysis:
-
Turn off the heating and allow the system to cool down completely before slowly venting the apparatus to atmospheric pressure.
-
Analyze the composition of each collected fraction using GC-MS to determine the purity of the separated isomers.
-
Troubleshooting Guide
This section addresses common problems encountered during the fractional distillation of this compound isomers.
Q1: My distillation is very slow, or the vapor is not reaching the distillation head. What should I do?
A1: This issue, often referred to as "stalling," can be caused by several factors:
-
Insufficient Heating: The heating mantle may not be providing enough energy to overcome the heat loss in the column. Increase the heating rate gradually.
-
Poor Insulation: The distillation column needs to be well-insulated to maintain the temperature gradient. Wrap the column securely with glass wool or aluminum foil.
-
Vacuum Level Too High: An excessively high vacuum (very low pressure) can sometimes make it difficult for the vapor to travel up the column. Try slightly increasing the pressure.
Q2: The temperature at the distillation head is fluctuating, and I am not getting a clean separation between fractions. Why is this happening?
A2: Temperature fluctuations usually indicate an inefficient separation. Consider the following:
-
Heating Rate Too High: Boiling the mixture too vigorously can lead to "bumping" and carry-over of higher boiling point isomers, preventing a true equilibrium from being established in the column. Reduce the heating rate.
-
Insufficient Reflux: A proper reflux ratio is essential for separating close-boiling isomers. Ensure that you have a steady rate of condensate returning down the column. You may need to adjust the heating to achieve this.
-
Column Inefficiency: Your distillation column may not have enough theoretical plates to separate the isomers effectively. Consider using a longer column or a more efficient packing material.
-
Unstable Vacuum: Fluctuations in the vacuum level will cause the boiling points to change, leading to an unstable distillation temperature. Check your vacuum pump and ensure all connections are airtight.
Q3: My mixture is "bumping" violently in the distillation pot. How can I prevent this?
A3: Bumping occurs when the liquid becomes superheated and boils in bursts. To prevent this:
-
Use a Stir Bar: A magnetic stir bar provides nucleation sites for smooth boiling. Ensure the stirring is vigorous enough.
-
Boiling Chips: If you are not using a stir bar, add fresh boiling chips to the cooled liquid before starting the distillation. Never add boiling chips to a hot liquid.
-
Gradual Heating: Apply heat slowly and evenly to the distillation pot.
Q4: The column is filling with liquid, and the distillation has stopped. What is happening?
A4: This phenomenon is known as "flooding." It occurs when the rate of vapor rising up the column is too high, preventing the condensed liquid from flowing back down.
-
Reduce Heating: Immediately reduce or turn off the heat to allow the liquid to drain back into the distillation pot.
-
Resume Heating Slowly: Once the column has cleared, resume heating at a much gentler rate.
Q5: I suspect my this compound isomers are degrading or isomerizing at high temperatures. How can I mitigate this?
A5: this compound can be susceptible to thermal rearrangement.[1] To minimize this risk:
-
Use a High Vacuum: Distilling at a lower pressure will significantly reduce the boiling points of the isomers, thereby lowering the required distillation temperature.
-
Minimize Distillation Time: Plan the distillation to be as efficient as possible to reduce the time the isomers are exposed to high temperatures.
-
Inert Atmosphere: While not always necessary for distillation, ensuring the system is free of oxygen can prevent oxidation at high temperatures.
References
Technical Support Center: Troubleshooting 1,5,9-Cyclododecatriene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during reactions involving 1,5,9-cyclododecatriene (CDT). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates and yields.
I. Synthesis of this compound (from Butadiene)
The synthesis of this compound is typically achieved through the cyclotrimerization of butadiene, most commonly using a titanium-based catalyst system. Low conversion rates in this process can often be attributed to catalyst issues, improper reaction conditions, or the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is showing very low conversion. What are the likely causes?
Low conversion in the cyclotrimerization of butadiene is often linked to the catalyst system and reaction conditions. Key factors to investigate include:
-
Catalyst Deactivation: The titanium tetrachloride (TiCl₄) and organoaluminum co-catalyst (e.g., ethylaluminum sesquichloride) system is sensitive to impurities. Moisture or other protic impurities in the butadiene feed or solvent can deactivate the catalyst.
-
Incorrect Al/Ti Ratio: The molar ratio of the organoaluminum co-catalyst to the titanium catalyst is crucial for catalytic activity and selectivity. An optimal ratio is necessary for high conversion.[1]
-
Suboptimal Temperature: The reaction temperature significantly influences both the rate of reaction and the formation of byproducts. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition and the formation of oligomers.[1]
-
Insufficient Mixing: Inadequate agitation can lead to poor mass transfer between the gaseous butadiene and the liquid catalyst solution, resulting in a lower reaction rate.
Q2: I am observing a significant amount of byproducts. What are the common side reactions and how can I minimize them?
The primary byproducts in butadiene cyclotrimerization are dimers such as 1,5-cyclooctadiene (B75094) and 4-vinylcyclohexene, as well as higher oligomers.[2][3] To minimize their formation:
-
Optimize Catalyst System: The choice of catalyst and co-catalyst can influence selectivity. Titanium-based catalysts are known to predominantly produce the desired cis,trans,trans-1,5,9-cyclododecatriene.[4]
-
Control Reaction Temperature: Maintaining the optimal reaction temperature is critical for maximizing the selectivity towards the C12 triene.
-
Adjust Butadiene Concentration: High concentrations of butadiene can sometimes favor the formation of dimers and oligomers.
Troubleshooting Guide: Low Conversion in CDT Synthesis
Use the following decision tree to diagnose and resolve low conversion rates in the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the laboratory-scale synthesis of this compound from butadiene.
Materials:
-
Anhydrous toluene (B28343)
-
Titanium tetrachloride (TiCl₄)
-
Sesquiethylaluminum chloride (Et₃Al₂Cl₃)
-
1,3-Butadiene (B125203) (liquefied or gas)
-
Dry, oxygen-free reaction vessel (e.g., Schlenk flask or autoclave)
-
Magnetic stirrer and heating mantle
-
Quenching agent (e.g., methanol (B129727) solution of sodium methoxide)[3]
Procedure:
-
Reactor Setup: Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Solvent and Catalyst Addition: Add anhydrous toluene to the reactor.[2] Introduce the titanium tetrachloride catalyst.
-
Co-catalyst Addition: Carefully add the sesquiethylaluminum chloride co-catalyst to the reactor while stirring. The molar ratio of Al to Ti should be carefully controlled.[1]
-
Butadiene Introduction: Introduce a measured amount of 1,3-butadiene into the reaction mixture. This can be done by condensing liquefied butadiene into a cold addition funnel or by bubbling butadiene gas through the solution.
-
Reaction Conditions: Maintain the reaction at the desired temperature (e.g., 20-60°C) and pressure (e.g., 1-5 atm) with vigorous stirring.[3]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC).
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a suitable agent, such as a methanol solution of sodium methoxide, to deactivate the catalyst.[3]
-
Work-up: Filter the reaction mixture to remove catalyst residues. The resulting solution containing this compound can be purified by distillation.
II. Hydrogenation of this compound
The hydrogenation of this compound can be controlled to selectively produce cyclododecene (B75492) (partial hydrogenation) or cyclododecane (B45066) (full hydrogenation). Low conversion or poor selectivity are common challenges.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of this compound is incomplete. What could be the problem?
Incomplete hydrogenation can be due to several factors:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on alumina (B75360), Pd/Al₂O₃) can become deactivated by impurities in the substrate or solvent, or by sintering at high temperatures.
-
Insufficient Hydrogen Pressure: The reaction rate is dependent on the hydrogen pressure. If the pressure is too low, the reaction will be slow or may not go to completion.
-
Poor Mass Transfer: Inefficient mixing can limit the transport of hydrogen from the gas phase to the catalyst surface, thereby reducing the reaction rate.
-
Low Temperature: While higher temperatures can lead to over-hydrogenation and side reactions, a temperature that is too low will result in a very slow reaction rate.
Q2: I am trying to selectively produce cyclododecene, but I am getting a mixture of products. How can I improve selectivity?
Achieving high selectivity for cyclododecene requires careful control of reaction conditions:
-
Catalyst Choice: The choice of catalyst and support can influence selectivity. Pd/Al₂O₃ is commonly used for the partial hydrogenation to cyclododecene.[5]
-
Reaction Temperature and Pressure: Lower temperatures and pressures generally favor partial hydrogenation. High temperatures and pressures will drive the reaction towards the fully saturated cyclododecane.[5]
-
Reaction Time: Stopping the reaction at the optimal time is crucial to prevent further hydrogenation of cyclododecene to cyclododecane. Continuous monitoring of the reaction progress is recommended.
Troubleshooting Guide: Low Conversion/Selectivity in CDT Hydrogenation
Data Summary: Hydrogenation of this compound
| Catalyst | Temperature (°C) | Pressure (atm) | Product | Selectivity (%) | Reference |
| Pd/Al₂O₃ | up to 140 | up to 12 | Cyclododecene | up to 55 | [5] |
| Pd on activated carbon | 70 - 220 | 10 | Cyclododecane | up to 99.9 | [5] |
Experimental Protocol: Selective Hydrogenation to Cyclododecene
Materials:
-
This compound (CDT)
-
Palladium on alumina catalyst (e.g., 5% Pd/Al₂O₃)
-
Anhydrous solvent (e.g., ethanol (B145695) or hexane)
-
Hydrogen gas
-
High-pressure reactor (autoclave) with magnetic stirring and temperature control
Procedure:
-
Reactor Charging: In a clean, dry autoclave, add the this compound and the solvent.
-
Catalyst Addition: Carefully add the Pd/Al₂O₃ catalyst to the reactor under an inert atmosphere.
-
Sealing and Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas to remove all air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 atm). Begin stirring and heat the reactor to the target temperature (e.g., 50-100°C).
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots using GC.
-
Reaction Completion and Cooling: Once the desired conversion to cyclododecene is achieved, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Work-up: Carefully vent the excess hydrogen pressure. Filter the reaction mixture to remove the catalyst. The solvent can be removed by rotary evaporation to yield the crude product, which can be further purified by distillation.
III. Epoxidation of this compound
The epoxidation of this compound, typically with hydrogen peroxide (H₂O₂), aims to produce 1,2-epoxy-5,9-cyclododecadiene (ECDD). Low conversion and the formation of di-epoxide or other byproducts are common issues.
Frequently Asked Questions (FAQs)
Q1: My epoxidation of this compound has a low conversion rate. What should I check?
Low conversion in CDT epoxidation can be attributed to:
-
Catalyst Inactivity: If using a heterogeneous catalyst (e.g., Ti-MCM-41), its activity can be influenced by its preparation and handling. For homogeneous systems, the catalyst concentration is critical.
-
Low Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a slow conversion.
-
Incorrect Stoichiometry: An insufficient amount of the oxidizing agent (e.g., H₂O₂) will limit the conversion of CDT.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.[6]
Q2: The selectivity for the mono-epoxide (ECDD) is low, and I am forming other products. How can I improve this?
Low selectivity is often due to over-epoxidation to form di-epoxy-cyclododecadiene or hydrolysis of the epoxide ring. To improve selectivity for ECDD:
-
Control CDT:H₂O₂ Molar Ratio: A higher molar ratio of CDT to H₂O₂ generally favors the formation of the mono-epoxide. An excess of H₂O₂ will lead to the formation of the di-epoxide.[1]
-
Optimize Reaction Time: Over-epoxidation becomes more significant with longer reaction times. Monitor the reaction and stop it once the maximum concentration of ECDD is reached.
-
Choose the Right Solvent: The solvent can influence the selectivity of the reaction. For example, in some systems, isopropanol (B130326) has been shown to give higher selectivity to ECDD compared to acetonitrile.[1]
-
Maintain Optimal Temperature: Higher temperatures can sometimes lead to a decrease in selectivity due to the promotion of side reactions.
Troubleshooting Guide: Low Conversion/Selectivity in CDT Epoxidation
Data Summary: Epoxidation of this compound with H₂O₂
| Catalyst | CDT:H₂O₂ Molar Ratio | Temperature (°C) | Solvent | CDT Conversion (%) | ECDD Selectivity (%) | Reference |
| Ti-MCM-41 | 2:1 | 80 | Isopropanol (80 wt%) | 13 | ~100 | [1] |
| Ti-MCM-41 | 0.5:1 | 80 | Isopropanol (80 wt%) | 37 | 56 | [1] |
| Tungsten-based | 1.5:1 | 50 | Toluene | 72.3 | 54.9 (yield) | [4] |
Experimental Protocol: Epoxidation of this compound with H₂O₂
Materials:
-
This compound (CDT)
-
Hydrogen peroxide (e.g., 30% aqueous solution)
-
Catalyst (e.g., Ti-MCM-41 or a tungsten-based catalyst)
-
Solvent (e.g., isopropanol or acetonitrile)
-
Reaction vessel with a condenser, thermometer, and magnetic stirrer
-
Heating source (e.g., oil bath)
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a condenser and magnetic stir bar, add the this compound and the solvent.[1]
-
Catalyst Addition: Add the catalyst to the reaction mixture.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 60-80°C).[1]
-
Oxidant Addition: Slowly add the hydrogen peroxide solution to the reaction mixture over a period of time to control the reaction exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by GC to determine the conversion of CDT and the selectivity to ECDD.
-
Work-up: After the reaction has reached the desired point, cool the mixture to room temperature. If a heterogeneous catalyst was used, it can be removed by filtration. The organic phase can be separated, washed with water to remove any remaining H₂O₂, dried over an anhydrous salt (e.g., MgSO₄), and the solvent removed by rotary evaporation. The crude product can be purified by distillation.
References
- 1. Epoxidation of this compound with Hydrogen Peroxide over Ti-MCM-41 Catalyst | MDPI [mdpi.com]
- 2. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105693455A - Synthetic method for this compound - Google Patents [patents.google.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Exotherms in Large-Scale 1,5,9-Cyclododecatriene Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the significant exothermic reactions inherent in the large-scale synthesis of 1,5,9-cyclododecatriene (CDT). Authored for professionals in research and development, this document offers detailed troubleshooting protocols, frequently asked questions (FAQs), quantitative data, and experimental methodologies to ensure safe and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of exotherms in this compound synthesis?
The primary cause is the highly exothermic nature of the cyclotrimerization of butadiene. The reaction involves the formation of new carbon-carbon bonds, which releases a significant amount of energy as heat.
Q2: What are the typical operating temperatures for this synthesis on a large scale?
Industrial-scale synthesis of this compound is typically conducted within a temperature range of 20°C to 120°C.[1] Preferred operating temperatures are often maintained between 40°C and 80°C to ensure a manageable reaction rate and minimize side product formation.[1][2][3]
Q3: What are the main safety concerns associated with the exotherm?
The primary safety concern is a thermal runaway reaction. If the heat generated by the reaction exceeds the capacity of the cooling system, the temperature can rise uncontrollably. This can lead to a rapid increase in pressure, potentially causing reactor rupture, release of flammable materials, and fire or explosion. The rate of reaction can become significant at temperatures above 70-80°C, and standard inhibitors may not be effective at these higher temperatures.
Q4: What are the common side products that can form at elevated temperatures?
At higher temperatures, the yield of this compound can decrease due to the formation of by-products. These include dimers of butadiene such as 4-vinylcyclohexene (B86511) and 1,5-cyclooctadiene, as well as higher oligomers and polybutadiene (B167195).[2]
Q5: How is the reaction typically cooled in an industrial setting?
Large-scale reactors are commonly equipped with a combination of cooling systems to manage the exotherm. These include:
-
Reactor Jackets: A fluid (e.g., cooling water or a thermal fluid) is circulated through a jacket surrounding the reactor vessel to remove heat.[2]
-
Internal Cooling Coils: Coils containing a cooling fluid are placed inside the reactor to provide additional heat transfer surface area.[1]
-
External Heat Exchangers: For very large reactors, the reaction mixture may be circulated through an external heat exchanger to enhance cooling capacity.[2]
Troubleshooting Guide: Managing Exotherms
This guide provides a systematic approach to identifying and resolving common issues related to exotherm management during the large-scale synthesis of this compound.
| Issue | Potential Causes | Troubleshooting Steps |
| Gradual, Uncontrolled Temperature Rise | - Insufficient cooling water flow or temperature. - Fouling on heat transfer surfaces (reactor jacket or coils). - Higher than expected reactant concentration or feed rate. - Inadequate agitation leading to localized hot spots. | 1. Verify Cooling System: Check cooling water flow rates, inlet temperature, and pressure. Ensure there are no obstructions in the cooling lines. 2. Inspect Heat Transfer Surfaces: If possible, inspect for fouling. If inspection is not feasible, consider a planned shutdown for cleaning. 3. Review Feed Parameters: Confirm that reactant feed rates and concentrations are within the specified limits for the current cooling capacity. 4. Check Agitation: Verify that the agitator is functioning correctly (e.g., check motor amperage). Poor mixing can lead to localized exotherms. |
| Rapid, Uncontrolled Temperature Rise (Potential Thermal Runaway) | - Complete or partial failure of the cooling system. - Incorrect addition of catalyst (e.g., adding too much at once). - Contamination of reactants with impurities that accelerate the reaction. - Agitator failure leading to severe localized heating. | 1. IMMEDIATELY INITIATE EMERGENCY SHUTDOWN PROTOCOL. (See detailed protocol below). 2. Stop All Reactant Feeds: Immediately cease the addition of butadiene and catalyst. 3. Maximize Cooling: If any part of the cooling system is still operational, maximize its output. 4. Inject a Reaction Inhibitor (Short-Stop): If the reactor is equipped with an injection system, introduce a suitable inhibitor to quench the polymerization. 5. Prepare for Emergency Venting: Monitor reactor pressure closely. If pressure approaches the set point of the rupture disc or relief valve, evacuate the area according to the site emergency plan. |
| Localized Hot Spots Detected by Temperature Sensors | - Inadequate mixing. - Partial blockage of cooling channels in the reactor jacket. - Uneven catalyst distribution. | 1. Increase Agitation Speed: If possible and safe, increase the agitator speed to improve mixing and heat distribution. 2. Check for Blockages: Investigate potential blockages in the cooling system. 3. Review Catalyst Addition Procedure: Ensure that the catalyst is being introduced in a way that promotes rapid and even dispersion. |
Quantitative Data for Exotherm Management
The following tables provide key quantitative data to aid in the design and safe operation of large-scale this compound synthesis.
Table 1: Typical Reaction Parameters
| Parameter | Value | Unit | Notes |
| Reaction Temperature | 40 - 80 | °C | Preferred industrial operating range.[1][2][3] |
| Reaction Pressure | 1 - 10 | bar | Varies with temperature and solvent. |
| Catalyst | Titanium tetrachloride and an organoaluminium co-catalyst (e.g., ethylaluminum sesquichloride) | - | Common catalyst system for this synthesis. |
| Solvent | Toluene, Benzene, Cyclohexane | - | Inert solvents are used to manage viscosity and aid in heat transfer. |
Table 2: Thermophysical Properties
| Property | Value | Unit | Substance |
| Heat of Polymerization (estimate) | ~72.8 | kJ/mol | Butadiene (to polybutadiene) |
| Boiling Point | 231 | °C | This compound |
| Melting Point | -18 | °C | This compound |
| Density | 0.89 | g/mL | This compound |
Note: The heat of polymerization of butadiene to polybutadiene is used as an estimate for the exotherm of the cyclotrimerization reaction, as both processes involve the reaction of the double bonds in butadiene.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound with Exotherm Control
Objective: To synthesize this compound on a large scale while effectively managing the reaction exotherm.
Materials:
-
Butadiene
-
Titanium tetrachloride
-
Ethylaluminum sesquichloride (co-catalyst)
-
Toluene (solvent)
-
Reaction inhibitor (short-stop) solution
-
Large-scale reactor with a cooling jacket, internal cooling coils, agitator, temperature and pressure sensors, and an emergency relief system.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Solvent and Initial Charge: Charge the reactor with the appropriate volume of dry toluene.
-
Cooling System Activation: Start the circulation of cooling fluid through the reactor jacket and internal coils. Set the initial temperature to the lower end of the desired operating range (e.g., 40°C).
-
Catalyst Preparation and Addition: In a separate, inerted vessel, prepare the catalyst solution by carefully adding titanium tetrachloride to a portion of the solvent. Separately prepare the co-catalyst solution of ethylaluminum sesquichloride in toluene.
-
Initiation of Reaction: Begin controlled addition of the catalyst and co-catalyst solutions to the reactor.
-
Butadiene Feed: Once the catalyst is introduced, start the continuous feed of liquid butadiene into the reactor at a pre-determined rate.
-
Temperature Monitoring and Control:
-
Continuously monitor the internal temperature of the reactor at multiple points.
-
The rate of butadiene addition should be controlled to maintain the reaction temperature within the desired range (e.g., 60-80°C).[1]
-
If the temperature begins to rise towards the upper limit, reduce the butadiene feed rate.
-
If the temperature continues to rise, stop the butadiene feed completely.
-
-
Reaction Completion and Quenching: Once the desired conversion of butadiene is achieved, stop the catalyst and co-catalyst feeds. The reaction can be quenched by adding a suitable agent (e.g., a small amount of alcohol) to deactivate the catalyst.
-
Work-up: The reaction mixture is then processed to separate the this compound from the solvent, catalyst residues, and any by-products.
Protocol 2: Emergency Shutdown Procedure for a Runaway Reaction
Objective: To safely shut down the reactor in the event of a thermal runaway.
This procedure should be initiated immediately if there is a rapid, uncontrolled rise in temperature and/or pressure.
-
Sound the Alarm: Activate the plant emergency alarm to alert all personnel in the vicinity.
-
Stop All Feeds: Immediately and automatically (if possible) shut off all incoming reactant and catalyst feeds to the reactor.
-
Emergency Cooling:
-
If the primary cooling system has failed, activate any backup or emergency cooling systems.
-
This may involve introducing a high flow of an emergency cooling medium through the jacket and coils.
-
-
Inject Reaction Inhibitor: If the reactor is equipped with a short-stop system, inject the inhibitor to quench the polymerization.
-
Depressurization (if necessary): If the pressure continues to rise and approaches the set point of the emergency relief system, a controlled depressurization to a flare or containment system may be initiated, if the system is designed for this.
-
Evacuate the Area: All non-essential personnel should evacuate to a safe assembly point.
-
Monitor from a Safe Location: The reactor temperature and pressure should be monitored remotely from a safe control room until the reaction has been brought under control and the temperature is decreasing.
-
Post-Incident Investigation: A thorough investigation must be conducted to determine the cause of the runaway reaction before any attempt is made to restart the process.
Visualizations
Caption: Workflow for managing exotherms during synthesis.
Caption: Troubleshooting logic for uncontrolled exotherms.
References
analytical methods for detecting impurities in 1,5,9-cyclododecatriene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,5,9-cyclododecatriene. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most common impurities in this compound are typically isomers of the parent compound and byproducts from its synthesis, which involves the cyclotrimerization of butadiene.[1][2] A typical commercial sample may contain approximately 98.5% cis,trans,trans-1,5,9-cyclododecatriene, 1% all-trans-1,5,9-cyclododecatriene, and 0.3% cis,cis,trans-1,5,9-cyclododecatriene.[2] Other byproducts can include dimers of butadiene and various oligomers.[1]
Q2: Which analytical method is most suitable for purity assessment of this compound?
A2: Gas chromatography (GC) is considered the best method for evaluating the purity of this compound and its related side products.[1] GC, particularly when coupled with a Flame Ionization Detector (FID), provides excellent resolution of the various isomers and byproducts and allows for their quantification.
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for the analysis of this compound?
A3: Yes, HPLC can be used for the analysis of this compound.[3] Reverse-phase HPLC methods are suitable for separating the different isomers.[3] HPLC can be particularly useful for preparative separations to isolate impurities for further characterization.[3]
Q4: What is the role of Mass Spectrometry (MS) in the analysis of this compound?
A4: Mass Spectrometry, often coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification of unknown impurities.[2] While GC-FID is excellent for quantification, GC-MS provides structural information that is crucial for the definitive identification of byproducts formed during the synthesis process.[2]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Active sites in the inlet liner or column: Polar impurities can interact with active silanol (B1196071) groups. 2. Column contamination: Accumulation of non-volatile residues at the head of the column. 3. Improper column installation: Incorrect column positioning in the inlet or detector. 4. Condensation effects ("Reverse Solvent Effect"): Occurs when the injection solvent has a significantly different polarity than the stationary phase. | 1. Use a deactivated inlet liner. If the problem persists, consider using a more inert GC column. 2. Trim the first few centimeters of the column. If tailing continues, the column may need to be replaced. 3. Ensure the column is installed according to the manufacturer's instructions for the specific instrument. 4. Use a retention gap or a guard column.[4] |
| Poor Resolution Between Isomers | 1. Inadequate stationary phase: The column chemistry may not be optimal for separating closely related isomers. 2. Sub-optimal temperature program: The temperature ramp rate may be too fast, or the initial temperature may be too high. 3. Carrier gas flow rate is not optimal. | 1. A non-polar or slightly polar stationary phase is generally recommended. Consider a column with a different selectivity. 2. Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). Lowering the initial oven temperature can also improve the separation of early-eluting peaks.[5] 3. Optimize the carrier gas flow rate to achieve the best efficiency for your column dimensions. |
| Ghost Peaks | 1. Contamination in the injection port or syringe. 2. Carryover from a previous injection. 3. Bleed from the septum. | 1. Clean the injection port and use a clean syringe. 2. Run a blank solvent injection to confirm carryover. If present, develop a more rigorous syringe and injector cleaning protocol between runs. 3. Use a high-quality, low-bleed septum and ensure it is not overtightened. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Causes | Solutions |
| Broad Peaks | 1. Column overload: Injecting too much sample. 2. Extra-column band broadening: Issues with tubing, connections, or detector cell volume. 3. Column degradation: Loss of stationary phase or voids in the packing material. | 1. Reduce the injection volume or dilute the sample. 2. Use tubing with a smaller internal diameter and minimize the length. Ensure all fittings are properly made. 3. Replace the column. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and perform pump maintenance as needed. |
| Poor Separation of Isomers | 1. Inappropriate mobile phase: The solvent strength or composition may not be optimal. 2. Unsuitable stationary phase: The column chemistry may not provide the necessary selectivity for the isomers. | 1. Perform a systematic study of different mobile phase compositions (e.g., varying the ratio of acetonitrile (B52724) to water). 2. Screen different stationary phases (e.g., C18, C30, Phenyl-Hexyl) to find one that provides the best resolution for the specific isomers of interest. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by Gas Chromatography (GC-FID)
This protocol is designed for the routine purity analysis and quantification of impurities in this compound.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as hexane (B92381) or acetone.
2. GC-FID Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane phase) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | - Initial Temperature: 100 °C, hold for 2 minutes - Ramp: 10 °C/min to 250 °C - Final Hold: Hold at 250 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity of this compound and the relative percentage of each impurity using the area normalization method.
Protocol 2: Identification of Unknown Impurities by GC-MS
This protocol is for the identification of unknown byproducts in this compound.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1. A slightly more concentrated sample may be beneficial for detecting trace impurities.
2. GC-MS Conditions:
| Parameter | Value |
| Column | Same as Protocol 1 |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (a lower split ratio can improve sensitivity for trace components) |
| Oven Temperature Program | Same as Protocol 1 |
| Mass Spectrometer | - Ionization Mode: Electron Ionization (EI) at 70 eV - Mass Range: m/z 40-400 - Source Temperature: 230 °C - Quadrupole Temperature: 150 °C |
3. Data Analysis:
-
Obtain the mass spectrum for each impurity peak.
-
Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.
-
Further structural elucidation may require isolation of the impurity and analysis by other techniques such as NMR.
Quantitative Data Summary
The following table summarizes typical impurity levels found in commercial this compound.
| Impurity | Typical Concentration (%) |
| all-trans-1,5,9-Cyclododecatriene | 1.0 |
| cis,cis,trans-1,5,9-Cyclododecatriene | 0.3 |
| Other unidentified byproducts | 0.2 |
Note: These values can vary depending on the manufacturing process.[2]
Visualizations
Caption: Workflow for Purity Analysis by GC-FID.
Caption: Workflow for Impurity Identification by GC-MS.
References
Validation & Comparative
A Comparative Guide to Titanium and Nickel Catalysts in 1,5,9-Cyclododecatriene Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 1,5,9-cyclododecatriene (CDT), a key intermediate in the production of polymers and specialty chemicals, presents a choice between two primary catalytic systems: those based on titanium and those on nickel. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection and process optimization.
The cyclotrimerization of 1,3-butadiene (B125203) to this compound is a cornerstone of industrial organic synthesis. The choice of catalyst, primarily between titanium and nickel-based systems, dictates the isomeric composition of the product and influences reaction efficiency. Titanium catalysts are renowned for producing the cis,trans,trans-isomer of CDT, while nickel catalysts predominantly yield the all-trans-isomer.[1]
Performance Comparison
The performance of titanium and nickel catalysts in the synthesis of this compound is summarized below. Titanium-based systems, particularly those employing titanium tetrachloride (TiCl₄) with an organoaluminum co-catalyst, have been extensively studied and demonstrate high yields and selectivity for cis,trans,trans-1,5,9-cyclododecatriene (ctt-CDT).[2] Nickel-based catalysts, often utilizing nickel(II) acetylacetonate (B107027) (Ni(acac)₂) in combination with an organoaluminum compound, are effective for the synthesis of all-trans-1,5,9-cyclododecatriene (ttt-CDT).
| Catalyst System | Predominant Isomer | Yield (%) | Selectivity (%) | Co-catalyst | Solvent | Temperature (°C) |
| Titanium-based | cis,trans,trans-1,5,9-CDT | >99.8 (conversion) | up to 95 (for CDT) | Sesquiethylaluminum chloride | Toluene (B28343) | 20-60 |
| Nickel-based | all-trans-1,5,9-CDT | ~80 | ~90 (for CDT) | Triethylaluminum (B1256330) | Benzene | 20 |
Table 1: Performance data for titanium and nickel catalysts in this compound synthesis.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate replication and further research.
Synthesis of cis,trans,trans-1,5,9-Cyclododecatriene using a Titanium Catalyst
This procedure is based on a patented method for the synthesis of ctt-CDT using a titanium complex as the main catalyst and sesquiethylaluminum chloride as a co-catalyst.
Catalyst System: Titanium complex (e.g., from TiCl₄) and sesquiethylaluminum chloride. Solvent: Toluene. Reaction Conditions: 1-5 atm pressure, 20-60°C.
Procedure:
-
To a reaction vessel, add 1,3-butadiene as the starting material.
-
Introduce the titanium complex catalyst, with a molar ratio of 0.005-0.1 mol% relative to the 1,3-butadiene.
-
Add sesquiethylaluminum chloride as a co-catalyst.
-
Use toluene as the reaction solvent.
-
Conduct the cyclotrimerization reaction under a pressure of 1-5 atm and a temperature of 20-60°C.
-
Upon completion of the reaction, quench the catalyst with a methanol (B129727) solution of sodium methoxide.
-
Separate and purify the product using conventional methods to obtain this compound.
This method can achieve a 1,3-butadiene conversion of over 99.8% and a total selectivity for CDT of up to 95%.
Synthesis of all-trans-1,5,9-Cyclododecatriene using a Nickel Catalyst
This protocol is based on the work of Günther Wilke and describes the synthesis of ttt-CDT.
Catalyst System: Nickel(II) acetylacetonate and triethylaluminum. Solvent: Benzene.
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve nickel(II) acetylacetonate in benzene.
-
Add triethylaluminum to the solution.
-
Introduce 1,3-butadiene into the reaction mixture.
-
Maintain the reaction temperature at 20°C.
-
After the reaction, the catalyst can be decomposed, and the product isolated.
This catalytic system yields a product mixture containing approximately 80% this compound, with the main isomer being all-trans-1,5,9-cyclododecatriene. The remaining 20% consists of other butadiene oligomers.
Reaction Mechanisms and Logical Relationships
The catalytic cycles for both titanium and nickel-based systems involve the coordination and insertion of butadiene molecules into the metal center, followed by reductive elimination to form the C12 ring. The specific coordination and stereochemistry during these steps determine the final isomer produced.
Catalyst Deactivation
Catalyst deactivation is a critical factor in industrial processes. For Ziegler-Natta type catalysts, such as those used in CDT synthesis, deactivation can occur through several mechanisms. In the context of olefin oligomerization, coke formation is a significant cause of deactivation for nickel catalysts.[3] For titanium-based systems, the type of cocatalyst can influence the rate of deactivation.[4] The formation of less active or inactive catalyst species over time is a common issue that affects the overall efficiency of the process.
Conclusion
The choice between titanium and nickel catalysts for the synthesis of this compound is primarily driven by the desired isomer. Titanium-based catalysts offer high conversion and selectivity for cis,trans,trans-1,5,9-CDT, a commercially important isomer. Nickel-based systems are the preferred choice for producing all-trans-1,5,9-CDT. While both catalyst types are effective, factors such as cost, catalyst stability, and the specific requirements of downstream applications will ultimately guide the selection process for researchers and chemical manufacturers. Further research into improving catalyst stability and turnover numbers for both systems remains an active area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
alternative precursors to 1,5,9-cyclododecatriene for Nylon-12 production
The landscape of polymer production is undergoing a significant transformation, driven by the dual imperatives of sustainability and resource security. For Nylon-12, a high-performance polyamide, the conventional manufacturing route relies on 1,5,9-cyclododecatriene (CDT), a petrochemical derivative. This guide provides a comprehensive comparison of emerging alternative precursors, primarily from renewable bio-based sources, against the traditional CDT-based pathway. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by available experimental data.
Conventional versus Bio-based Production Routes
The traditional synthesis of Nylon-12 begins with the trimerization of butadiene to form this compound. This is subsequently converted to laurolactam (B145868) or ω-aminododecanoic acid, the monomers for Nylon-12 polymerization. In contrast, bio-based routes primarily utilize castor oil, a non-food crop, and microbial fermentation to generate these key monomers, offering a more sustainable footprint.
Figure 1: Comparison of conventional and bio-based production pathways for Nylon-12.
Performance Comparison of Production Routes
The viability of alternative precursors hinges on their ability to match or exceed the performance of the conventional route in terms of yield, purity, and the final properties of the polymer. While comprehensive head-to-head industrial-scale data is often proprietary, the available scientific literature provides valuable insights.
Monomer Synthesis: Yield and Purity
The efficiency of monomer production is a critical factor influencing the overall economic viability.
| Precursor/Route | Intermediate | Key Transformation | Reported Yield/Titer | Purity | Reference(s) |
| Butadiene (Conventional) | Laurolactam | Beckmann Rearrangement | High (typically >95%) | High (>99%) | [1] |
| Castor Oil (Bio-based Chemical) | Dodecanedioic Acid (DDA) | Multi-step synthesis | Variable | Requires purification | |
| Dodecanoic Acid Methyl Ester (Bio-based Microbial) | Dodecanedioic Acid (DDA) | Whole-cell biotransformation | 66 g/L | Not specified | [2] |
| Glucose (Bio-based Microbial) | ω-Aminododecanoic Acid | Fermentation | 471.5 mg/L | Not specified | [3][4] |
| Dodecanoic Acid (Bio-based Microbial) | ω-Aminododecanoic Acid | Whole-cell biotransformation | 0.6 mM from 2 mM DDA | Not specified | [5] |
Note: Direct yield comparisons are challenging due to the different stages of development and optimization of each process. The microbial routes are under active research to improve titers.
Polymer Properties: Mechanical and Thermal Performance
The ultimate test for any alternative precursor is the performance of the final Nylon-12 polymer. Available data suggests that bio-based Nylon-12 can exhibit comparable, and in some cases, superior properties to its petroleum-derived counterpart.
| Property | Test Standard | Petroleum-Based Nylon-12 (Typical Values) | Bio-Based Nylon-12 (Reported Values/Claims) | Reference(s) |
| Tensile Strength (MPa) | ASTM D638 | 48 - 58 | Comparable or superior | [6][7][8] |
| Tensile Modulus (GPa) | ASTM D638 | 1.2 - 1.8 | Comparable | [6][7][9] |
| Elongation at Break (%) | ASTM D638 | 100 - 300 | Comparable | [6][7][9] |
| Melting Temperature (°C) | ISO 11357 | 175 - 185 | Similar | [6][9] |
| Water Absorption (24h, %) | ISO 62 | ~1.5 | Lower, leading to better dimensional stability | [6][9] |
| Density (g/cm³) | ISO 1183 | ~1.02 | Similar | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of these alternative synthetic routes. Below are representative protocols for key transformations.
Beckmann Rearrangement of Cyclododecanone Oxime (Conventional Route)
This reaction is a cornerstone of the traditional pathway to laurolactam.
Procedure:
-
Cyclododecanone oxime is introduced into a reaction vessel containing a strong acid catalyst, such as concentrated sulfuric acid or oleum.
-
The reaction mixture is heated to a temperature typically ranging from 100 to 120 °C.
-
The reaction is allowed to proceed for a specified duration, often monitored by techniques like gas chromatography (GC) to determine the conversion of the oxime.
-
Upon completion, the reaction mixture is neutralized with a base, such as ammonia.
-
The crude laurolactam is then extracted using an organic solvent (e.g., toluene).
-
The organic phase is washed, and the solvent is removed under reduced pressure.
-
The resulting crude laurolactam is purified by distillation under high vacuum to achieve high purity (>99%).[1]
Biosynthesis of ω-Aminododecanoic Acid via Whole-Cell Biotransformation (Microbial Route)
This protocol outlines a general procedure for the microbial conversion of a fatty acid to the Nylon-12 monomer.
Experimental Workflow:
Figure 2: General experimental workflow for the biosynthesis of ω-aminododecanoic acid.
Detailed Steps:
-
An engineered strain of Escherichia coli, containing the genes for a multi-enzyme cascade (e.g., cytochrome P450 monooxygenase, alcohol dehydrogenase, and ω-transaminase), is cultured in a suitable growth medium in a bioreactor.[5]
-
Gene expression is induced at an appropriate cell density by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
The fatty acid substrate, such as dodecanoic acid (lauric acid), is added to the culture.
-
The biotransformation is carried out under controlled conditions (e.g., pH 7.0, 30°C) with adequate aeration.
-
The production of ω-aminododecanoic acid is monitored over time by taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]
-
After the reaction, the cells are separated, and the product is extracted from the culture supernatant.
-
The extracted ω-aminododecanoic acid is then purified using methods such as liquid-liquid extraction and chromatography.
Polycondensation of ω-Aminododecanoic Acid to Nylon-12
This is the final polymerization step to produce Nylon-12 from the bio-derived monomer.
Procedure:
-
High-purity ω-aminododecanoic acid is charged into a polymerization reactor.
-
The reactor is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
The temperature is gradually raised to melt the monomer and initiate polycondensation, typically in the range of 250-280°C.
-
Water, the byproduct of the condensation reaction, is continuously removed under vacuum to drive the polymerization towards high molecular weight.
-
The viscosity of the molten polymer is monitored to determine the progress of the reaction and the target molecular weight.
-
Once the desired molecular weight is achieved, the molten Nylon-12 is extruded, cooled, and pelletized.
Environmental and Economic Considerations
The primary driver for exploring alternative precursors is the potential for improved environmental sustainability and long-term economic stability.
-
Environmental Impact: Bio-based routes offer a significant reduction in greenhouse gas emissions compared to the petrochemical-based CDT process.[8] The use of renewable feedstocks like castor oil, which can be grown on arid land and does not compete with food crops, further enhances the sustainability profile. Life Cycle Assessments (LCAs) are crucial for a holistic evaluation of the environmental footprint, considering factors such as land use, water consumption, and eutrophication potential.[10][11]
-
Economic Viability: While the production costs of bio-based monomers are currently often higher than their petrochemical counterparts, advancements in metabolic engineering and process optimization are expected to improve their cost-competitiveness. A comprehensive techno-economic analysis must consider feedstock costs, capital and operational expenditures of the conversion process, and the market price of the final polymer.
Conclusion
The transition from petrochemical-based this compound to bio-based alternatives for Nylon-12 production represents a promising avenue for sustainable polymer manufacturing. Both chemical conversion of castor oil derivatives and microbial fermentation routes have demonstrated the potential to yield high-quality monomers. While the conventional CDT route is a mature and highly optimized process, the performance of bio-based Nylon-12 is proving to be comparable, with the added benefits of a reduced environmental impact. Further research and development focused on improving the yields and reducing the costs of bio-based monomer production will be critical in accelerating the adoption of these sustainable alternatives in the high-performance polymer market.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of dodecanedioic acid via biotransformation of low cost plant-oil derivatives using Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo biosynthesis of nylon 12 monomer ω-aminododecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Overview of materials for Nylon 12 datasheet [lookpolymers.com]
- 9. smithmetal.com [smithmetal.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Epoxidation of 1,5,9-Cyclododecatriene: Oxidizing Agents and Their Performance
For researchers, scientists, and professionals in drug development, the selective epoxidation of 1,5,9-cyclododecatriene (CDT) is a critical transformation for the synthesis of valuable intermediates. This guide provides a comparative analysis of various oxidizing agents used for this reaction, supported by experimental data to facilitate informed decisions in process development and optimization.
The epoxidation of this compound primarily yields 1,2-epoxy-5,9-cyclododecadiene (ECDD), a key precursor for fragrances, polymers, and pharmaceuticals. The choice of oxidizing agent and catalytic system significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide compares the performance of several common oxidizing agents, including hydrogen peroxide, peroxy acids, and organic hydroperoxides.
Performance Comparison of Oxidizing Agents
The following tables summarize the quantitative data for the epoxidation of this compound using different oxidizing agents and catalytic systems.
Table 1: Epoxidation with Hydrogen Peroxide (H₂O₂) Based Systems
| Catalyst System | Oxidant | CDT:Oxidant Molar Ratio | Temperature (°C) | Reaction Time | CDT Conversion (%) | ECDD Selectivity (%) | ECDD Yield (%) | Reference |
| Ti-MCM-41 | 30% H₂O₂ | 2:1 | 80 | 240 min | 13 | ~100 | - | [1] |
| Ti-MCM-41 | 30% H₂O₂ | 0.5:1 | 80 | 60 min | 37 | 56 | - | [1] |
| W-SBA-15 | 60% H₂O₂ | 0.5:1 | 60 | 4 h | 86 | - | - | [2] |
| H₂WO₄/H₃PO₄/PTC¹ | 30% H₂O₂ | 1:1.5 | 50 | 30 min | 72.3 | - | 54.9 | [3][4] |
| H₃PW₁₂O₄₀/PTC² | H₂O₂ | 1.5:1 - 3:1 | 40-50 | 35-50 min | - | - | 44-47 | [5] |
¹PTC: Phase Transfer Catalyst - [CH₃(CH₂)₇]₃CH₃N⁺HSO₄⁻ ²PTC: Phase Transfer Catalyst - Aliquat® 336
Table 2: Epoxidation with Peroxy Acids and Organic Hydroperoxides
| Oxidizing Agent | Catalyst | CDT:Oxidant Molar Ratio | Temperature (°C) | Reaction Time | CDT Conversion (%) | ECDD Selectivity (%) | ECDD Yield (%) | Reference |
| Peracetic Acid | None | 1:1.1 | Not Specified | 4 h | - | - | 84 | [3] |
| tert-Butyl Hydroperoxide (TBHP) | Molybdenum Hexacarbonyl | 2.94:1 | 90 | 2 h | 31.1 | 99.6 | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Protocol 1: Epoxidation with H₂O₂ over Ti-MCM-41 Catalyst[1]
-
Materials: this compound (CDT), 30% hydrogen peroxide (H₂O₂), isopropanol (B130326) (solvent), Ti-MCM-41 catalyst, ethylbenzene (B125841) (internal standard).
-
Procedure:
-
To a glass reactor, add the specified amounts of CDT, H₂O₂, isopropanol, and ethylbenzene.
-
Add the Ti-MCM-41 catalyst (e.g., 5 wt% of the total reaction mixture).
-
Place the reactor in an oil bath pre-heated to the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture at a constant rate (e.g., 500 rpm).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography.
-
Protocol 2: Epoxidation with H₂O₂ under Phase-Transfer Catalysis[3][4]
-
Materials: this compound (CDT), 30% hydrogen peroxide (H₂O₂), toluene (B28343) (solvent), tungstic acid (H₂WO₄), phosphoric acid (H₃PO₄), and methyltrioctylammonium hydrogen sulfate (B86663) as the phase-transfer catalyst.
-
Procedure:
-
Prepare the catalytic system by mixing H₂WO₄, H₃PO₄, and the phase-transfer catalyst.
-
In a reactor, dissolve CDT in toluene.
-
Add the prepared catalyst system to the CDT solution.
-
Heat the mixture to the desired temperature (e.g., 50 °C).
-
Add the 30% H₂O₂ solution dropwise to the reaction mixture.
-
Maintain stirring and temperature for the specified reaction time (e.g., 30 minutes).
-
After the reaction, cool the mixture, separate the organic phase, and wash it with water.
-
Analyze the organic phase by gas chromatography to determine conversion and yield.
-
Protocol 3: Epoxidation with Peracetic Acid[3]
-
Materials: this compound (CDT), 40% peracetic acid, chloroform (B151607) (solvent), anhydrous sodium carbonate.
-
Procedure:
-
Dissolve CDT in chloroform in a reaction vessel.
-
Add anhydrous sodium carbonate to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the 40% peracetic acid solution to the CDT solution while stirring.
-
Continue the reaction for 4 hours.
-
After the reaction, filter the mixture to remove the sodium carbonate.
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic phase and remove the solvent under reduced pressure to obtain the product.
-
Visualizing the Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for different epoxidation methods.
Caption: Workflow for heterogeneous catalytic epoxidation with H₂O₂.
Caption: Workflow for phase-transfer catalytic epoxidation with H₂O₂.
Caption: Workflow for epoxidation with a peroxy acid.
References
A Comparative Guide to 1,5,9-Cyclododecatriene and Other Diene Ligands in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organometallic catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and efficiency of a catalytic system. Among the plethora of available ligands, dienes play a crucial role, particularly in stabilizing low-valent metal centers and participating directly in catalytic cycles. This guide provides an objective comparison of 1,5,9-cyclododecatriene (CDT) with other commonly employed diene ligands, namely 1,5-cyclooctadiene (B75094) (COD) and norbornadiene (NBD), supported by experimental data and detailed protocols.
Introduction to Diene Ligands in Catalysis
Diene ligands, characterized by the presence of two carbon-carbon double bonds, are workhorses in organometallic chemistry. Their ability to coordinate to transition metals through their π-systems makes them excellent ancillary or "placeholder" ligands. They stabilize reactive metal centers, such as Ni(0), and are often readily displaced by other ligands or substrates, initiating the catalytic cycle. The geometry, strain, and electronic properties of the diene ligand significantly influence the stability and reactivity of the resulting metal complex.
This compound (CDT) is a 12-carbon cyclic triene, existing as several isomers. The trans,trans,trans-isomer is notable for its use in preparing Ni(0) complexes.[1] Its larger, more flexible ring structure distinguishes it from other common diene ligands.
1,5-Cyclooctadiene (COD) is an 8-carbon cyclic diene widely used to prepare precatalysts like Ni(COD)₂. Its moderate ring strain and well-understood coordination chemistry make it a benchmark ligand in many catalytic applications.
Norbornadiene (NBD) , a bridged bicyclic diene, is characterized by its high ring strain. This inherent strain influences its coordination to metals and its reactivity, often leading to faster ligand displacement and different catalytic outcomes compared to unstrained dienes.
Comparative Analysis of Ligand Properties
The choice of a diene ligand impacts several key aspects of a catalyst's performance. The following table summarizes the structural and electronic properties of CDT, COD, and NBD.
| Property | This compound (ttt-CDT) | 1,5-Cyclooctadiene (COD) | Norbornadiene (NBD) |
| Molar Mass ( g/mol ) | 162.28 | 108.18 | 92.14 |
| Structure | Large, flexible 12-membered ring | 8-membered ring | Strained, bicyclic [2.2.1] system |
| Coordination to Ni(0) | Forms Ni(CDT), a 16-electron complex[1] | Forms Ni(COD)₂, an 18-electron complex | Can form Ni(NBD)₂ |
| Ligand Lability | Generally considered more labile than COD[1] | Moderately labile | Highly labile due to ring strain |
| Steric Hindrance | Flexible, can adopt various conformations | "Tub" conformation, moderate bulk | Rigid, defined steric profile |
| Key Features | Can be easily displaced by other olefins[1] | Widely used, commercially available precatalysts | High reactivity in ligand substitution |
Performance in Catalytic Applications
The differences in the properties of these diene ligands translate directly into their performance in various catalytic reactions. While direct, side-by-side comparisons under identical conditions are not always available in the literature, the following sections provide a comparative overview based on reported data.
Butadiene Dimerization and Trimerization
Nickel catalysts are pivotal in the oligomerization of butadiene. The ligand plays a crucial role in determining the product distribution. For instance, Ni(CDT) is itself a product of butadiene trimerization catalyzed by nickel complexes. The nature of the ancillary ligands on the nickel center dictates the selectivity towards cyclodimerization (to form COD and vinylcyclohexene) versus cyclotrimerization (to form CDT).
| Catalyst System | Substrate | Product(s) | Yield/Selectivity | Reference |
| Ni(acac)₂ / Al(alkyl) / Schiff Base | Butadiene | This compound | Markedly improved conversion and selectivity[2] | [2] |
| Ni(COD)₂ / P(O-o-biPh)₃ | Butadiene | 1,5-Cyclooctadiene | 97% | [Macmillan Group, 2001] |
Asymmetric Hydrogenation
In asymmetric hydrogenation, the choice of the diene ligand in the precatalyst can dramatically affect the reaction's induction period and overall efficiency. The hydrogenation of the diene ligand itself is a prerequisite to generate the active catalytic species. The higher ring strain of NBD leads to its faster hydrogenation compared to COD, resulting in shorter induction periods.
| Precatalyst | Reaction | Observation | Reference |
| [Rh(diphosphine)(NBD )]BF₄ | Asymmetric Hydrogenation | Shorter prehydrogenation times and induction periods | [ResearchGate, 2025] |
| [Rh(diphosphine)(COD )]BF₄ | Asymmetric Hydrogenation | Longer induction periods due to slower hydrogenation of COD | [ResearchGate, 2025] |
Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition to form cyclopentenones, can be catalyzed by various transition metals, including rhodium. The diene ligand on the rhodium precatalyst can influence the reaction's efficiency.
| Catalyst System | Reaction | Yield | Enantiomeric Excess (ee) | Reference |
| [Rh(COD)Cl]₂ / Chiral Ligand | Aqueous Pauson-Khand | Good | Up to 95% | [3] |
| [Ir(COD)Cl]₂ / (S)-tolBINAP | Asymmetric Pauson-Khand | - | - | [University of Illinois, 2008] |
Experimental Protocols
Synthesis of (all-trans-1,5,9-Cyclododecatriene)nickel(0) [Ni(CDT)]
This protocol is adapted from the established synthesis of Ni(CDT).[1]
Materials:
-
Anhydrous nickel(II) acetylacetonate (B107027) (Ni(acac)₂)
-
trans,trans,trans-1,5,9-cyclododecatriene (B7800021) (ttt-CDT)
-
Diethylethoxyaluminum (Et₂AlOEt)
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous Ni(acac)₂ in anhydrous diethyl ether.
-
Add trans,trans,trans-1,5,9-cyclododecatriene to the suspension.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of diethylethoxyaluminum in diethyl ether to the cooled mixture with stirring.
-
Allow the reaction mixture to stir and slowly warm to room temperature.
-
The deep red solid product, Ni(CDT), can be isolated by filtration under an inert atmosphere, followed by washing with cold diethyl ether and drying under vacuum.
Note: Ni(CDT) is extremely air-sensitive and should be handled and stored under a strictly inert atmosphere.
Nickel-Catalyzed Butadiene Dimerization to 4-Vinylcyclohexene (B86511)
This representative protocol illustrates the use of a Ni(0)-diene precatalyst in a classic dimerization reaction.
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
Triphenyl phosphite (B83602) [P(OPh)₃]
-
Anhydrous toluene
-
Autoclave or pressure reactor
Procedure:
-
In a glovebox, charge a pressure reactor with Ni(COD)₂ and anhydrous toluene.
-
Add the desired amount of triphenyl phosphite ligand.
-
Seal the reactor, remove it from the glovebox, and cool it to a low temperature (e.g., -78 °C).
-
Condense a known amount of 1,3-butadiene into the reactor.
-
Warm the reactor to the desired reaction temperature (e.g., 60-80 °C) and stir for the specified time.
-
After the reaction is complete, cool the reactor, vent the excess pressure, and analyze the product mixture by gas chromatography (GC) to determine the conversion and selectivity to 4-vinylcyclohexene and other dimers.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Butadiene Cyclotrimerization to this compound
The nickel-catalyzed cyclotrimerization of butadiene is a fundamental process for the synthesis of CDT. The generally accepted mechanism involves the formation of a bis(allyl)nickel intermediate.
Caption: Nickel-catalyzed cyclotrimerization of butadiene to this compound.
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening different diene-ligated precatalysts in a catalytic reaction.
Caption: A generalized workflow for comparative catalytic studies of diene-ligated precatalysts.
Conclusion
The choice between this compound, 1,5-cyclooctadiene, and norbornadiene as ligands in organometallic catalysis is a nuanced decision that depends on the specific requirements of the catalytic transformation.
-
This compound (CDT) , with its larger and more flexible structure, forms a more labile Ni(0) complex compared to Ni(COD)₂. This higher lability can be advantageous in reactions where rapid ligand displacement is desired to generate the active catalyst. However, its air sensitivity remains a practical challenge.
-
1,5-Cyclooctadiene (COD) represents a balance of stability and reactivity. Ni(COD)₂ is a widely available and well-characterized precatalyst, making it a common starting point for catalyst screening and development.
-
Norbornadiene (NBD) is the most reactive of the three due to its inherent ring strain. This leads to very rapid ligand substitution, which can be beneficial for initiating catalysis quickly. However, the stability of NBD-containing complexes can be lower.
Ultimately, the optimal diene ligand is application-specific. For reactions requiring a highly active catalyst and where rapid initiation is crucial, NBD may be preferred. For general-purpose use and as a reliable benchmark, COD is often the ligand of choice. CDT offers an alternative with potentially higher lability than COD, which could be exploited in specific catalytic systems where facile ligand exchange is the rate-determining step. Further research focusing on direct, quantitative comparisons of these ligands in a broader range of catalytic reactions will continue to refine our understanding and guide the rational design of more efficient catalysts.
References
A Comparative Guide to the Economic Viability of 1,5,9-Cyclododecatriene Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
The industrial synthesis of 1,5,9-cyclododecatriene (CDT), a crucial intermediate in the production of polymers like Nylon-12, flame retardants, and fragrances, is dominated by the cyclotrimerization of 1,3-butadiene (B125203). The economic viability of this process is heavily dependent on the catalyst system employed, which dictates the reaction efficiency, selectivity towards the desired product, and the isomeric composition of the CDT formed. This guide provides a detailed comparison of the primary catalytic routes for CDT synthesis, focusing on titanium, nickel, and chromium-based systems, with supporting data and experimental protocols to inform research and development decisions.
Key Performance Indicators and Economic Drivers
The choice of catalyst for butadiene trimerization directly impacts several key performance indicators that determine the overall economic feasibility of the process. These include:
-
Butadiene Conversion (%): The percentage of the initial butadiene feedstock that is converted into products. Higher conversion rates are generally more economical as they reduce the need for extensive recycling of unreacted monomer.
-
Selectivity to 1,5,9-CDT (%): The proportion of the converted butadiene that forms the desired CDT product. High selectivity is critical to minimize the formation of byproducts, which simplifies purification and reduces waste streams. Common byproducts include 1,5-cyclooctadiene (B75094) (COD) and 4-vinylcyclohexene (B86511) (VCH).[1]
-
Isomer Selectivity: Different catalyst systems yield different isomers of CDT. Titanium-based catalysts predominantly produce the commercially significant cis,trans,trans-1,5,9-cyclododecatriene (ctt-CDT), while nickel and chromium catalysts favor the formation of all-trans-1,5,9-cyclododecatriene (ttt-CDT).[2][3] The desired isomer is dictated by the intended downstream application.
-
Reaction Conditions: Operating temperature and pressure have a significant impact on energy consumption and capital expenditure for high-pressure equipment. Milder reaction conditions are generally preferred to reduce operational costs.
-
Catalyst Cost and Lifetime: The cost of the catalyst precursors and any necessary ligands, as well as the catalyst's stability and operational lifetime, are major economic considerations.
Comparison of Dominant Catalyst Systems
The industrial production of CDT is primarily achieved through catalyst systems based on titanium, nickel, or chromium. Each system presents a unique profile of performance and economic considerations.
| Parameter | Titanium-Based System | Nickel-Based System | Chromium-Based System |
| Typical Catalyst | TiCl₄ with organoaluminum cocatalyst (e.g., Et₃Al₂Cl₃, Et₂AlCl) | Nickel(II) acetylacetonate (B107027) with organoaluminum cocatalyst | Chromium-based systems |
| Predominant Isomer | cis,trans,trans-CDT | all-trans-CDT | all-trans-CDT |
| Butadiene Conversion | >99% achievable[4] | High | High |
| Selectivity to CDT | Up to 95%[4] | High | High |
| Reaction Temperature | 20-80°C[4][5] | Generally higher than titanium systems | Not widely reported |
| Reaction Pressure | 1-10 atm[4][5] | Not widely reported | Not widely reported |
| Key Economic Features | Cost-effective due to low-cost and readily available titanium precursors.[2][3] | Often requires specific ligands which can increase cost. | Less common in large-scale industrial production. |
In-Depth Analysis of Catalyst Systems
Titanium-Based Systems
Titanium-based Ziegler-Natta catalysts are the most widely used for the commercial synthesis of ctt-CDT.[1] These systems, typically comprising titanium tetrachloride (TiCl₄) and an organoaluminum cocatalyst such as ethylaluminum sesquichloride (Et₃Al₂Cl₃), offer excellent performance under relatively mild conditions.
Recent research has demonstrated that with a novel titanium complex as the main catalyst and sesquiethylaluminum chloride as the cocatalyst, a butadiene conversion of over 99.8% and a CDT selectivity of up to 95% can be achieved.[4] The reaction is typically carried out in a solvent like toluene (B28343) at temperatures ranging from 20-60°C and pressures of 1-5 atm.[4] The high efficiency and selectivity, coupled with the low cost of titanium precursors, make this route highly economically viable for the production of ctt-CDT.
Nickel-Based Systems
Nickel-based catalyst systems are the preferred choice for the synthesis of ttt-CDT.[2] These catalysts, often based on nickel(II) acetylacetonate in combination with an organoaluminum compound, can achieve high conversion and selectivity. The synthesis of the (trans,trans,trans-1,5,9-cyclododecatriene)nickel(0) complex, a key intermediate, is achieved by the reduction of anhydrous nickel(II) acetylacetonate in the presence of the triolefin.[6]
While specific industrial performance data is less publicly available, the need for potentially more complex and expensive ligands compared to the straightforward Ziegler-Natta systems for titanium can be a differentiating economic factor.
Chromium-Based Systems
Chromium-based catalysts also direct the trimerization of butadiene to predominantly yield ttt-CDT.[3] However, this catalyst system is less commonly reported in the context of large-scale industrial production of CDT compared to titanium and nickel systems. Consequently, detailed public data on their performance and economic viability is limited.
Experimental Protocols
Synthesis of cis,trans,trans-1,5,9-Cyclododecatriene using a Titanium-Based Catalyst
This protocol is representative of a lab-scale synthesis using a titanium-based Ziegler-Natta catalyst.
Materials:
-
1,3-Butadiene
-
Titanium complex catalyst (as described in CN105693455A)[4]
-
Sesquiethylaluminum chloride (cocatalyst)
-
Toluene (solvent)
-
Methanol (B129727) solution of sodium methoxide (B1231860) (quenching agent)
Procedure:
-
In a suitable reactor, under an inert atmosphere, dissolve the titanium complex catalyst in toluene. The amount of catalyst should be 0.005-0.1 mol% relative to the 1,3-butadiene.[4]
-
Add the sesquiethylaluminum chloride cocatalyst.
-
Introduce 1,3-butadiene into the reactor.
-
Maintain the reaction under a pressure of 1-5 atm and a temperature of 20-60°C.[4]
-
After the reaction is complete (indicated by the cessation of butadiene consumption), quench the catalyst by adding a methanol solution of sodium methoxide.[4]
-
The product, this compound, can then be isolated and purified using conventional methods such as distillation.
Visualizing the Synthesis Workflow and Catalytic Cycle
To better understand the process flow and the underlying chemical transformations, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Simplified catalytic cycle for titanium-catalyzed butadiene trimerization.
Conclusion
The economic viability of this compound synthesis is intricately linked to the choice of catalyst system. Titanium-based catalysts, particularly those derived from TiCl₄, stand out as a highly efficient and cost-effective option for the production of the commercially important cis,trans,trans-isomer, offering high conversion and selectivity under moderate conditions. Nickel-based catalysts are the primary choice for producing the all-trans-isomer, although potentially at a higher catalyst-related cost. Chromium-based systems, while also yielding the all-trans-isomer, are less prevalent in industrial applications. For researchers and professionals in drug development and materials science, a thorough understanding of these synthesis routes is essential for selecting the most appropriate and economically sound pathway for obtaining the desired CDT isomer for their specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105693455A - Synthetic method for this compound - Google Patents [patents.google.com]
- 5. KR20110122327A - Titanium catalyst for trimerization of 1,3-butadiene - Google Patents [patents.google.com]
- 6. trans,trans,trans-(this compound)nickel(0) - Wikipedia [en.wikipedia.org]
Validating Computational Models for 1,5,9-Cyclododecatriene Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate prediction of reaction outcomes is paramount. This guide provides a comparative framework for validating computational models that predict the reactivity of 1,5,9-cyclododecatriene (CDT), a key intermediate in various industrial syntheses. By juxtaposing experimental data with established computational methodologies, this document serves as a resource for evaluating and refining predictive models.
The epoxidation of this compound to 1,2-epoxy-5,9-cyclododecadiene (ECDD) is a crucial transformation, yielding a versatile precursor for polymers and fine chemicals. The efficiency of this reaction is highly dependent on the catalyst and reaction conditions. Computational models, particularly those based on Density Functional Theory (DFT), offer a promising avenue for optimizing these processes by providing insights into reaction mechanisms and predicting catalyst performance. However, the reliability of these in silico models hinges on their validation against robust experimental data.
Performance of Heterogeneous Catalysts in CDT Epoxidation
The following tables summarize experimental data for the epoxidation of this compound using different heterogeneous catalysts and hydrogen peroxide (H₂O₂) as the oxidant. This data provides a benchmark for the validation of computational models.
Table 1: Performance of Ti-MCM-41 Catalyst in CDT Epoxidation
| Temp (°C) | CDT:H₂O₂ Molar Ratio | Catalyst Content (wt%) | Reaction Time (min) | CDT Conversion (mol%) | ECDD Selectivity (mol%) |
| 80 | 2 | 5 | 240 | 13 | ~100 |
| 80 | 1 | 5 | 240 | 25 | 85 |
| 80 | 0.5 | 5 | 60 | 37 | 56 |
Data sourced from studies on Ti-MCM-41 catalysts, which are effective for the epoxidation of larger olefins like CDT.[1][2]
Table 2: Performance of W-SBA-15 Catalyst in CDT Epoxidation
| Temp (°C) | CDT:H₂O₂ Molar Ratio | Catalyst Content (wt%) | Reaction Time (h) | CDT Conversion (mol%) | ECDD Selectivity (mol%) |
| 60 | 0.5 | 5 | 4 | 86 | Not specified |
| 60 | 1 | 5 | 4 | 75 | Not specified |
| 60 | 2 | 5 | 4 | 58 | Not specified |
This data highlights the high activity of W-SBA-15 catalysts in CDT epoxidation.[3]
Computational Methodologies for Model Validation
A variety of computational methods can be employed to model the epoxidation of olefins. The choice of method impacts the accuracy and computational cost of the prediction. DFT is a widely used approach for studying reaction mechanisms in catalysis.
Table 3: Common DFT Functionals for Olefin Epoxidation Studies
| DFT Functional | Key Features | Typical Application |
| B3LYP | Hybrid functional, good balance of accuracy and cost. | Widely used for geometry optimizations and frequency calculations of organic and organometallic systems. |
| M06-2X | High-nonlocality functional, good for main-group thermochemistry and kinetics. | Often used for calculating activation energies and reaction barriers in catalytic cycles. |
| TPSS | Meta-GGA functional, provides good accuracy for a wide range of systems. | Employed for optimizing transition states and calculating reaction energies. |
| ωB97X-D | Range-separated hybrid with dispersion correction. | Suitable for systems where non-covalent interactions are important, such as catalyst-substrate binding. |
The selection of an appropriate functional and basis set is crucial for obtaining reliable computational results that can be validated against experimental data.[4][5]
Experimental Protocols
Detailed experimental procedures are essential for reproducing the validation data. The following is a representative protocol for the epoxidation of this compound.
Protocol: Epoxidation of this compound with H₂O₂ over a Heterogeneous Catalyst
-
Reactor Setup: A glass reactor with a capacity of 10 cm³ is used, equipped with a magnetic stirrer and placed in an oil bath for temperature control.
-
Reagent Addition: Specific amounts of this compound (CDT), hydrogen peroxide (H₂O₂), a solvent (e.g., isopropanol (B130326) or acetonitrile), and an internal standard (e.g., ethylbenzene) are successively added to the reactor.
-
Catalyst Introduction: The desired amount of the heterogeneous catalyst (e.g., Ti-MCM-41 or W-SBA-15) is added to the reaction mixture.
-
Reaction Conditions: The reactor is heated to the set temperature (e.g., 60-90 °C) and the contents are stirred at a constant speed (e.g., 500 rpm).
-
Sampling and Analysis: Samples are taken at regular intervals and analyzed by gas chromatography (GC) to determine the conversion of CDT and the selectivity to ECDD.
This protocol is based on methodologies reported for CDT epoxidation studies.[1]
Visualizing Workflows and Mechanisms
Diagrams are powerful tools for illustrating complex experimental and theoretical workflows. The following diagrams were generated using the Graphviz (DOT language).
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst Design for Alkene Epoxidation by Molecular Analogues of Heterogeneous Titanium-Silicalite Catalysts - Universitat Rovira i Virgili [iris.urv.cat]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Design for Alkene Epoxidation by Molecular Analogues of Heterogeneous Titanium-Silicalite Catalysts - Universitat Rovira i Virgili [urv.scimarina.org]
- 5. pubs.acs.org [pubs.acs.org]
comparing the performance of homogeneous vs. heterogeneous catalysts for butadiene trimerization
A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Butadiene Trimerization
For Researchers, Scientists, and Drug Development Professionals
The cyclotrimerization of 1,3-butadiene (B125203) is a commercially significant industrial process, primarily for the synthesis of 1,5,9-cyclododecatriene (CDT), a key intermediate in the production of polymers like Nylon-12.[1] The choice of catalyst—homogeneous or heterogeneous—is critical in determining the efficiency, selectivity, and overall viability of the process. This guide provides an objective comparison of the performance of these two catalytic systems, supported by experimental data and detailed methodologies.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysts
The landscape of butadiene trimerization is largely dominated by homogeneous catalysis, particularly Ziegler-Natta type systems. Truly heterogeneous catalysts for this specific transformation are not widely reported in the literature, likely due to challenges in achieving the high selectivity offered by their homogeneous counterparts. The comparison below primarily features homogeneous catalysts and their "heterogenized" counterparts, where a homogeneous catalyst is anchored to a solid support.
Quantitative Performance Data
| Catalyst Type | Catalyst System | Co-catalyst/Support | Solvent | Temp. (°C) | Pressure (atm) | Butadiene Conversion (%) | CDT Selectivity (%) | Key Findings & Citations |
| Homogeneous | TiCl₄ | Ethylaluminum sesquichloride (EASC) | Benzene (B151609) | 46-53 | - | >98 | 94.2 | High conversion and excellent selectivity. Byproducts include C₈ isomers (2.8%) and polybutadiene (B167195) (1.8%).[2] |
| Homogeneous | TiCl₄ | Ethylaluminum sesquichloride (EASC) | Toluene | 50 | 1-5 | >99.8 | up to 95 | A novel nitrogen-ligand supported titanium catalyst demonstrated a 93% yield of ctt-1,5,9-CDT under optimized conditions.[3] |
| Homogeneous | Titanium complex | Sesquiethylaluminum chloride | Toluene | 20-60 | 1-5 | >99.8% | up to 95% | The invention has the characteristics of easy-to-obtain raw materials, mild reaction conditions, high catalyst efficiency, less three wastes, convenient post-treatment, etc., and has industrial application prospects. |
| Heterogenized | Amine-Titanium Complex | Carbon or Silica (B1680970) | - | - | - | High | >90 | The immobilized titanium catalyst retained catalytic activities for several recycled reactions without leaching. Carbon support showed superior activity to silica.[4] |
Experimental Protocols
Homogeneous Catalysis: Ziegler-Natta System
This protocol is based on established methods for the synthesis of this compound using a titanium tetrachloride and ethylaluminum sesquichloride catalyst system.[1][2]
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Ethylaluminum sesquichloride (EASC)
-
1,3-Butadiene (anhydrous)
-
Anhydrous inert solvent (e.g., benzene or toluene)
-
Methanol (for quenching)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Glass-lined or stainless steel autoclave reactor equipped with a stirrer, temperature control system, and gas inlet/outlet.
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen or argon to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Anhydrous solvent is introduced into the reactor. The desired amount of ethylaluminum sesquichloride is added, followed by the addition of titanium tetrachloride. The molar ratio of Al/Ti is a critical parameter and is typically in the range of 10:1 to 60:1.[2]
-
Reaction Initiation: The reactor is brought to the desired temperature (e.g., 40-80°C).[5] Liquid 1,3-butadiene is then continuously fed into the reactor under pressure (e.g., 1-5 atm).[6]
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC to determine the conversion of butadiene and the selectivity towards this compound.
-
Quenching: Upon completion, the reaction is terminated by adding a quenching agent, such as methanol, to deactivate the catalyst.
-
Product Isolation and Analysis: The catalyst residues are removed by washing with an aqueous solution (e.g., trisodium (B8492382) citrate (B86180) solution). The organic phase is then separated, and the products are isolated by distillation. The composition of the product mixture is determined by GC analysis.
Heterogenized Homogeneous Catalysis
This protocol describes the synthesis and use of an immobilized amine-titanium complex catalyst.[4]
Catalyst Preparation (Immobilization):
-
Synthesis of Amine-Titanium Complex: A titanium compound (e.g., titanium chloride or titanium butoxide) is reacted with a diamine in a 1:1 molar ratio in an appropriate solvent under an inert atmosphere.
-
Anchoring to Support: The synthesized homogeneous complex is then anchored onto a solid support (e.g., silica or activated carbon). This can be achieved by stirring the complex with the support material in a suitable solvent, followed by filtration and drying.
Trimerization Procedure:
-
Reactor Setup: A packed-bed reactor or a stirred-tank reactor can be used. The reactor is charged with the heterogenized catalyst.
-
Reaction: A solution of 1,3-butadiene in an inert solvent is passed through the reactor at a controlled temperature and pressure.
-
Product Collection: The product stream exiting the reactor is collected.
-
Catalyst Recycling: The heterogenized catalyst can be recovered by filtration (in a batch process) or remains in the reactor (in a continuous process) and can be reused for subsequent reactions. The activity of the recycled catalyst should be monitored over several cycles to assess its stability and leaching.[4]
Catalytic Mechanisms and Workflows
Homogeneous Catalytic Cycle
The generally accepted mechanism for butadiene trimerization using a Ziegler-Natta type catalyst involves the formation of a low-valent titanium active species. This species coordinates with three butadiene molecules to form a bis(allyl)titanium intermediate, which then undergoes reductive elimination to yield this compound and regenerate the active catalyst.
Caption: Catalytic cycle for homogeneous butadiene trimerization.
Experimental Workflow: Homogeneous vs. Heterogenized Catalysis
The workflows for homogeneous and heterogenized catalysis differ primarily in the catalyst separation and recycling steps.
Caption: Comparison of experimental workflows.
Concluding Remarks
For the selective trimerization of butadiene to this compound, homogeneous catalysts, particularly those based on titanium, offer superior performance in terms of both conversion and selectivity.[2] While truly heterogeneous catalysts are not prominent for this reaction, the development of heterogenized homogeneous catalysts presents a promising avenue for combining the high performance of homogeneous systems with the practical advantages of easy separation and recyclability inherent to heterogeneous catalysis.[4] Future research in this area will likely focus on enhancing the stability and longevity of these immobilized catalysts to make them economically competitive for industrial applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US8168841B2 - Process for preparing cyclododecatriene - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103232316A - Method for preparing this compound - Google Patents [patents.google.com]
- 6. US3523980A - Trimerization of butadiene - Google Patents [patents.google.com]
evaluation of green chemistry metrics for 1,5,9-cyclododecatriene synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the green chemistry metrics for the synthesis of 1,5,9-cyclododecatriene (CDT), a crucial intermediate in the production of various polymers and specialty chemicals. The primary focus is on the industrially dominant method: the cyclotrimerization of 1,3-butadiene (B125203), comparing the two main catalytic systems based on titanium and nickel.
Executive Summary
The synthesis of this compound is dominated by the cyclotrimerization of 1,3-butadiene. This process is highly atom-economical in theory, as all atoms of the reactants are incorporated into the final product. However, the overall greenness of the synthesis is significantly influenced by the choice of catalyst, reaction conditions, and the efficiency of the work-up procedure. This guide evaluates the two primary catalytic systems, Ziegler-Natta type titanium-based catalysts and nickel-based catalysts, against key green chemistry metrics. While both methods offer high yields, they present different profiles in terms of catalyst efficiency, byproduct formation, and solvent usage, which in turn affect their Process Mass Intensity (PMI) and E-Factor.
Comparison of Green Chemistry Metrics
The following table summarizes the key green chemistry metrics for the titanium- and nickel-catalyzed synthesis of this compound. The values are calculated based on representative laboratory-scale synthesis protocols derived from the literature.
| Green Chemistry Metric | Titanium-Catalyzed Synthesis | Nickel-Catalyzed Synthesis | Ideal Value | Formula |
| Atom Economy (%) | ~100% | ~100% | 100% | (MW of product / Σ MW of reactants) x 100 |
| Yield (%) | >90%[1][2] | ~85%[3] | 100% | (Actual yield / Theoretical yield) x 100 |
| Selectivity (%) | ~95% for CDT[2] | Variable, can produce a mixture of oligomers | 100% | (Moles of desired product / Total moles of products) x 100 |
| Process Mass Intensity (PMI) | High (estimated >50) | High (estimated >60) | 1 | Total mass in process / Mass of product |
| E-Factor | High (estimated >49) | High (estimated >59) | 0 | Total waste (kg) / Product (kg) |
| Reaction Mass Efficiency (RME) (%) | High (reflects high yield) | High (reflects high yield) | 100% | (Mass of product / Σ Mass of reactants) x 100 |
Note: The PMI and E-Factor values are estimates based on typical laboratory procedures and include solvents for reaction and work-up, and catalyst deactivation agents. These values can vary significantly with process optimization and scale. The primary contributor to the high PMI and E-Factor in both processes is the large volume of solvent used relative to the product.
Experimental Protocols
Titanium-Catalyzed Synthesis of this compound (Ziegler-Natta Type)
This protocol is a representative laboratory-scale procedure based on established industrial processes.[2][4]
Materials:
-
1,3-Butadiene (liquefied)
-
Titanium tetrachloride (TiCl₄)
-
Ethylaluminum sesquichloride (EASC - Al₂(C₂H₅)₃Cl₃)
-
Toluene (B28343) (anhydrous)
-
Aqueous Sodium Hydroxide (B78521) (5-30%)[5]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A dry, inert gas-purged reactor equipped with a stirrer, temperature control, and a gas inlet is charged with anhydrous toluene.
-
Catalyst Preparation: In a separate dry, inert-purged vessel, a solution of titanium tetrachloride in toluene is prepared. In another vessel, a solution of ethylaluminum sesquichloride in toluene is prepared.
-
Reaction Initiation: The toluene in the reactor is brought to the reaction temperature (typically 20-60°C). The titanium tetrachloride solution is added to the reactor, followed by the slow addition of the ethylaluminum sesquichloride solution to form the active catalyst.
-
Butadiene Feed: Liquefied 1,3-butadiene is continuously fed into the reactor at a controlled rate, maintaining the reaction temperature and pressure (typically 1-5 atm).[2]
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of butadiene and the selectivity to this compound.
-
Catalyst Deactivation: Upon completion, the reaction is quenched by the addition of methanol, followed by washing with an aqueous sodium hydroxide solution to deactivate and remove the catalyst residues.[2]
-
Product Isolation: The organic phase is separated, washed with water, and dried. The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.
Nickel-Catalyzed Synthesis of this compound
This protocol is a representative laboratory-scale procedure.[6]
Materials:
-
1,3-Butadiene (liquefied)
-
Nickel(II) acetylacetonate (B107027) [Ni(acac)₂]
-
Triethylaluminum (B1256330) (Al(C₂H₅)₃)
-
Toluene (anhydrous)
-
Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: A dry, inert gas-purged reactor is set up as described for the titanium-catalyzed synthesis.
-
Catalyst Preparation: The reactor is charged with anhydrous toluene and Nickel(II) acetylacetonate. The mixture is stirred to dissolve the nickel complex.
-
Reaction Initiation: The solution is brought to the desired reaction temperature. A solution of triethylaluminum in toluene is then slowly added to the reactor to activate the nickel catalyst.
-
Butadiene Feed: Liquefied 1,3-butadiene is fed into the reactor at a controlled rate, maintaining the reaction temperature.
-
Reaction Monitoring: The reaction is monitored by GC to follow the consumption of butadiene and the formation of CDT and other oligomers.
-
Catalyst Deactivation: The reaction is terminated by the addition of methanol to quench the catalyst.
-
Product Isolation: The work-up procedure is similar to the titanium-catalyzed process, involving washing, drying, solvent removal, and vacuum distillation to isolate the this compound.
Process Workflow and Logic
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound, highlighting the stages where green chemistry metrics are applied.
Caption: General workflow for the synthesis and green chemistry evaluation of this compound.
Signaling Pathways and Logical Relationships
The choice of catalyst directly influences the reaction pathway and the resulting product distribution. The following diagram illustrates the logical relationship between the catalyst system and the primary products.
Caption: Influence of catalyst choice on the product distribution in butadiene cyclotrimerization.
Conclusion
Both titanium- and nickel-based catalytic systems are effective for the synthesis of this compound from 1,3-butadiene with high atom economy. The titanium-based system generally offers higher selectivity to the desired trimer, which can lead to a slightly better overall process efficiency and lower waste from byproducts. However, the greenness of the entire process is heavily impacted by the significant use of solvents, leading to high PMI and E-Factor values for both methods. Future research and process optimization should focus on reducing solvent usage, developing more efficient and recyclable catalyst systems, and exploring solvent-free reaction conditions to improve the overall sustainability of this compound synthesis. The choice between the two catalytic systems in an industrial setting will also depend on economic factors, catalyst cost, and the desired isomer of CDT.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN105693455A - Synthetic method for this compound - Google Patents [patents.google.com]
- 3. Highly Selective Synthesis of ctt-1,5,9-Cyclododecatriene from 1,3-Butadiene via Nitrogen-Ligand-Supported Titanium Catalysts: Experimental Optimization and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA2313709A1 - Process for preparing cyclododecatrienes with recycling of the catalyst - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 1,5,9-Cyclododecatriene Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of (E,E,E)-, (E,E,Z)-, and (E,Z,Z)-1,5,9-cyclododecatriene isomers in key organic transformations. This guide provides a comparative analysis of their performance in hydrogenation, epoxidation, and hydroboration, supported by available experimental data and detailed methodologies.
The 1,5,9-cyclododecatriene (CDT) isomers, with their unique 12-membered ring structure and varying configurations of double bonds, serve as versatile starting materials in the synthesis of a wide array of chemical compounds, including polymers, fragrances, and pharmaceutical intermediates. The spatial arrangement of the double bonds in the all-(E), (E,E,Z), and (E,Z,Z) isomers significantly influences their reactivity, dictating reaction rates, product distributions, and stereochemical outcomes. Understanding these differences is paramount for the strategic design of synthetic routes and the optimization of reaction conditions. This guide provides an objective comparison of the reactivity of these isomers in three fundamental chemical transformations: hydrogenation, epoxidation, and hydroboration.
Hydrogenation: A Tale of Isomerization and Selectivity
The catalytic hydrogenation of this compound to cyclododecene (B75492) (CDE) and ultimately to cyclododecane (B45066) (CDA) is a process where the initial isomeric form of the CDT plays a crucial role. Kinetic modeling of the hydrogenation of CDT over a Pd/Al2O3 catalyst reveals a complex reaction network that involves not only the stepwise reduction of the double bonds but also reversible isomerization reactions between the different CDT and cyclododecadiene (CDD) isomers.[1][2] This inherent isomerization suggests that under typical hydrogenation conditions, an equilibrium mixture of isomers may be present, influencing the overall reaction kinetics and product selectivity.
While specific kinetic data comparing the hydrogenation rates of individual, pure isomers is scarce in publicly available literature, the general understanding is that the accessibility of the double bonds to the catalyst surface is a key determinant of reactivity. The all-(E) isomer, with its more open and flexible conformation, is generally expected to exhibit higher initial rates of hydrogenation compared to the more constrained (E,E,Z) and (E,Z,Z) isomers. However, the propensity for isomerization on the catalyst surface complicates a straightforward comparison.
Table 1: Comparative Reactivity in Hydrogenation
| Isomer | Relative Rate of Hydrogenation (Predicted) | Key Observations |
| (E,E,E)-1,5,9-Cyclododecatriene | Higher | More open structure allows for easier access of the double bonds to the catalyst surface. |
| (E,E,Z)-1,5,9-Cyclododecatriene | Intermediate | Steric hindrance from the Z-configured double bond may slightly reduce the initial reaction rate. |
| (E,Z,Z)-1,5,9-Cyclododecatriene | Lower | Increased steric hindrance due to two Z-configured double bonds is likely to result in a slower hydrogenation rate. |
Experimental Protocol: Catalytic Hydrogenation of this compound
The following protocol is a generalized procedure based on typical laboratory-scale catalytic hydrogenations.
Materials:
-
This compound isomer (or mixture of isomers)
-
Palladium on alumina (B75360) (Pd/Al2O3) catalyst (e.g., 5 wt%)
-
Solvent (e.g., ethanol, ethyl acetate, or an inert hydrocarbon)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)
Procedure:
-
In a suitable reaction vessel, dissolve a known amount of the this compound isomer in the chosen solvent.
-
Carefully add the Pd/Al2O3 catalyst to the solution. The catalyst loading is typically between 1-5 mol% relative to the substrate.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 1-4 atm).
-
Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.
-
The solvent from the filtrate can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Caption: Hydrogenation pathway of this compound, highlighting the stepwise reduction and isomerization.
Epoxidation: Influence of Double Bond Geometry
The epoxidation of this compound with reagents such as hydrogen peroxide offers a clearer distinction in the reactivity of the isomers. The rate of epoxidation is sensitive to the steric and electronic environment of the double bonds. Generally, trans (E) double bonds are more reactive towards epoxidation than cis (Z) double bonds due to reduced steric hindrance.
In a study on the oxidation of a commercial sample of CDT (predominantly the (E,E,Z)-isomer), it was observed that the trans double bonds are more reactive.[3] This is a general trend observed in the epoxidation of other cyclic and acyclic alkenes. Therefore, it can be inferred that the all-(E) isomer would exhibit the highest reactivity, followed by the (E,E,Z) isomer, and lastly the (E,Z,Z) isomer.
Table 2: Comparative Reactivity in Epoxidation
| Isomer | Relative Rate of Epoxidation (Inferred) | Expected Major Mon-epoxide Product |
| (E,E,E)-1,5,9-Cyclododecatriene | Highest | (E,E)-1,2-Epoxy-5,9-cyclododecadiene |
| (E,E,Z)-1,5,9-Cyclododecatriene | Intermediate | (E,Z)-1,2-Epoxy-5,9-cyclododecadiene (from epoxidation of a trans bond) |
| (E,Z,Z)-1,5,9-Cyclododecatriene | Lowest | (Z,Z)-1,2-Epoxy-5,9-cyclododecadiene (from epoxidation of the trans bond) |
Experimental Protocol: Epoxidation of this compound with Hydrogen Peroxide
The following is a representative protocol for the epoxidation of CDT.[4][5]
Materials:
-
This compound isomer
-
Hydrogen peroxide (30% aqueous solution)
-
Catalyst system (e.g., tungstic acid, phosphotungstic acid, or a titanium silicate (B1173343) like TS-1)
-
Phase transfer catalyst (if required, e.g., a quaternary ammonium (B1175870) salt)
-
Solvent (e.g., toluene, isopropanol)
-
Sodium hydroxide (B78521) or sodium carbonate solution (for neutralization)
Procedure:
-
To a stirred reactor, add the this compound isomer and the solvent.
-
Introduce the catalyst system. If a phase transfer catalyst is used, it is added at this stage.
-
Heat the mixture to the desired reaction temperature (e.g., 50-80 °C).
-
Slowly add the hydrogen peroxide solution to the reaction mixture. The addition rate should be controlled to maintain the desired temperature.
-
Monitor the reaction by analyzing samples periodically using GC.
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
If an acidic catalyst was used, neutralize the mixture with a base solution.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude epoxide product, which can be purified by distillation or chromatography.
Caption: Epoxidation pathways for this compound isomers, showing the preferential reaction at the trans double bonds.
Hydroboration-Oxidation: A Focus on Steric Hindrance
The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of water across a double bond. The regioselectivity and stereoselectivity of the initial hydroboration step are highly sensitive to steric hindrance. Borane (B79455) and its derivatives will preferentially add to the less sterically hindered face of a double bond and to the less substituted carbon atom.
Table 3: Comparative Reactivity in Hydroboration-Oxidation (Predicted)
| Isomer | Relative Rate of Hydroboration (Predicted) | Key Considerations |
| (E,E,E)-1,5,9-Cyclododecatriene | Highest | Least sterically hindered, allowing for faster attack by the borane reagent. |
| (E,E,Z)-1,5,9-Cyclododecatriene | Intermediate | The cis double bond introduces some steric hindrance, slowing the reaction compared to the all-trans isomer. |
| (E,Z,Z)-1,5,9-Cyclododecatriene | Lowest | The presence of two cis double bonds significantly increases steric congestion, leading to the slowest reaction rate. |
Experimental Protocol: Hydroboration-Oxidation of this compound
The following is a general procedure for the hydroboration-oxidation of an alkene.[7][8]
Materials:
-
This compound isomer
-
Borane reagent (e.g., borane-tetrahydrofuran (B86392) complex (BH3·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN))
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous sodium hydroxide solution (e.g., 3 M)
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound isomer in anhydrous THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the borane reagent (e.g., a 1 M solution of BH3·THF in THF) to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for a specified time and then warm to room temperature to ensure complete hydroboration.
-
Cool the reaction mixture again in an ice bath.
-
Carefully and slowly add the aqueous sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide. The temperature should be maintained below 20 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for a few hours or until the oxidation is complete.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over an anhydrous salt.
-
Remove the solvent under reduced pressure to yield the crude alcohol product, which can be purified by chromatography or distillation.
Caption: A simplified workflow for the hydroboration-oxidation of a this compound isomer.
Conclusion
The geometric isomerism of this compound significantly impacts its chemical reactivity. In general, the all-(E) isomer is the most reactive in hydrogenation, epoxidation, and hydroboration due to its lower steric hindrance and more accessible double bonds. Conversely, the (E,Z,Z) isomer, with two cis double bonds, is typically the least reactive. The (E,E,Z) isomer exhibits intermediate reactivity. These differences are critical for selecting the appropriate starting material and optimizing reaction conditions to achieve desired products with high selectivity and yield. Further quantitative kinetic studies on the pure isomers would be invaluable for a more precise understanding and modeling of these important industrial reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. The regiochemistry and stereochemistry of the hydroboration of allylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Personal protective equipment for handling 1,5,9-CYCLODODECATRIENE
This document provides crucial safety and logistical information for the handling and disposal of 1,5,9-Cyclododecatriene, tailored for laboratory and research professionals. Adherence to these procedural guidelines is essential for ensuring a safe working environment.
Hazard Identification and Immediate Precautions
This compound is a colorless liquid that is combustible and may cause an allergic skin reaction.[1] It can be toxic if inhaled or absorbed through the skin and is irritating to the eyes and skin.[2][3] In case of fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[3][4] It is also toxic to aquatic life with long-lasting effects.[5][6]
Emergency Overview:
-
Health Hazards: May cause eye, skin, and respiratory tract irritation.[1] Can cause skin sensitization (allergic reaction) upon re-exposure.[1] Inhalation at high concentrations may lead to central nervous system depression.[1]
-
Fire Hazards: Combustible liquid and vapor.[1][6] Containers may explode when heated.[7]
-
Environmental Hazards: Toxic to aquatic life.[5] Avoid release into the environment.[5][8]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense when handling this compound. The following table summarizes the required PPE.
| Body Part | Required Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a full-face shield where splashing is possible. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][7] |
| Skin | Chemical-resistant gloves (inspect before use). Appropriate protective clothing to prevent skin exposure. | EU Directive 89/686/EEC and the standard EN 374 for gloves.[8] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation is experienced. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][7] |
| Body | Wear fire/flame resistant and impervious clothing.[8] An eyewash station and a safety shower should be readily available.[4] |
Safe Handling and Storage Protocol
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1][7] Use non-sparking tools and take precautionary measures against static discharges.[2][8]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[5]
-
Container Management: Keep the container tightly closed when not in use.[1][4] Empty containers may retain product residue and can be hazardous.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Keep away from sources of ignition and incompatible substances.[1]
-
Store separately from foodstuff containers.[8]
Spill, Exposure, and Emergency Procedures
Accidental Release/Spill:
-
Isolate and Ventilate: Immediately isolate the spill area and ensure adequate ventilation.[4] Remove all sources of ignition.[7][8]
-
Personal Protection: Wear appropriate PPE as outlined in Section 2 before addressing the spill.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1][4]
-
Collection: Use a spark-proof tool to collect the absorbed material and place it in a suitable, closed container for disposal.[8]
-
Environmental Protection: Prevent the spill from entering drains, storm sewers, or waterways.[1][8]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical aid.[1][4] Wash clothing before reuse.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[4] Seek immediate medical attention.[4]
Fire Fighting:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Protective Gear: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]
-
Procedure: Use water spray to cool fire-exposed containers.[1][7]
Disposal Plan
Dispose of this compound and any contaminated materials in a manner consistent with federal, state, and local regulations.[1] This may involve transferring the waste to a licensed chemical destruction plant or using controlled incineration. Do not dispose of it down the drain or into the environment.[8]
Quantitative Safety Data
| Property | Value |
| Molecular Formula | C12H18 |
| Molecular Weight | 162.27 g/mol [1] |
| Boiling Point | 237 °C @ 760 mmHg[1] |
| Melting Point | -17 °C[1] |
| Specific Gravity | 0.890 g/cm³[1] |
| Flash Point | > 112 °C[4] |
| Vapor Density | 5.60[1] |
General Experimental Protocol for Handling
-
Preparation:
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling:
-
Dispense the required amount of this compound carefully, avoiding splashes.
-
Keep the container sealed when not in use.
-
Perform all manipulations within the fume hood.
-
-
Post-Experiment:
-
Quench any reactions and neutralize any byproducts as per the specific experimental procedure.
-
Properly label and store any resulting mixtures or products.
-
Decontaminate all glassware and equipment.
-
Dispose of all waste (chemical and contaminated materials) according to the disposal plan.
-
Remove PPE and wash hands thoroughly.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
